molecular formula C40H33N3O4 B557072 Fmoc-His(Trt)-OH CAS No. 109425-51-6

Fmoc-His(Trt)-OH

Cat. No.: B557072
CAS No.: 109425-51-6
M. Wt: 619.7 g/mol
InChI Key: XXMYDXUIZKNHDT-QNGWXLTQSA-N
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Description

Fmoc-His(Trt)-OH, also known as this compound, is a useful research compound. Its molecular formula is C40H33N3O4 and its molecular weight is 619.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-43(27-41-31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45)/t37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMYDXUIZKNHDT-QNGWXLTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465310
Record name Fmoc-His(Trt)-OH
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109425-51-6
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-(triphenylmethyl)-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109425-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-His(Trt)-OH
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Histidine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-1-(triphenylmethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.322
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Fmoc-His(Trt)-OH: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-His(Trt)-OH (Nα-9-fluorenylmethoxycarbonyl-Nτ-trityl-L-histidine), a critical building block for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). This document details its chemical and physical properties, provides comprehensive experimental protocols, and addresses the primary challenges and solutions associated with its use, particularly racemization and side-chain protection.

Core Properties of this compound

This compound is a derivative of the amino acid L-histidine, where the α-amino group is protected by a base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, and the imidazole side chain is protected by an acid-labile Trityl (Trt) group.[1] This orthogonal protection scheme makes it highly suitable for Fmoc-based solid-phase peptide synthesis.[2]

Physicochemical Data
PropertyValue
Molecular Formula C₄₀H₃₃N₃O₄[1]
Molecular Weight 619.71 g/mol [1]
Appearance White to off-white solid powder[1]
Melting Point 150-155 °C[1]
Optical Activity [α]20/D +12.5 ± 1.0°, c = 1% in methanol
Solubility Data

This compound exhibits good solubility in many common organic solvents used in peptide synthesis, which is crucial for achieving homogeneous reaction conditions and high coupling efficiency.

SolventSolubilityNotes
Dimethylformamide (DMF) SolubleCommonly used as the primary solvent in SPPS.
N-Methyl-2-pyrrolidone (NMP) SolubleAn alternative to DMF.
Dichloromethane (DCM) Soluble[1]Often used for resin swelling and washing.
Chloroform Soluble[1]
Dimethyl sulfoxide (DMSO) Soluble[1]
Acetone Soluble[1]
Ethyl Acetate Soluble[1]
Ethanol Poorly soluble[1]
Water Slightly soluble[1]
NMP/DMM Mixture (40/60) Soluble at 0.1 MDMM (Dipropyleneglycol dimethylether) is a greener solvent alternative.[3]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is the most commonly utilized histidine derivative in Fmoc-based SPPS.[4] The Trityl group on the imidazole side chain prevents undesirable side reactions during peptide chain elongation.

The Challenge of Racemization

Histidine is one of the amino acids most prone to racemization during peptide coupling.[2] The imidazole ring can act as an intramolecular base, catalyzing the abstraction of the α-proton of the activated amino acid, leading to a loss of stereochemical integrity.[2] The extent of racemization is influenced by factors such as the coupling reagents, activation time, and temperature.

A study comparing different protecting groups and activation conditions revealed the following levels of racemization for histidine derivatives:

Histidine DerivativeActivation ConditionsPre-activation TimeRacemization Level
This compound HCTU/6-Cl-HOBt/DIPEA0 min1.0%
This compound HCTU/6-Cl-HOBt/DIPEA5 min7.8%
Fmoc-His(MBom)-OH HCTU/6-Cl-HOBt/DIPEA5 min0.3%

Data sourced from a comparative study on histidine racemization.

These data highlight that prolonged pre-activation times significantly increase the risk of racemization with this compound. While alternative protecting groups like MBom can reduce racemization, they may be more expensive and introduce other potential side reactions.[2]

dot

cluster_factors Influencing Factors cluster_outcomes Potential Outcomes Coupling_Reagent Coupling Reagent (e.g., HBTU, DIC/HOBt) Racemization Racemization (Loss of Stereochemistry) Coupling_Reagent->Racemization Influences rate Side_Reactions Side-Chain Reactions Coupling_Reagent->Side_Reactions Can promote side reactions Coupling_Yield Coupling Yield Coupling_Reagent->Coupling_Yield Affects efficiency Activation_Time Pre-activation Time Activation_Time->Racemization Longer time increases risk Base Base (e.g., DIPEA) Base->Racemization Stronger base can increase risk

Caption: Factors influencing racemization and other outcomes in this compound coupling.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following is a generalized protocol for the incorporation of this compound into a peptide sequence during Fmoc-based SPPS.

dot

SPPS_Workflow start Start with Resin resin_swelling 1. Resin Swelling (e.g., in DMF) start->resin_swelling fmoc_deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin_swelling->fmoc_deprotection washing1 3. Washing (DMF, DCM) fmoc_deprotection->washing1 coupling 4. Coupling of this compound (with activating agent and base) washing1->coupling washing2 5. Washing (DMF, DCM) coupling->washing2 repeat Repeat Steps 2-5 for subsequent amino acids washing2->repeat final_deprotection 6. Final Fmoc Deprotection repeat->final_deprotection cleavage 7. Cleavage and Global Deprotection (TFA-based cocktail) final_deprotection->cleavage precipitation 8. Peptide Precipitation (Cold Ether) cleavage->precipitation purification 9. Purification (e.g., RP-HPLC) precipitation->purification end Purified Peptide purification->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for this compound Coupling

This protocol provides a more detailed procedure for the coupling step (Step 4 in the workflow above).

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (e.g., 3 equivalents relative to the resin loading), an activating agent such as HBTU (3 equivalents), and a racemization suppressor like HOBt (3 equivalents) in DMF.[5]

    • Add a base, typically DIPEA (e.g., 6 equivalents), to the solution to facilitate the activation.[5]

    • To minimize racemization, it is often recommended to add the activating agent and the amino acid to the resin in situ without a prolonged pre-activation time.[2]

  • Coupling Reaction:

    • Add the activated this compound solution to the deprotected resin in the reaction vessel.

    • Allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature with gentle agitation.[5]

  • Washing:

    • Following the coupling reaction, thoroughly wash the resin with DMF to remove any unreacted reagents and soluble byproducts.[5]

    • A subsequent wash with DCM can also be performed.

Protocol for Cleavage and Trityl Group Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. The Trityl group is acid-labile and is removed during this process.

  • Preparation of Cleavage Cocktail:

    • A common cleavage cocktail is Reagent K, which consists of Trifluoroacetic Acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT).

    • Another widely used cocktail for peptides containing Trt-protected residues is Reagent B :

      • Trifluoroacetic acid (TFA): 88% (v/v)

      • Phenol: 5% (v/v)

      • Water: 5% (v/v)

      • Triisopropylsilane (TIS): 2% (v/v)[6]

    • Crucially, scavengers like TIS are essential. During cleavage, the Trityl group is released as a stable trityl cation (Trt⁺).[7] This cation is highly reactive and can re-attach to nucleophilic residues in the peptide, such as tryptophan or deprotected histidine, if not effectively quenched by scavengers.[7][8]

  • Cleavage Procedure:

    • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the freshly prepared cleavage cocktail to the resin (e.g., 10 mL per gram of resin).[9]

    • Gently agitate the mixture at room temperature for 2-3 hours.[7] A color change to yellow or red is often observed due to the release of the trityl cation.[8]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin beads, collecting the filtrate which contains the peptide.[9]

    • Wash the resin with a small amount of fresh TFA to ensure complete recovery.[9]

    • Add the combined filtrate dropwise to a 10-fold volume of ice-cold diethyl ether to precipitate the peptide.[9]

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Wash the peptide pellet with cold ether to remove residual scavengers.[9]

    • Dry the crude peptide under vacuum.

Decision Pathway for Histidine Protection Strategy

dot

Decision_Pathway start Choosing a Histidine Strategy is_racemization_critical Is minimizing racemization the highest priority? start->is_racemization_critical is_atom_economy_important Are atom economy and 'green chemistry' a priority? is_racemization_critical->is_atom_economy_important No use_fmoc_his_trt Use this compound is_racemization_critical->use_fmoc_his_trt Yes is_atom_economy_important->use_fmoc_his_trt No use_unprotected_his Consider Unprotected Histidine (e.g., H-His-NH2.2HCl) is_atom_economy_important->use_unprotected_his Yes optimize_coupling Optimize coupling conditions: - Use additives (HOBt) - Minimize pre-activation time use_fmoc_his_trt->optimize_coupling optimize_unprotected Optimize coupling protocol: - Ensure complete neutralization - Manage side-chain reactivity use_unprotected_his->optimize_unprotected

Caption: Decision pathway for selecting a histidine derivative in peptide synthesis.[5]

Conclusion

This compound is an indispensable reagent in modern peptide synthesis. Its successful application hinges on a thorough understanding of its properties and the careful management of potential side reactions, most notably racemization. By employing optimized coupling protocols, including the use of additives like HOBt and minimizing pre-activation times, researchers can effectively incorporate histidine into peptide sequences with high fidelity. Furthermore, the use of appropriate scavenger cocktails during the final cleavage step is critical to prevent re-attachment of the trityl cation and ensure the synthesis of a high-purity final product. This guide provides the foundational knowledge and practical protocols to aid scientists in achieving these goals.

References

Fmoc-His(Trt)-OH: A Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nα-(9-Fluorenylmethoxycarbonyl)-Nτ-trityl-L-histidine, commonly abbreviated as Fmoc-His(Trt)-OH, is a pivotal building block in solid-phase peptide synthesis (SPPS). Its unique structure, featuring two distinct protecting groups, allows for the precise incorporation of histidine residues into peptide chains while preventing unwanted side reactions. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of this compound.

Core Chemical and Physical Properties

This compound is a white to off-white solid powder.[1] The fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group provides base-labile protection, while the bulky trityl (Trt) group safeguards the imidazole side chain of histidine from undesired reactions during peptide synthesis.[2][3] The Trt group is readily removed under acidic conditions at the final cleavage step.[1]

A summary of its key chemical and physical properties is presented in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₄₀H₃₃N₃O₄[1][4]
Molecular Weight 619.71 g/mol [1][2]
Appearance White to off-white solid powder[1][2]
Melting Point 150-155 °C[1][5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water.[1]
Optical Activity [α]²⁰/D +87±5°, c=1 in chloroform[6]
CAS Number 109425-51-6[1][2]

Chemical Structure

The structure of this compound is characterized by the histidine amino acid core with the α-amino group protected by an Fmoc moiety and the imidazole ring's tau (τ) nitrogen protected by a trityl group.

G Chemical Structure of this compound cluster_histidine Histidine Core cluster_fmoc Fmoc Protecting Group cluster_trityl Trityl Protecting Group alpha-carbon α-C carboxyl COOH alpha-carbon->carboxyl beta-carbon β-C alpha-carbon->beta-carbon imidazole Imidazole Ring beta-carbon->imidazole fmoc_group Fmoc fmoc_group->alpha-carbon Amide Bond trityl_group Trityl (Trt) trityl_group->imidazole N-τ Protection

Caption: Structure of this compound.

Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone for the synthesis of histidine-containing peptides via the Fmoc/tBu strategy.[3] The following sections detail the key experimental steps for its application.

Fmoc Deprotection

The removal of the Fmoc group from the N-terminus of the growing peptide chain is a critical step to allow for the coupling of the next amino acid.

Methodology:

  • Resin Swelling: Swell the peptide-resin in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Deprotection Solution: Prepare a 20% solution of piperidine in DMF.

  • Treatment: Treat the swelled resin with the 20% piperidine in DMF solution.

  • Incubation: Gently agitate the mixture at room temperature for 5-20 minutes. The completion of the reaction can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct.

  • Washing: Thoroughly wash the resin with DMF to remove the deprotection solution and the byproducts.

Coupling Reaction

The coupling of this compound to the deprotected N-terminus of the peptide-resin requires activation of its carboxyl group. Histidine is prone to racemization during activation, a side reaction that can be minimized by the choice of coupling reagents and conditions.[7][8]

Methodology:

  • Activation:

    • Dissolve this compound (e.g., 3-5 equivalents relative to the resin loading) in DMF.

    • Add a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (e.g., 3-5 equivalents).[5]

    • Add a base, typically N,N-diisopropylethylamine (DIPEA) (e.g., 6-10 equivalents).

    • To suppress racemization, an additive like 1-hydroxybenzotriazole (HOBt) or 6-Cl-HOBt can be included.[8] The use of DEPBT (3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) as a coupling reagent is also reported to be effective in minimizing racemization for this compound.[9]

    • Allow the activation to proceed for a few minutes.

  • Coupling:

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

  • Washing: After the reaction is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups, including the Trityl group from histidine, are removed.

Methodology:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail. A common cocktail for peptides containing Trt-protected residues is Reagent B, which consists of trifluoroacetic acid (TFA), water, phenol, and triisopropylsilane (TIS).[10] The composition is typically 88% TFA, 5% phenol, 5% water, and 2% TIS. TIS acts as a scavenger to trap the released trityl cations, preventing side reactions.[4]

  • Cleavage Reaction:

    • Treat the dried peptide-resin with the cleavage cocktail.

    • Incubate the mixture at room temperature with occasional agitation for 2-4 hours. The appearance of a yellow color indicates the release of the trityl cation.[11]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved byproducts.

    • Dry the crude peptide and purify it using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for incorporating a single this compound residue in an SPPS cycle.

SPPS_Workflow start Start with Peptide-Resin (Free N-terminus) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: This compound + Activating Agents (e.g., HATU/DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 end_cycle Cycle Complete (Ready for next amino acid or final cleavage) wash2->end_cycle

Caption: SPPS Cycle for this compound.

Signaling Pathways

This compound is a synthetic amino acid derivative and is not directly involved in biological signaling pathways. Its utility lies in the synthesis of peptides that may act as agonists, antagonists, or modulators of various signaling pathways. The histidine residue, once deprotected, can play a crucial role in the biological activity of the final peptide due to its unique acid-base properties and its ability to coordinate with metal ions. The logical relationship in its application is therefore within the synthetic workflow to produce these biologically active peptides.

Logical_Relationship cluster_synthesis Peptide Synthesis cluster_application Biological Application This compound This compound SPPS Solid-Phase Peptide Synthesis This compound->SPPS is a building block for Peptide Synthesized Peptide (with His residue) SPPS->Peptide Target Biological Target (e.g., Receptor, Enzyme) Peptide->Target interacts with Signaling Modulation of Signaling Pathway Target->Signaling

Caption: Role of this compound in Peptide-Mediated Signaling.

References

A Technical Guide to Fmoc-His(Trt)-OH: Properties, Synthesis Protocols, and Workflow Integration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Nα-Fmoc-N(im)-trityl-L-histidine, commonly abbreviated as Fmoc-His(Trt)-OH, is a critical reagent in solid-phase peptide synthesis (SPPS). Its unique protecting group strategy for the imidazole side chain of histidine minimizes side reactions and preserves chiral integrity during peptide elongation. This guide provides an in-depth overview of its core properties, detailed experimental protocols for its use, and a visual representation of its integration into synthetic workflows.

Core Physicochemical Properties

This compound is a white to off-white solid powder.[1][2] The trityl (Trt) group provides bulky protection for the imidazole side chain of histidine, while the fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amine.[1][3] This dual-protection scheme is fundamental to its application in SPPS.

PropertyValueReference
CAS Number 109425-51-6[1][2][3][4][5]
Molecular Weight 619.71 g/mol [1][2][4]
Molecular Formula C40H33N3O4[1][4][5]
Appearance White to off-white solid[1][2]
Melting Point 150-155 °C[2][3]
Storage Temperature 2-8°C or -20°C for long-term storage[1]

Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)

The use of this compound in SPPS involves a cyclical process of deprotection, coupling, and washing. Due to the sensitivity of the trityl group to acidic conditions and the propensity of histidine to racemize, specific considerations must be taken during these steps.

Fmoc Deprotection
  • Reagent: 20-50% piperidine in a suitable solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Procedure:

    • Treat the resin-bound peptide with the deprotection solution for a specified period, typically 5-20 minutes.

    • The reaction vessel is agitated during this time to ensure complete removal of the Fmoc group from the N-terminus of the peptide chain.

    • Following deprotection, the resin is thoroughly washed with the synthesis solvent (e.g., DMF) to remove piperidine and the cleaved Fmoc-adduct.

Amino Acid Coupling

The coupling of this compound to the deprotected N-terminus of the resin-bound peptide is a critical step where racemization can occur.[5][6] The choice of coupling reagents and additives is crucial for efficient and epimerization-free incorporation.

  • Reagents:

    • This compound: Typically used in a 3-5 fold molar excess relative to the resin loading capacity.

    • Coupling Agents: Common choices include diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (DCC).

    • Additives: To suppress racemization, an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is highly recommended.[5][6]

  • Procedure:

    • Dissolve this compound and the additive (e.g., HOBt) in the synthesis solvent.

    • Add the coupling agent (e.g., DIC) to the amino acid solution to pre-activate it.

    • Introduce the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours with agitation.

    • After the reaction, wash the resin extensively with the synthesis solvent to remove excess reagents and byproducts.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups, including the Trt group on histidine, are removed.

  • Reagent: A cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the primary cleavage agent, along with scavengers to protect sensitive residues. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).

  • Procedure:

    • The peptide-resin is treated with the cleavage cocktail for 2-4 hours at room temperature.

    • The cleaved peptide is precipitated from the cleavage solution using cold diethyl ether.

    • The precipitated peptide is then washed with cold ether, dried, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Pathway Visualization

The following diagram illustrates the cyclical process of incorporating an this compound residue during solid-phase peptide synthesis.

SPPS_Cycle_Fmoc_His_Trt_OH Start Resin-Bound Peptide (Free N-terminus) Coupling Coupling: This compound + DIC/HOBt Start->Coupling Add reagents Wash1 Wash (DMF) Coupling->Wash1 Reaction complete ElongatedPeptide Elongated Peptide (Fmoc-His(Trt)-Peptide-Resin) Wash1->ElongatedPeptide Remove excess Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash2 Wash (DMF) Deprotection->Wash2 Remove piperidine Wash2:e->Start:w Ready for next amino acid ElongatedPeptide->Deprotection Prepare for next cycle

References

The Trityl (Trt) Protecting Group in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful peptide synthesis, preventing unwanted side reactions and ensuring the precise assembly of amino acid sequences. Among the arsenal of protective groups available, the trityl (Trt) group holds a significant position, particularly in modern Fmoc-based solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the purpose, application, and technical considerations of the trityl protecting group.

Core Principles of the Trityl Protecting Group

The trityl group, a triphenylmethyl moiety, is a bulky and acid-labile protecting group. Its primary role in peptide synthesis is the protection of reactive amino acid side chains. Due to its significant steric hindrance, the Trityl group is predominantly used for side-chain protection rather than for the α-amino group of the peptide backbone.[1] This steric bulk effectively shields the functional group from undesired reactions during the iterative cycles of peptide chain elongation.

The Trityl group is particularly favored in Fmoc SPPS. The Fmoc (9-fluorenylmethyloxycarbonyl) group, which protects the α-amino group, is removed under basic conditions (typically with piperidine). The Trityl group, being stable to these basic conditions, remains intact on the side chains. It is then cleaved under mildly acidic conditions, most commonly with trifluoroacetic acid (TFA), during the final deprotection and cleavage of the peptide from the solid support. This orthogonality in deprotection schemes is a key advantage of the Fmoc/Trt strategy.

Key Characteristics of the Trityl Group:

  • Acid Labile: Cleaved under mild acidic conditions.[1]

  • Base Stable: Resistant to the basic conditions used for Fmoc group removal.

  • Bulky: Provides excellent steric protection to the side chain.

  • Side-Chain Specificity: Primarily used for the protection of Cysteine (Cys), Histidine (His), Asparagine (Asn), and Glutamine (Gln) side chains.[2][3]

Applications in Peptide Synthesis

The trityl group is instrumental in the synthesis of peptides containing amino acids with reactive side chains. Its application prevents a range of potential side reactions, thereby enhancing the purity and yield of the final peptide.

Protection of Specific Amino Acid Side Chains:
  • Cysteine (Cys): The thiol group of cysteine is highly nucleophilic and prone to oxidation, forming disulfide bonds prematurely. The Trt group effectively masks the thiol, preventing these unwanted reactions. The use of Fmoc-Cys(Trt)-OH is a standard practice in the synthesis of peptides containing free thiol groups.[4][5]

  • Histidine (His): The imidazole ring of histidine can be a source of side reactions, including racemization. The Trt group protects the imidazole nitrogen, minimizing these issues.[3][6]

  • Asparagine (Asn) and Glutamine (Gln): The amide side chains of asparagine and glutamine can undergo dehydration to form nitriles, particularly during activation with carbodiimide reagents. The Trityl group protects the amide nitrogen, preventing this side reaction.[3]

Quantitative Data on Trityl and Related Protecting Groups

The acid lability of the trityl group can be modulated by introducing electron-donating groups to the phenyl rings. This has led to the development of derivatives such as the 4-methoxytrityl (Mmt) and 4,4'-dimethoxytrityl (DMT) groups, which are even more acid-labile. The general order of acid lability is: Trt < Mtt < Mmt.[3]

Protecting GroupStructureRelative Acid LabilityTypical Deprotection Conditions
Trityl (Trt) TriphenylmethylLeast Labile90-95% TFA[3][5]
4-Methyltrityl (Mtt) (4-Methylphenyl)diphenylmethylMore Labile than Trt1-2% TFA in DCM[7]
4-Methoxytrityl (Mmt) (4-Methoxyphenyl)diphenylmethylMore Labile than Mtt1% TFA in DCM/TIS (95:5 v/v)[3]

Experimental Protocols

Protocol 1: Introduction of the Trityl Group (Protection of Cysteine)

This protocol describes the synthesis of Fmoc-Cys(Trt)-OH.

Materials:

  • Fmoc-Cys-OH

  • Trityl chloride (Trt-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve Fmoc-Cys-OH in a mixture of DCM and DMF.

  • Add DIPEA to the solution to act as a base.

  • Slowly add a solution of trityl chloride in DCM to the reaction mixture at room temperature.

  • Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water to remove DIPEA hydrochloride.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography to yield pure Fmoc-Cys(Trt)-OH.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Workflow with Trityl Protection

This protocol outlines the general steps for incorporating a Trityl-protected amino acid into a peptide chain using manual SPPS.

Materials:

  • Fmoc-protected amino acids (including Fmoc-AA(Trt)-OH)

  • Resin (e.g., Wang resin, Rink amide resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HOBt, DIPEA)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-amino acid (3-5 equivalents) and coupling reagents (e.g., HBTU/HOBt) in DMF.

    • Add DIPEA (6-10 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test).

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Repeat: Continue with the next Fmoc-amino acid coupling cycle (steps 2-4).

Protocol 3: Final Cleavage and Deprotection of the Trityl Group

This protocol describes the final step of cleaving the peptide from the resin and removing the Trityl and other side-chain protecting groups.

Materials:

  • Peptidyl-resin

  • Cleavage Cocktail: A common cocktail is Reagent K: TFA/water/phenol/thioanisole/triisopropylsilane (TIS) (82.5:5:5:5:2.5 v/v). The composition can be adjusted based on the peptide sequence. For peptides with Trt-protected side chains, the inclusion of a scavenger like TIS is crucial to quench the reactive trityl cation.[2]

  • Cold diethyl ether

Procedure:

  • Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by DCM, and then dry it under vacuum for at least 1 hour.

  • Cleavage Reaction:

    • In a fume hood, add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours. A color change to yellow or orange is often observed due to the formation of the trityl cation.[8]

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers and other small molecules.

    • Dry the crude peptide.

    • The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

G cluster_protection Protection of Cysteine Side Chain cluster_deprotection Deprotection of Cysteine Side Chain Fmoc-Cys-OH Fmoc-Cys-OH Fmoc-Cys(Trt)-OH Fmoc-Cys(Trt)-OH Fmoc-Cys-OH->Fmoc-Cys(Trt)-OH + Trt-Cl, DIPEA Trt-Cl Trityl Chloride DIPEA DIPEA (Base) Peptide-Cys(Trt)-Resin Peptide-Cys(Trt)-Resin Peptide-Cys-OH Deprotected Peptide Peptide-Cys(Trt)-Resin->Peptide-Cys-OH + TFA Trityl_Cation Trityl Cation Peptide-Cys(Trt)-Resin->Trityl_Cation + TFA TFA Trifluoroacetic Acid TIS Triisopropylsilane (Scavenger) Scavenged_Trityl Scavenged Trityl Trityl_Cation->Scavenged_Trityl + TIS

Caption: Chemical workflow for the protection and deprotection of a cysteine side chain using the trityl group.

SPPS_Workflow cluster_cycle Peptide Elongation Cycle Start Start with Resin-AA1 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA(Trt)-OH, HBTU/HOBt, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat n times Washing2->Repeat Repeat->Fmoc_Deprotection Next cycle Final_Cleavage Final Cleavage & Deprotection (TFA, Scavengers) Repeat->Final_Cleavage Final cycle complete Purification Purification (RP-HPLC) Final_Cleavage->Purification

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) incorporating a trityl-protected amino acid.

Conclusion

The trityl protecting group is an indispensable tool in the field of peptide synthesis. Its robust nature under basic conditions and its facile removal under mild acidic conditions make it highly compatible with the widely used Fmoc SPPS strategy. By effectively protecting the side chains of several key amino acids, the Trt group plays a crucial role in minimizing side reactions, thereby enabling the synthesis of complex and high-purity peptides for research, diagnostics, and therapeutic applications. A thorough understanding of its properties and the associated experimental protocols is essential for any scientist engaged in the art of peptide synthesis.

References

A Deep Dive into Protected Histidines: A Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of histidine-containing peptides presents a significant challenge due to the unique reactivity of the imidazole side chain. This can lead to unwanted side reactions and racemization, compromising the purity, yield, and biological activity of the final peptide. The selection of an appropriate protected histidine derivative is therefore a critical decision in solid-phase peptide synthesis (SPPS). This in-depth technical guide explores the key differences between the widely used Fmoc-His(Trt)-OH and other common protected histidines, providing quantitative data, detailed experimental protocols, and visual aids to inform the strategic selection of these crucial building blocks.

The nucleophilic nature of the imidazole ring in histidine is the primary source of complications during peptide synthesis. If left unprotected, the side chain can be acylated or act as a base, catalyzing the epimerization of the α-carbon. To mitigate these issues, a variety of protecting groups have been developed, each with its own set of advantages and disadvantages. This guide will focus on the most commonly employed protected histidines in Fmoc-based SPPS: this compound, Fmoc-His(Boc)-OH, and Fmoc-His(Bum)-OH, with additional mention of other relevant protecting groups.

Core Differences: A Comparative Overview

The choice of a protected histidine derivative hinges on a balance between minimizing racemization, ensuring stability during synthesis, and the ease of deprotection. The trityl (Trt) group in this compound protects the τ-nitrogen of the imidazole ring, offering steric hindrance against side reactions. However, it provides only minor suppression of racemization. In contrast, protecting groups like tert-butoxycarbonyl (Boc) and tert-butyloxymethyl (Bum) are known to be more effective in preventing the loss of stereochemical integrity.

Chemical Structures of Key Protected Histidines

G cluster_Trt This compound cluster_Boc Fmoc-His(Boc)-OH cluster_Bum Fmoc-His(Bum)-OH Trt Trt Boc Boc Bum Bum

Figure 1. Chemical structures of commonly used protected histidines.

Quantitative Data Presentation

To facilitate a direct comparison, the following tables summarize key quantitative data on racemization, acid lability, and solubility for this compound and other protected histidines.

Table 1: Racemization of Protected Histidines in Peptide Synthesis
Protected HistidineCoupling ConditionsD-Isomer Formation (%)Reference
This compound10 min at 50°C (Microwave)6.8[1]
Fmoc-His(Boc)-OH10 min at 50°C (Microwave)0.18[1]
This compound2 min at 90°C (Microwave)>16[1]
Fmoc-His(Boc)-OH2 min at 90°C (Microwave)0.81[1]
Fmoc-His(3-Bum)-OHTBTU/DIPEANot detected[2]
Table 2: Acid Lability of Histidine Side-Chain Protecting Groups
Protecting GroupCleavage ConditionCleavage EfficiencyReference
Trityl (Trt)90% TFATypically complete removal[3]
4-Methyltrityl (Mtt)15% TFAComplete removal[3]
Methoxytrityl (Mmt)1% TFA in DCM/TIS (95:5 v/v)Complete removal[3]
tert-Butoxycarbonyl (Boc)Standard TFA cleavage cocktailsComplete removal[1]
tert-Butyloxymethyl (Bum)Standard TFA cleavage cocktailsComplete removal, may release formaldehyde[4][5]

Note: The acid lability of trityl-based groups follows the general order: Mmt > Mtt > Trt.[3]

Table 3: Solubility of Protected Histidines
Protected HistidineSolventConcentrationSolubilityReference
This compound40% NMP in DMM0.1 MSoluble[6]
Fmoc-Asn(Trt)-OH / Fmoc-Gln(Trt)-OHDMF-Comparable to other Fmoc-amino acids[3]
Fmoc-Asn-OH / Fmoc-Gln-OHDMF, NMP-Very low solubility[3]

Note: While specific quantitative solubility data for a direct comparison of this compound, Fmoc-His(Boc)-OH, and Fmoc-His(Bum)-OH in common SPPS solvents is limited, the trityl group is known to enhance the solubility of asparagine and glutamine derivatives.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide protocols for key experiments related to the evaluation of protected histidines.

Protocol 1: Comparative Racemization Study of Protected Histidines during SPPS

Objective: To quantify the extent of racemization of different Fmoc-protected histidine derivatives under identical coupling conditions.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including the histidine derivatives to be tested: this compound, Fmoc-His(Boc)-OH, Fmoc-His(3-Bum)-OH)

  • Coupling reagents (e.g., HBTU, HATU) and base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5)

  • HPLC system with a chiral column or a standard C18 column for separating diastereomers

  • Mass spectrometer

Methodology:

  • Peptide Synthesis:

    • Synthesize a model tripeptide (e.g., Ac-Ala-His-Gly-NH₂) on Rink Amide resin using a standard Fmoc-SPPS protocol.

    • For the histidine coupling step, use the different protected histidine derivatives in separate syntheses, keeping all other parameters (equivalents of reagents, coupling time, temperature) constant.

  • Cleavage and Deprotection:

    • After completion of the synthesis, wash the resin thoroughly and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, wash the pellet with ether, and dry.

  • Sample Preparation for HPLC Analysis:

    • Dissolve a small amount of the crude peptide in the initial mobile phase of the HPLC.

    • If a chiral column is not available, the peptide can be hydrolyzed to its constituent amino acids.

    • Hydrolysis: Treat the peptide with 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

    • Derivatization (for chiral GC or HPLC): Derivatize the resulting amino acids with a chiral reagent (e.g., Marfey's reagent) to form diastereomers that can be separated on a standard C18 column.

  • HPLC Analysis:

    • Diastereomeric Peptide Separation:

      • Column: Standard C18 column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase A: 0.1% TFA in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

      • Gradient: A linear gradient suitable for separating the diastereomeric peptides (e.g., 5-95% B over 30 minutes).

      • Detection: UV at 220 nm.

    • Separation of Derivatized Amino Acid Enantiomers:

      • Analyze the derivatized amino acid mixture by RP-HPLC, separating the L-His and D-His derivatives.

    • Quantify the percentage of the D-isomer by integrating the peak areas.

Protocol 2: Determination of Acid Lability of Histidine Protecting Groups

Objective: To compare the rate of cleavage of different histidine side-chain protecting groups under specific acidic conditions.

Materials:

  • Resin-bound peptides containing the protected histidine of interest (e.g., Ac-Ala-His(PG)-Gly-resin, where PG = Trt, Boc, Bum).

  • Cleavage solutions of varying TFA concentrations (e.g., 1%, 5%, 10%, 50%, 95% TFA in DCM with scavengers).

  • HPLC system.

  • Mass spectrometer.

Methodology:

  • Time-Course Cleavage:

    • Divide the resin-bound peptide into several equal portions.

    • Treat each portion with a specific TFA concentration at room temperature.

    • At various time points (e.g., 10 min, 30 min, 1h, 2h, 4h), quench the reaction by filtering the resin and washing it with a neutralizing solution (e.g., 5% DIPEA in DMF).

    • Cleave the peptide from a small aliquot of the resin at each time point using a strong acid cocktail (e.g., 95% TFA) to determine the percentage of the protecting group remaining.

  • HPLC Analysis:

    • Analyze the cleaved peptides by RP-HPLC. The peptide with the protecting group will have a different retention time than the fully deprotected peptide.

    • Quantify the percentage of cleaved versus uncleaved protecting group by comparing the peak areas.

  • Data Analysis:

    • Plot the percentage of protecting group cleavage versus time for each TFA concentration to determine the cleavage kinetics.

Mandatory Visualizations

Signaling Pathways and Workflows

spss_workflow start Start: Resin Swelling deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection washing1 Washing deprotection->washing1 coupling Amino Acid Coupling (Protected Histidine + Activator) washing1->coupling washing2 Washing coupling->washing2 repeat Repeat for next amino acid washing2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) final_deprotection->cleavage precipitation Peptide Precipitation (Cold Ether) cleavage->precipitation purification Purification (HPLC) precipitation->purification analysis Analysis (MS, HPLC) purification->analysis end End: Pure Peptide analysis->end

Figure 2. General workflow for Solid-Phase Peptide Synthesis (SPPS).

racemization_mechanism activated_his Activated L-Histidine (e.g., with HBTU) enolate Planar Enolate Intermediate (Achiral) activated_his->enolate α-proton abstraction catalyzed by imidazole Nπ l_his L-Histidine enolate->l_his Reprotonation d_his D-Histidine (Racemized) enolate->d_his Reprotonation

Figure 3. Simplified mechanism of histidine racemization during peptide coupling.

decision_tree start Select Protected Histidine q1 Is racemization a major concern? start->q1 q2 Is high temperature coupling required? q1->q2 Yes use_trt This compound may be suitable q1->use_trt No use_boc_bum Use Fmoc-His(Boc)-OH or Fmoc-His(Bum)-OH q2->use_boc_bum No consider_boc_bum Strongly consider Fmoc-His(Boc)-OH or Fmoc-His(Bum)-OH q2->consider_boc_bum Yes

Figure 4. Decision tree for selecting a protected histidine derivative.

Conclusion and Recommendations

The selection of the appropriate protected histidine is a critical step in the successful synthesis of histidine-containing peptides. While this compound is a widely used and cost-effective option, it poses a significant risk of racemization, particularly under forcing coupling conditions or at elevated temperatures. For sequences where stereochemical purity is paramount, Fmoc-His(Boc)-OH and Fmoc-His(Bum)-OH offer superior protection against racemization. The choice between Boc and Bum may be influenced by factors such as cost, availability, and the potential for side-product formation during deprotection, with the Bum group potentially releasing formaldehyde.

Researchers and drug development professionals should carefully consider the specific requirements of their target peptide, including its sequence, length, and intended application, when selecting a protected histidine derivative. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for making an informed decision, ultimately leading to higher purity, improved yields, and more reliable biological data for histidine-containing peptides.

References

An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry stands as the predominant method for the chemical synthesis of peptides in both academic research and industrial drug development.[1][2] Its widespread adoption is attributed to its milder reaction conditions compared to the traditional Boc/Benzyl approach, suitability for automation, and the commercial availability of a vast array of high-purity Fmoc-protected amino acids.[3] This technical guide provides a comprehensive overview of the core principles of Fmoc-SPPS, detailed experimental protocols, and quantitative data to aid in the optimization of peptide synthesis.

Core Principles of Fmoc-SPPS

Fmoc-SPPS is a cyclical process performed on an insoluble polymeric support, known as a resin.[4] The peptide is assembled in a C-terminal to N-terminal direction through a series of repeated deprotection and coupling steps.[4][5] The fundamental principle lies in the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the incoming amino acid, while side-chain functional groups are protected by acid-labile groups, ensuring orthogonality.[3]

The synthesis cycle can be broken down into three primary stages:

  • Resin Preparation: The synthesis begins with a solid support, typically a polystyrene-based resin functionalized with a linker.[6] The choice of resin and linker dictates the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide).[2] The resin must be swelled in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to allow for efficient diffusion of reagents.[2]

  • Chain Elongation: This is an iterative two-step process:

    • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound amino acid or peptide is removed using a secondary amine base, most commonly a solution of 20% piperidine in DMF.[3] This reaction proceeds via a β-elimination mechanism, liberating a free N-terminal amine.[7]

    • Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated by a coupling reagent and then reacted with the free N-terminal amine of the resin-bound peptide to form a peptide bond.[8]

  • Cleavage and Final Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed. This is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[9][10]

Data Presentation: Reagents and Reaction Parameters

Effective peptide synthesis relies on the appropriate selection of reagents and optimized reaction conditions. The following tables summarize key quantitative data for common reagents and protocols in Fmoc-SPPS.

Table 1: Common Solvents in Fmoc-SPPS

SolventPrimary Use(s)Notes
N,N-Dimethylformamide (DMF)Resin swelling, washing, deprotection, couplingMost common solvent; can contain amine impurities that prematurely remove Fmoc groups.
N-Methyl-2-pyrrolidone (NMP)Alternative to DMF for couplingCan improve solubility and coupling efficiency for difficult sequences.
Dichloromethane (DCM)Resin swelling, washing, resin loadingOften used for loading the first amino acid onto the resin.

Table 2: Fmoc Deprotection Conditions

ReagentConcentrationTypical TimeNotes
Piperidine in DMF20% (v/v)2 x 5-10 minStandard condition; repeated treatment ensures complete deprotection.[1]
4-Methylpiperidine in DMF20% (v/v)2 x 5-10 minAn alternative to piperidine with similar efficiency.[7]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2% in DMF2 x 2-5 minA stronger, non-nucleophilic base used for difficult deprotections.

Table 3: Comparison of Common Coupling Reagents

Reagent ClassExample(s)Typical Equivalents (AA:Reagent:Base)Typical Coupling TimeAdvantagesDisadvantages
CarbodiimidesDIC/HOBt1:1:0 (pre-activation)60-120 minCost-effective.Slower; potential for N-acylurea formation and racemization.[8]
Aminium/Uronium SaltsHBTU, HATU, HCTU1:0.95:215-60 minFast and efficient; widely used.[8]Potential for guanidinylation of the free amine.
Phosphonium SaltsPyBOP, PyAOP1:1:230-90 minHigh coupling efficiency; low racemization.Byproducts can be difficult to remove.

Table 4: Common Cleavage Cocktails for Fmoc-SPPS

Reagent "Cocktail"CompositionTypical Cleavage TimeTarget Residues/Notes
Reagent KTFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)2-4 hoursA "universal" cocktail for peptides containing sensitive residues like Cys, Met, Trp.[9]
TFA/TIS/H₂OTFA/triisopropylsilane/water (95:2.5:2.5)2-3 hoursSuitable for many peptides, especially those without Trp. TIS is an effective scavenger for the trityl cation.[11]
Reagent BTFA/phenol/water/TIS (88:5:5:2)2-4 hoursRecommended for peptides containing Arg(Pmc/Pbf).[10]
Reagent HTFA/phenol/thioanisole/EDT/water/DMS/NH₄I (81:5:5:2.5:3:2:1.5% w/w)3 hoursSpecifically designed to minimize oxidation of methionine.[12]

Experimental Protocols

The following are detailed protocols for the key manual steps in Fmoc-SPPS. Volumes and quantities are based on a 0.1 mmol synthesis scale.

Protocol 1: Resin Swelling
  • Weigh 100-250 mg of the appropriate resin (depending on the loading capacity to achieve 0.1 mmol) and place it into a fritted reaction vessel.

  • Add 5-10 mL of DMF to the resin.

  • Gently agitate the resin for at least 30-60 minutes at room temperature to ensure complete swelling.[13]

  • Drain the DMF from the vessel.

Protocol 2: Fmoc Deprotection
  • To the swollen resin, add 5 mL of 20% piperidine in DMF.

  • Agitate the mixture for 5-10 minutes at room temperature.[13]

  • Drain the deprotection solution.

  • Repeat steps 1-3 one more time to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

Protocol 3: Amino Acid Coupling (using HBTU)
  • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and HBTU (0.38 mmol, 3.8 eq.) in 3 mL of DMF.

  • Add N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.) to the vial.

  • Allow the mixture to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

Protocol 4: Monitoring the Coupling Reaction (Kaiser Test)

The Kaiser test is a qualitative colorimetric assay to detect free primary amines.[14][15]

  • Prepare three solutions:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Take a small sample of the peptide-resin (a few beads) and place it in a small test tube.

  • Add 2-3 drops of each of the three solutions to the test tube.

  • Heat the test tube at 100-120°C for 3-5 minutes.

  • Observe the color of the beads and the solution:

    • Positive (Blue beads/solution): Indicates the presence of free primary amines (incomplete coupling).

    • Negative (Yellow/colorless beads/solution): Indicates the absence of free primary amines (complete coupling).

Protocol 5: Cleavage and Final Deprotection (using Reagent K)

Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3 x 5 mL) and dry it under vacuum for at least 30 minutes.

  • Prepare the cleavage cocktail, Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).

  • Add 5-10 mL of the cleavage cocktail to the dried peptide-resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether. A white precipitate (the crude peptide) should form.

  • Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Mandatory Visualizations

The following diagrams illustrate the core workflows and mechanisms in Fmoc-SPPS.

Fmoc_SPPS_Cycle Resin Resin with Free Amine Coupling Coupling (e.g., HBTU/DIEA) Resin->Coupling Fmoc_AA Fmoc-Amino Acid Fmoc_AA->Coupling Protected_Peptide Resin-Bound Peptide (N-terminally Fmoc-protected) Coupling->Protected_Peptide Peptide Bond Formation Deprotection Fmoc Deprotection (20% Piperidine/DMF) Protected_Peptide->Deprotection Deprotection->Resin Liberation of Free Amine

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Fmoc_Deprotection_Mechanism cluster_0 Fmoc-Protected Amine Fmoc_NHR Fmoc-NH-Peptide Proton_Abstraction Fmoc_NHR->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction Intermediate Carbanion Intermediate Proton_Abstraction->Intermediate Elimination Intermediate->Elimination Products Free Amine (H₂N-Peptide) + Dibenzofulvene-Piperidine Adduct + CO₂ Elimination->Products

Caption: Base-catalyzed β-elimination mechanism for Fmoc deprotection.

Amino_Acid_Coupling_Workflow Fmoc_AA_COOH Fmoc-Amino Acid (Carboxylic Acid) Activation Activation Fmoc_AA_COOH->Activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activation Activated_Ester Activated Ester (e.g., OAt-ester) Activation->Activated_Ester Peptide_Bond_Formation Peptide Bond Formation (Nucleophilic Attack) Activated_Ester->Peptide_Bond_Formation Resin_Amine Resin-Bound Peptide (Free Amine) Resin_Amine->Peptide_Bond_Formation Coupled_Peptide Elongated Peptide Peptide_Bond_Formation->Coupled_Peptide

Caption: General workflow for amino acid activation and coupling.

Common Side Reactions and Mitigation Strategies

While Fmoc-SPPS is a robust methodology, several side reactions can occur, potentially compromising the purity and yield of the final peptide.

  • Aspartimide Formation: Peptides containing aspartic acid are susceptible to base-catalyzed cyclization to form an aspartimide intermediate, particularly when followed by small amino acids like glycine. This can lead to racemization and the formation of β-aspartyl peptides. Mitigation strategies include the use of hindered side-chain protecting groups for Asp or the incorporation of backbone-protecting groups.[16]

  • Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to the cleavage of the dipeptide from the resin. This is particularly prevalent when proline is the second amino acid. Synthesizing on sterically hindered resins like 2-chlorotrityl chloride resin can suppress this side reaction.

  • Racemization: The activation of the carboxylic acid of the incoming amino acid can lead to racemization, especially for sensitive residues like histidine and cysteine. The choice of coupling reagent and the addition of racemization-suppressing additives like HOBt or Oxyma Pure are crucial.[17]

  • Aggregation: As the peptide chain elongates, intermolecular hydrogen bonding can lead to aggregation, hindering reagent diffusion and resulting in incomplete deprotection and coupling. Strategies to overcome aggregation include using specialized resins, chaotropic salts, elevated temperatures, or incorporating backbone-disrupting elements like pseudoprolines.

By understanding the fundamental chemistry, optimizing reaction parameters based on quantitative data, and employing detailed and validated protocols, researchers can successfully synthesize a wide range of peptides with high purity and yield using Fmoc-SPPS.

References

The Gatekeepers of Synthesis: A Technical Guide to Side-Chain Protection in Preventing Unwanted Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis, particularly in the assembly of complex molecules like peptides and oligonucleotides, the precise control of reactive functional groups is paramount. Unwanted side reactions can lead to a cascade of problems, including the formation of impurities, reduced yield, and compromised biological activity of the final product. Side-chain protection is a cornerstone strategy to navigate these challenges, acting as a temporary shield for reactive moieties on building blocks, thereby directing the course of a reaction to the desired outcome. This technical guide provides an in-depth exploration of the role of side-chain protection, with a focus on peptide synthesis, summarizing quantitative data, detailing experimental protocols, and visualizing key workflows.

The Core Principle: Orthogonal Protection

The elegance of modern multi-step synthesis often relies on the concept of orthogonal protection . This strategy involves the use of multiple protecting groups that can be removed under distinct and non-interfering conditions.[1] For instance, in the widely used Fmoc/tBu strategy for solid-phase peptide synthesis (SPPS), the temporary Nα-Fmoc group is removed by a base (e.g., piperidine), while the "permanent" side-chain protecting groups, typically tert-butyl (tBu) based, are cleaved by a strong acid (e.g., trifluoroacetic acid) at the end of the synthesis.[2][3] This orthogonality ensures that the side chains remain protected throughout the iterative process of peptide chain elongation.[4]

Unwanted Reactions: The Adversaries in Peptide Synthesis

The reactive functional groups present in the side chains of many of the 20 proteinogenic amino acids are susceptible to a variety of unwanted reactions during peptide synthesis. Effective side-chain protection is crucial to mitigate these issues.[4][5]

Common Unwanted Side Reactions:

  • Racemization: The loss of stereochemical integrity at the α-carbon of an amino acid, leading to the formation of diastereomeric peptides. This is particularly problematic for amino acids like histidine and cysteine.[6][7] Protecting the imidazole nitrogen of histidine, for instance, can significantly reduce racemization.[7]

  • Aspartimide Formation: A base-catalyzed intramolecular cyclization of aspartic acid residues, especially when followed by small amino acids like glycine, serine, or asparagine. This leads to the formation of a succinimide ring, which can then open to form a mixture of α- and β-aspartyl peptides, as well as their piperidide adducts.[8][9] The use of sterically hindered protecting groups on the Asp side chain can significantly reduce this side reaction.[10]

  • Oxidation: The sulfur-containing side chains of methionine and cysteine are prone to oxidation.

  • Alkylation: Nucleophilic side chains, such as the indole ring of tryptophan, can be alkylated by carbocations generated during the cleavage of other protecting groups.

  • Acylation: Unprotected hydroxyl (Ser, Thr, Tyr) or amino (Lys) groups in side chains can be acylated by the activated carboxyl group of the incoming amino acid, leading to branched peptides.[11]

A Quantitative Look at Side-Chain Protection

The choice of a side-chain protecting group is a critical decision that impacts the overall success of a synthesis. The ideal protecting group should be stable under the conditions of chain elongation and efficiently removed at the final cleavage step with minimal side reactions. The following tables summarize quantitative data on the performance of various protecting groups.

Table 1: Comparison of Aspartate Side-Chain Protecting Groups in Preventing Aspartimide Formation

Protecting GroupAspartimide Formation (% after 200 min in 20% piperidine/DMF)D-Aspartate Formation (%)Reference
O-tert-butyl (OtBu) 20.410.1
O-3-methylpent-3-yl (OMpe) 3.66.8
3-oxo-1,3-dihydroisobenzofuran-1-yl (OBno) 0.2 0.4

Data from the synthesis of the model peptide H-Val-Lys-Asp(PG)-Gly-Tyr-Ile-OH, simulating 100 deprotection cycles.

Table 2: Racemization of Cysteine with Different Side-Chain Protecting Groups

Fmoc-Cys DerivativeCoupling ConditionsRacemization (%)Reference
Fmoc-Cys(Trt)-OH HCTU/6-Cl-HOBt/DIEA in DMF10.9 (50°C), 26.6 (80°C)[6]
Fmoc-Cys(Acm)-OH HCTU/6-Cl-HOBt/DIEA in DMF<1.0[6]
Fmoc-Cys(MBom)-OH HCTU/6-Cl-HOBt/DIEA in DMF0.8 (50°C), 1.3 (80°C) [6]

Data from microwave-assisted solid-phase peptide synthesis.

Table 3: Common Side-Chain Protecting Groups in Fmoc-SPPS and Their Cleavage Conditions

Amino AcidSide-Chain Functional GroupCommon Protecting Group(s)Cleavage CocktailReference
Arg GuanidinoPbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)TFA/TIS/H₂O (95:2.5:2.5)[12]
Asn, Gln AmideTrt (Trityl)TFA/TIS/H₂O (95:2.5:2.5)[12]
Asp, Glu CarboxylOtBu (tert-butyl ester)TFA/TIS/H₂O (95:2.5:2.5)[12]
Cys ThiolTrt (Trityl), Acm (Acetamidomethyl)TFA/TIS/H₂O/EDT (for Trt); I₂, Hg(OAc)₂ (for Acm)[11][12]
His ImidazoleTrt (Trityl)TFA/TIS/H₂O (95:2.5:2.5)[12]
Lys AminoBoc (tert-butyloxycarbonyl)TFA/TIS/H₂O (95:2.5:2.5)[4]
Ser, Thr, Tyr HydroxyltBu (tert-butyl ether)TFA/TIS/H₂O (95:2.5:2.5)[12]
Trp IndoleBoc (tert-butyloxycarbonyl)TFA/TIS/H₂O (95:2.5:2.5)[4]

TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; H₂O: Water; EDT: Ethanedithiol.

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful application of side-chain protection strategies. Below are representative protocols for Fmoc- and Boc-based solid-phase peptide synthesis.

Protocol 1: General Cycle for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single cycle of amino acid addition in Fmoc-SPPS.

  • Resin Swelling: The resin is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.

  • Fmoc Deprotection: The N-terminal Fmoc group is removed by treating the resin with a 20% solution of piperidine in DMF for 5-20 minutes. This step is often performed twice.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-dibenzofulvene adduct.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (typically 3-5 equivalents) is pre-activated with a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) and a base (e.g., DIEA) in DMF. The activated amino acid solution is then added to the resin, and the reaction is allowed to proceed for 30-60 minutes. The completion of the coupling reaction can be monitored by a qualitative test such as the Kaiser (ninhydrin) test.

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts.

  • Repeat: Steps 2-5 are repeated until the desired peptide sequence is assembled.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled and its N-terminal Fmoc group removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, ethanedithiol) for 2-4 hours.[12] The choice of scavengers depends on the amino acid composition of the peptide.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: General Cycle for Boc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single cycle of amino acid addition in Boc-SPPS.[13]

  • Resin Swelling: The resin is swollen in dichloromethane (DCM).

  • Boc Deprotection: The N-terminal Boc group is removed by treating the resin with a solution of 25-50% TFA in DCM for approximately 30 minutes.

  • Washing: The resin is washed with DCM and then a neutralization buffer.

  • Neutralization: The resin is treated with a 5-10% solution of a tertiary amine, such as diisopropylethylamine (DIEA), in DCM to neutralize the protonated N-terminus.

  • Washing: The resin is washed with DCM.

  • Amino Acid Coupling: The next Boc-protected amino acid is coupled using a suitable activation method, similar to the Fmoc strategy.

  • Washing: The resin is washed with DCM and DMF.

  • Repeat: Steps 2-7 are repeated for each subsequent amino acid.

  • Final Cleavage: The peptide is cleaved from the resin, and the side-chain protecting groups are removed using a very strong acid, typically anhydrous hydrogen fluoride (HF), in the presence of scavengers like anisole.[14] This procedure requires specialized equipment due to the hazardous nature of HF.

Visualizing the Workflow: From Synthesis to Drug Discovery

The application of side-chain protected amino acids extends beyond the synthesis of a single peptide. They are fundamental building blocks in the broader context of drug discovery and development. The following diagrams, created using the DOT language for Graphviz, illustrate key workflows.

SPPS_Workflow Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Workflow cluster_synthesis_cycle Iterative Synthesis Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated Fmoc-AA) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Final_Cleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash2->Final_Cleavage After final coupling Start Start: Fmoc-AA-Resin Start->Deprotection Purification Purification (RP-HPLC) Final_Cleavage->Purification Analysis Analysis (Mass Spec, HPLC) Purification->Analysis Final_Product Pure Peptide Analysis->Final_Product

Fmoc-SPPS Experimental Workflow

Peptide_Drug_Discovery Logical Workflow of Peptide Drug Discovery cluster_discovery Discovery & Design cluster_synthesis Chemical Synthesis cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_ID Target Identification & Validation Lead_Gen Lead Generation (e.g., Phage Display, Library Screening) Target_ID->Lead_Gen Lead_Opt Lead Optimization (Structure-Activity Relationship) Lead_Gen->Lead_Opt Protected_AAs Selection of Side-Chain Protected Amino Acids Lead_Opt->Protected_AAs SPPS Solid-Phase Peptide Synthesis Protected_AAs->SPPS Purification Purification & Characterization SPPS->Purification In_Vitro In Vitro Assays (Binding, Activity) Purification->In_Vitro In_Vivo In Vivo Models (Efficacy, PK/PD) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I Trials (Safety) Tox->Phase_I Phase_II Phase II Trials (Efficacy) Phase_I->Phase_II Phase_III Phase III Trials (Large Scale Efficacy) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval

Peptide Drug Discovery Workflow

Case Study: Synthesis of GLP-1 Analogues

Glucagon-like peptide-1 (GLP-1) analogues are a class of therapeutic peptides used in the treatment of type 2 diabetes and obesity. Their synthesis is a prime example of the importance of side-chain protection. For instance, the synthesis of liraglutide involves the acylation of a specific lysine side chain with a fatty acid moiety. This requires an orthogonal protection strategy where the ε-amino group of that particular lysine is selectively deprotected while the peptide is still attached to the resin, allowing for the specific attachment of the lipid chain. The remaining lysine residues and other reactive side chains must remain protected during this process. The overall synthesis of GLP-1 analogues generally follows the Fmoc-SPPS workflow, followed by purification steps to ensure high purity of the final drug product.[15][16][17][18]

Conclusion

Side-chain protection is an indispensable tool in modern organic and medicinal chemistry. By temporarily masking the reactivity of specific functional groups, chemists can achieve a high degree of control over complex synthetic pathways, preventing the formation of unwanted byproducts and ensuring the efficient production of the desired molecule. The continued development of novel protecting groups with improved orthogonality and milder deprotection conditions will further empower researchers to synthesize increasingly complex and potent therapeutic agents. For professionals in drug development, a thorough understanding of side-chain protection strategies is fundamental to the successful translation of a promising lead compound into a life-changing medicine.

References

The Cornerstone of Peptide Innovation: A Technical Guide to Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the fundamental principles, chemistries, and methodologies that underpin modern solid-phase peptide synthesis (SPPS), providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Solid-phase peptide synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984, has become the cornerstone of peptide science.[1] This powerful methodology enables the stepwise assembly of amino acids into a desired peptide sequence while the growing chain is covalently attached to an insoluble solid support.[2][3] This approach simplifies the purification process, as excess reagents and soluble by-products can be easily removed by filtration and washing, a significant advantage over traditional solution-phase synthesis.[4] This guide delves into the core principles of SPPS, focusing on the chemical strategies, experimental protocols, and quantitative data that are critical for the successful synthesis of high-purity peptides.

The Core Principle: A Cycle of Controlled Chemistry

The essence of SPPS lies in a repeating cycle of chemical reactions that sequentially elongates the peptide chain from the C-terminus to the N-terminus.[3][5] The entire process is anchored to a solid support, typically a polymeric resin, which acts as an insoluble protecting group for the C-terminal carboxylic acid.[5] Each cycle of amino acid addition consists of four key steps: deprotection, washing, coupling, and another washing step.[4]

SPPS_Core_Principle Resin Solid Support (Resin) AA1 C-terminal Amino Acid (Nα-Protected) Resin->AA1  Loading Peptide Growing Peptide Chain on Resin AA1->Peptide  Initiation Cycle SPPS Cycle Peptide->Cycle Elongation SPPS_Cycle_Workflow Start Start of Cycle (Peptide-Resin) Deprotection Nα-Deprotection Start->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 End End of Cycle (Elongated Peptide-Resin) Wash2->End

References

A Comprehensive Technical Guide to the Safe Handling of Fmoc-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-N-trityl-L-histidine (Fmoc-His(Trt)-OH) is a critical building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of histidine residues into synthetic peptides and proteins.[1][2][3] Its proper handling is paramount to ensure laboratory safety and maintain the integrity of research outcomes. This in-depth guide provides a technical overview of the safety and handling precautions for this compound, tailored for professionals in research and drug development.

Hazard Identification and Classification

While not classified as a hazardous substance or mixture according to most suppliers, this compound is considered a chemical that requires careful handling in a laboratory setting.[4] Some safety data sheets (SDS) indicate that it may cause skin and eye irritation, and may cause respiratory tract irritation if inhaled.[5][6][7] Ingestion may also be harmful.[4][5] It is crucial to treat this compound with the respect afforded to all laboratory chemicals.

GHS Classification:

According to some sources, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[6]

  • Skin Corrosion/Irritation: Category 2[6]

  • Serious Eye Damage/Eye Irritation: Category 2[6]

  • Specific target organ toxicity (single exposure): Category 3 (Respiratory system)[6]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValueSource
Chemical Formula C40H33N3O4[4][5]
Molecular Weight 619.7 g/mol [4]
Appearance White to off-white solid powder[3]
Melting Point 150-155 °C (lit.)[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. Slightly soluble in water.[3]
Storage Temperature 2-8°C or colder (<-15°C)[8][9][10]

Exposure Controls and Personal Protection

To minimize exposure and ensure personal safety, a multi-layered approach combining engineering controls, administrative controls, and personal protective equipment (PPE) is necessary.

Engineering Controls
  • Ventilation: Use in a well-ventilated area.[8] For operations that may generate dust, use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits.[5][8]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or glasses that have been tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[8]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[4][5][8] Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[4][8]

  • Skin and Body Protection: A lab coat or full suit should be worn.[4][5] Choose body protection appropriate for the task and potential exposure.[4]

  • Respiratory Protection: For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[4][9] In case of insufficient ventilation, a self-contained breathing apparatus (SCBA) should be used to avoid inhalation of the product.[4][5]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the quality of this compound and preventing accidents.

Handling
  • Avoid contact with skin and eyes.[7]

  • Avoid formation of dust and aerosols.[8]

  • Do not breathe dust.[4][5]

  • Keep away from heat and sources of ignition.[4][5]

  • Wash hands thoroughly after handling.[4][5][8]

Storage
  • Keep container tightly closed in a dry and well-ventilated place.[4][5][8]

  • Recommended storage temperature is between 2-8°C, with some suppliers recommending storage at or below -15°C.[8][9][10]

  • Store under an inert gas as the product is moisture-sensitive.[8]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person into fresh air. If not breathing, give artificial respiration.[4][7][8]
Skin Contact Wash off with soap and plenty of water.[4][8]
Eye Contact Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing.[4][5][8]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person.[4][7][8]

In all cases of exposure, seek medical advice if symptoms persist.

Accidental Release Measures

In the case of a spill, follow these procedures to mitigate the hazard.

  • Small Spill: Use appropriate tools to put the spilled solid in a convenient waste disposal container.[4][5]

  • Large Spill: Use a shovel to put the material into a convenient waste disposal container.[4][5] Avoid dust formation and do not let the product enter drains.[8]

  • Personal Precautions: Wear the appropriate PPE, including splash goggles, full suit, dust respirator, boots, and gloves.[4][5]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][8] For small fires, a carbon dioxide or dry chemical extinguisher is recommended.[5]

  • Hazardous Combustion Products: Oxides of carbon (CO, CO2) and nitrogen (NOx) may be produced.[5][8]

  • Special Protective Equipment: Firefighters should wear a positive pressure self-contained breathing apparatus (SCBA) and full turnout gear.[5]

Disposal Considerations

Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[4] Contaminated packaging should be disposed of as unused product.

Experimental Workflow: Safe Handling of this compound in SPPS

The following diagram illustrates a logical workflow for the safe handling and use of this compound in a typical solid-phase peptide synthesis experiment.

Safe_Handling_Workflow Workflow for Safe Handling of this compound in SPPS cluster_prep Preparation cluster_handling Handling & Weighing cluster_synthesis Peptide Synthesis cluster_cleanup Cleanup & Disposal A Review SDS and Protocols B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Well-Ventilated Work Area (Fume Hood) B->C D Retrieve from Cold Storage (Allow to Equilibrate to RT) C->D Proceed to Handling E Weigh Required Amount (Minimize Dust Generation) D->E F Dissolve in Appropriate Solvent E->F Proceed to Synthesis G Perform Coupling Reaction (e.g., with HOBt/HOAt to minimize racemization) F->G H Decontaminate Glassware and Surfaces G->H Proceed to Cleanup I Dispose of Waste (Solid and Liquid) per Regulations H->I J Remove PPE and Wash Hands I->J

Caption: A logical workflow for the safe handling of this compound.

Hazard Mitigation Workflow

This diagram outlines the logical steps for identifying and mitigating potential hazards associated with this compound.

Hazard_Mitigation_Workflow Hazard Identification and Mitigation Workflow cluster_identification Hazard Identification cluster_mitigation Mitigation Measures cluster_response Emergency Response A Potential for Skin/Eye Irritation E Personal Protective Equipment: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat - Dust Mask/Respirator A->E B Potential for Respiratory Irritation (Dust Inhalation) D Engineering Controls: - Fume Hood - Local Exhaust Ventilation B->D B->E C Potential for Harm if Swallowed F Safe Work Practices: - Avoid Dust Generation - Proper Storage - Good Housekeeping - Hand Washing C->F G First-Aid Procedures (as per SDS) D->G H Spill Cleanup Protocol D->H I Fire Extinguishing Measures D->I E->G E->H E->I F->G F->H F->I

References

Methodological & Application

Application Notes and Protocols for Fmoc-His(Trt)-OH Coupling in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of histidine residues into synthetic peptides is a critical step in the development of many therapeutic and research peptides due to the unique physicochemical properties of its imidazole side chain. In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), Fmoc-His(Trt)-OH is the most commonly utilized derivative for this purpose.[1] The trityl (Trt) protecting group on the imidazole nitrogen is stable under the basic conditions used for Fmoc removal (typically piperidine) and is cleaved during the final acidolytic cleavage from the resin.[2][3] However, the coupling of this compound presents significant challenges, most notably a high propensity for racemization.[4][5][6][7] This document provides detailed protocols and data to guide researchers, scientists, and drug development professionals in optimizing the coupling of this compound to minimize side reactions and ensure the synthesis of high-purity peptides.

Challenges in this compound Coupling: Racemization

Histidine is one of the most susceptible amino acids to racemization during peptide synthesis.[4][5][7] This is primarily due to the unprotected Nπ of the imidazole side chain, which can intramolecularly abstract the alpha-proton (Hα) of the activated carboxyl group. Reprotonation of the resulting carbanion leads to the formation of the D-histidine enantiomer, an impurity that can be difficult to remove during purification.[5] The activation of the carboxylic acid group, a prerequisite for amide bond formation, enhances the acidity of the Hα, making it more susceptible to abstraction.[5] Therefore, the choice of coupling reagents, additives, bases, and reaction conditions is critical to suppress this side reaction.

Another potential side reaction, particularly when using carbodiimide reagents like N,N'-diisopropylcarbodiimide (DIC), is the formation of a peptide Nα-endcapping by the coupling reagent.[4][5] Interestingly, reaction conditions that minimize racemization, such as avoiding pre-activation, may increase the likelihood of this Nα-DIC-endcapping, presenting a conflicting relationship that must be carefully managed.[4][5]

Key Reagents for this compound Coupling

The selection of the coupling reagent and additive is paramount for a successful and low-racemization coupling of this compound.

  • Coupling Reagents:

    • Carbodiimides: N,N'-diisopropylcarbodiimide (DIC) is a common and cost-effective coupling reagent.[8] However, its use can be associated with significant racemization if not optimized.

    • Phosphonium Salts: Reagents like BOP, PyBOP, and PyAOP are effective coupling agents.[9] DEPBT is particularly noteworthy as it is reported to mediate amide bond formation with a remarkable resistance to racemization, making it a reagent of choice for this compound coupling.[8]

    • Uronium/Aminium Salts: HBTU, TBTU, and HATU are highly popular and efficient coupling reagents.[9] It is crucial to pre-activate the amino acid when using these reagents to avoid the formation of guanidine derivatives on the free N-terminus of the peptide.[9]

  • Additives:

    • Hydroxybenzotriazoles (HOBt) and Derivatives: HOBt, HOAt, and Oxyma Pure are frequently used in conjunction with coupling reagents. They act as activating agents and can help to suppress racemization.[8]

  • Bases:

    • N,N-Diisopropylethylamine (DIPEA): A commonly used base in SPPS. However, its use has been linked to increased racemization for some amino acids.[9]

    • Collidine: Recommended as a substitute for DIPEA to minimize racemization in sensitive couplings.[9]

Quantitative Data on Racemization

The extent of racemization during this compound coupling is highly dependent on the chosen reaction conditions. The following table summarizes reported levels of D-His formation under various coupling protocols.

Coupling ReagentAdditiveBaseSolventActivation StrategyD-His (%)Reference
DICOxyma-NBPNot Specified2.5[7]
DICOxyma-DMSO/2-MeTHF (3:7)Not Specified2.0[7]
DICOxyma-DMFNot Specified1.0[7]
DICHONB/HOBt-NBP/EtOAc (1:1)Not Specified0.3[7]
TBECOxyma-DMFNot Specified1.1[7]
TBECOxyma-NBP/EtOAc (1:4)Not Specified0.43[7]

NBP: N-butylpyrrolidinone; EtOAc: Ethyl Acetate; DMSO: Dimethyl sulfoxide; 2-MeTHF: 2-Methyltetrahydrofuran; DMF: Dimethylformamide; TBEC: tert-Butyl N,N'-diethyl-isouronium tetrafluoroborate; HONB: N-Hydroxy-5-norbornene-2,3-dicarboximide

Experimental Protocols

The following are generalized protocols for the coupling of this compound in manual SPPS. These can be adapted for automated synthesizers.

Protocol 1: Standard DIC/Oxyma Coupling

This protocol employs the commonly used DIC carbodiimide reagent with Oxyma as an additive.

  • Resin Preparation: The peptide-resin with the free N-terminal amine should be washed thoroughly with DMF (3-5 times) after the Fmoc-deprotection step.

  • Coupling Solution Preparation: In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and Oxyma (3-5 equivalents) in DMF.

  • Activation and Coupling: Add DIC (3-5 equivalents) to the amino acid solution. Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

Protocol 2: Low-Racemization TBTU/DIPEA Coupling

This protocol uses the uronium salt TBTU and is designed to minimize racemization.

  • Resin Preparation: As described in Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve equimolar amounts of this compound and TBTU (typically a 3-fold excess over the resin loading) in DMF.[9]

  • Pre-activation: Add one equivalent of DIPEA or collidine to the solution and stir for 3 to 8 minutes.[9]

  • Coupling: Add the pre-activated solution to the resin.[9]

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for completion.

  • Washing: As described in Protocol 1.

Protocol 3: DEPBT Coupling for Minimal Racemization

DEPBT is recommended for coupling racemization-prone amino acids like this compound.[8]

  • Resin Preparation: As described in Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (2-4 equivalents) and DEPBT (2-4 equivalents) in DMF.

  • Activation: Add DIPEA or collidine (4-8 equivalents) to the solution and mix.

  • Coupling: Immediately add the solution to the deprotected peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Use the Kaiser test to confirm reaction completion.

  • Washing: As described in Protocol 1.

Diagrams

SPPS_Fmoc_His_Coupling_Workflow Resin Peptide-Resin (Free Amine) Coupling Coupling Resin->Coupling Fmoc_His This compound Activation Activation Fmoc_His->Activation Coupling_Reagent Coupling Reagent (e.g., DIC, TBTU, DEPBT) Coupling_Reagent->Activation Additive Additive (e.g., Oxyma, HOBt) Additive->Activation Base Base (e.g., DIPEA, Collidine) Base->Activation Activation->Coupling Racemization Racemization (D-His formation) Activation->Racemization Coupled_Peptide Peptide-Resin with Coupled His(Trt) Coupling->Coupled_Peptide Washing Washing Coupled_Peptide->Washing Next_Cycle Next SPPS Cycle Washing->Next_Cycle

Caption: Workflow for this compound coupling in SPPS.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of histidine residues into synthetic peptides is a critical step in the development of many therapeutic and research peptides. The imidazole side chain of histidine presents unique challenges during solid-phase peptide synthesis (SPPS), most notably a high propensity for racemization during the activation and coupling steps. The choice of activation reagent for Fmoc-His(Trt)-OH is therefore paramount to ensure high coupling efficiency and maintain the chiral integrity of the final peptide. This document provides a detailed comparison of commonly used activation reagents, focusing on HBTU and HATU, and offers optimized protocols for their use.

This compound is the standard derivative used for introducing histidine in Fmoc-based SPPS. The trityl (Trt) protecting group on the τ-nitrogen of the imidazole ring, however, offers little protection against racemization, which is promoted by the π-nitrogen's ability to facilitate deprotonation of the α-carbon.[1] Consequently, the selection of the coupling methodology is crucial for successful synthesis.

Comparison of Activation Reagents

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are two of the most effective and widely used coupling reagents in SPPS.[2] While both are efficient, HATU generally demonstrates superior performance, particularly for challenging couplings such as those involving sterically hindered amino acids or sequences prone to aggregation.[2]

The enhanced reactivity of HATU stems from the 7-azabenzotriazole (HOAt) moiety, which forms a more reactive active ester intermediate compared to the HOBt-based ester formed with HBTU.[2] This increased reactivity often translates to faster coupling times and a lower risk of epimerization.[2][3]

Key Considerations for this compound Coupling:

  • Racemization: Histidine is one of the amino acids most susceptible to racemization during peptide synthesis.[4][5] The conditions of carboxylate pre-activation are a critical factor, with intensive pre-activation stimulating this side reaction.[4]

  • Coupling Efficiency: Incomplete coupling can lead to the formation of deletion sequences in the final peptide. Potent coupling reagents are recommended to ensure complete reaction, especially given the steric hindrance of the trityl group.[6]

  • Side Reactions: Excess uronium/aminium salt reagents like HBTU and HATU can react with the unprotected N-terminal amine of the growing peptide chain, leading to a guanidinylation side reaction that caps the chain.[3][7]

Data Summary

The following table summarizes quantitative data on the performance of HBTU and HATU for the coupling of this compound, with a focus on racemization.

Coupling ReagentBaseRacemization (% D-His)Reference(s)
HBTUDIPEA0.8[8]
HATUDIPEA0.6[8]
HATUNMMNegligible[9]

Data adapted from studies on peptide synthesis; absolute values can vary based on specific substrates and reaction conditions.[8][9]

Experimental Protocols

The following are generalized protocols for the manual coupling of this compound using HBTU and HATU in Fmoc-based SPPS. These protocols are based on a 0.1 mmol synthesis scale.

Protocol 1: Coupling of this compound using HBTU

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound (0.4 mmol, 4 equivalents)

  • HBTU (0.39 mmol, 3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Amino Acid Activation (Pre-activation):

    • In a separate reaction vessel, dissolve this compound and HBTU in DMF.

    • Add DIPEA to the solution and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 30-60 minutes.[2]

  • Monitoring the Coupling:

    • Perform a Kaiser test (ninhydrin test) on a small sample of the resin to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive, the coupling step can be repeated ("double coupling").

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[6]

Protocol 2: Coupling of this compound using HATU

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound (0.4 mmol, 4 equivalents)

  • HATU (0.39 mmol, 3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (0.8 mmol, 8 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Amino Acid Activation (Pre-activation):

    • In a separate reaction vessel, dissolve this compound and HATU in DMF.

    • Add DIPEA or collidine to the solution and allow the mixture to pre-activate for a few minutes.[8] The use of a less hindered base like 2,4,6-collidine is recommended to minimize racemization.[6]

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 30-60 minutes.[8]

  • Monitoring the Coupling:

    • Perform a Kaiser test to confirm the completion of the coupling. A negative result indicates a complete reaction.

  • Washing:

    • After a negative Kaiser test, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[6]

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the coupling of this compound in solid-phase peptide synthesis.

SPPS_Workflow Resin Fmoc-Deprotected Peptide-Resin Coupling Coupling Reaction Resin->Coupling Activation Pre-activation: This compound + Activator (HBTU/HATU) + Base Activation->Coupling Monitoring Kaiser Test Coupling->Monitoring Washing DMF Wash Monitoring->Washing Negative Repeat_Coupling Repeat Coupling Monitoring->Repeat_Coupling Positive Next_Cycle Proceed to Next Cycle Washing->Next_Cycle Repeat_Coupling->Coupling

References

Application Notes and Protocols for the Removal of the Trityl (Trt) Group from Histidine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trityl (Trt) group is a widely utilized protecting group for the imidazole side chain of histidine in Fmoc-based solid-phase peptide synthesis (SPPS). Its acid-labile nature allows for its removal concurrently with the cleavage of the peptide from the resin. However, the generation of the stable trityl cation during cleavage necessitates the use of a carefully formulated cleavage cocktail to prevent side reactions and ensure the integrity of the synthesized peptide. These application notes provide detailed protocols and guidance for the efficient and clean removal of the Trt group from histidine-containing peptides.

The imidazole ring of histidine is susceptible to modification by the liberated trityl carbocation, and other sensitive residues such as tryptophan, cysteine, and methionine can also be alkylated if appropriate scavengers are not present.[1][2] Therefore, the selection of the cleavage cocktail composition is critical and should be tailored to the specific amino acid sequence of the peptide.

Cleavage Cocktail Compositions

The selection of an appropriate cleavage cocktail is paramount for the successful deprotection of the Trt group from histidine and the overall purity of the final peptide. The primary component of these cocktails is Trifluoroacetic acid (TFA), which facilitates the acid-catalyzed removal of the protecting group.[3][4] Scavengers are included to "trap" the highly reactive trityl carbocation generated during the cleavage process, thereby preventing deleterious side reactions.[4][5]

Commonly used cleavage cocktails, often referred to by designated reagent letters, are summarized in the table below. The choice of cocktail depends on the presence of other sensitive amino acids in the peptide sequence.

Reagent NameComposition (v/v or w/v)Recommended ForKey Considerations
Reagent B TFA/Phenol/Water/Triisopropylsilane (TIS) (88:5:5:2)Peptides with Trt-protected residues, particularly when a less odorous scavenger is preferred.[6][7]Triisopropylsilane (TIS) is an effective scavenger for the trityl cation.[6] This cocktail is not recommended for peptides containing methionine, as it does not prevent its oxidation.[6]
Reagent K TFA/Phenol/Water/Thioanisole/1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)General purpose cleavage for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[7]This is a robust and widely used cocktail. EDT and thioanisole are excellent scavengers but have a strong, unpleasant odor. It is recommended for peptides prepared on PAL or BAL resins that contain tryptophan.[6]
Reagent R TFA/Thioanisole/Anisole/EDT (90:5:3:2)Peptides containing arginine residues protected with Pmc or Mtr groups.[7]Also effective for tryptophan-containing peptides, minimizing reattachment of the peptide to the linker.[6]
TFA/TIS/H₂O TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5)Peptides without highly sensitive residues that are prone to oxidation.[7][8]A standard and effective cocktail for Trt removal. The high concentration of TFA ensures efficient cleavage. TIS is a key scavenger for the trityl group.[9]
TFA/EDT/H₂O TFA/1,2-Ethanedithiol (EDT)/Water (95:2.5:2.5)Peptides containing Cys(Trt) to prevent reattachment of the Trt group.EDT is a particularly effective scavenger for protecting cysteine residues.

Experimental Workflow

The following diagram illustrates the general workflow for the removal of the Trt group from a histidine-containing peptide synthesized on a solid support.

Trt_Cleavage_Workflow Resin_Prep Resin Preparation Cleavage Cleavage Reaction Resin_Prep->Cleavage Add Cleavage Cocktail Precipitation Peptide Precipitation Cleavage->Precipitation Filter and Collect Filtrate Isolation Peptide Isolation Precipitation->Isolation Centrifuge and Wash Analysis Analysis Isolation->Analysis Dry and Characterize

Caption: General workflow for Trt group removal and peptide isolation.

Detailed Experimental Protocol

This protocol provides a general procedure for the cleavage and deprotection of a peptide containing His(Trt) from a solid-phase resin.

Materials:

  • Peptide-resin

  • Cleavage Cocktail (e.g., Reagent B: TFA/Phenol/Water/TIS, 88:5:5:2 v/v/v/v)

  • Dichloromethane (DCM)

  • Cold diethyl ether or methyl tert-butyl ether

  • Centrifuge tubes

  • Reaction vessel with a sintered glass filter

  • Shaker or rocker

Procedure:

  • Resin Preparation:

    • Transfer the peptide-resin (typically 20-50 mg for a test cleavage) to a reaction vessel.[10]

    • Wash the resin extensively with Dichloromethane (DCM) to remove any residual Dimethylformamide (DMF) and other solvents used during synthesis. Perform at least 3-5 washes with DCM.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least one hour to remove all residual solvent.[4]

  • Cleavage Reaction:

    • Caution: Trifluoroacetic acid (TFA) is highly corrosive and volatile. All subsequent steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

    • Prepare the chosen cleavage cocktail immediately before use. For example, to prepare 10 mL of Reagent B, combine 8.8 mL of TFA, 0.5 g of phenol, 0.5 mL of water, and 0.2 mL of TIS.[6][7]

    • Add the cleavage cocktail to the dried peptide-resin. Use a sufficient volume to swell the resin completely (approximately 5-10 mL per gram of resin).[8]

    • During the cleavage of Trt-protected amino acids, the solution may turn a deep yellow color due to the formation of the trityl carbocation.[8]

    • Gently agitate the suspension at room temperature for 1-4 hours. The optimal time may vary depending on the peptide sequence and should be determined empirically.[8] For most standard peptides, a 2-hour reaction is sufficient.[8]

  • Peptide Precipitation and Isolation:

    • After the cleavage reaction is complete, filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.

    • Wash the resin 2-3 times with a small volume of fresh cleavage cocktail or neat TFA and combine the filtrates.[6]

    • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether or methyl tert-butyl ether.[6] A white precipitate should form.

    • Place the tube in an ice bath or freezer for at least 30 minutes to maximize precipitation.

    • Pellet the precipitated peptide by centrifugation (e.g., 3000-5000 x g for 5-10 minutes).

    • Carefully decant the ether.

    • Wash the peptide pellet 2-3 times with cold ether to remove residual scavengers and cleavage by-products. Centrifuge and decant the ether after each wash.

  • Drying and Storage:

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove all traces of ether.

    • The crude peptide is now ready for purification by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and subsequent characterization by mass spectrometry.

Signaling Pathway of Trt Deprotection

The following diagram illustrates the chemical pathway of Trt group removal from a histidine residue under acidic conditions and the role of scavengers in preventing side reactions.

Trt_Deprotection_Pathway cluster_main Trt Deprotection and Scavenging His_Trt His(Trt)-Peptide-Resin Deprotected_His His-Peptide (Desired Product) His_Trt->Deprotected_His Deprotection Trt_Cation Trityl Cation (Trt+) His_Trt->Trt_Cation Release TFA TFA (H+) TFA->His_Trt Side_Product Alkylated Side Product Deprotected_His->Side_Product Trt_Cation->Deprotected_His Side Reaction (Alkylation) Scavenger Scavenger (e.g., TIS) Trt_Cation->Scavenger Trapping Scavenged_Trt Scavenged Trt+ Scavenger->Scavenged_Trt

Caption: Acid-mediated Trt deprotection and scavenger mechanism.

Troubleshooting and Optimization

  • Incomplete Cleavage: If analysis shows incomplete removal of the Trt group, extend the cleavage reaction time or consider a stronger TFA concentration.

  • Side Product Formation: The presence of unexpected side products may indicate insufficient scavenging. Ensure the cleavage cocktail is freshly prepared and consider using a cocktail with a higher concentration or a combination of scavengers (e.g., Reagent K). For peptides containing multiple sensitive residues, optimizing the scavenger composition is crucial.[5]

  • Peptide Solubility: If the peptide is difficult to precipitate, try a different anti-solvent or a lower precipitation temperature.

By following these guidelines and protocols, researchers can effectively remove the Trt protecting group from histidine-containing peptides, leading to higher yields and purity of the final product.

References

Application Notes and Protocols for Incorporating Fmoc-His(Trt)-OH in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine is a crucial amino acid in many biologically active peptides due to its unique imidazole side chain, which can act as a proton donor or acceptor at physiological pH. In automated solid-phase peptide synthesis (SPPS) using Fmoc chemistry, proper protection of this side chain is essential to prevent unwanted side reactions. Fmoc-His(Trt)-OH is the most commonly used derivative for this purpose. The trityl (Trt) group offers robust protection of the imidazole nitrogen during peptide chain elongation and is readily removable under acidic conditions during the final cleavage step.[1][2]

However, the incorporation of this compound presents a significant challenge: a high propensity for racemization at the α-carbon.[3][4][5][6][7][8] This issue arises from the electronic properties of the imidazole ring, which can facilitate the abstraction of the α-proton, leading to the formation of the D-isomer. This can compromise the purity, structure, and biological activity of the final peptide.

These application notes provide a detailed guide to the effective incorporation of this compound in automated peptide synthesizers, with a focus on minimizing racemization and other side reactions.

Challenges in Incorporating this compound

The primary challenges associated with the use of this compound in automated peptide synthesis are:

  • Racemization: The imidazole π-nitrogen can promote the enolization of activated histidine, leading to a loss of chiral integrity.[8] The extent of racemization is highly dependent on the coupling conditions, particularly the pre-activation time and the choice of coupling reagents and bases.[3][4][5][8]

  • Nα-Endcapping: When using carbodiimide-based activators like N,N'-diisopropylcarbodiimide (DIC), a competing side reaction is the formation of a guanidinium group on the N-terminal amine of the growing peptide chain, effectively terminating the synthesis.[3][5][9] This is more prevalent with in situ activation methods used to minimize racemization.[3][5]

  • Side Reactions During Cleavage: The trityl cation released during acidic cleavage can lead to side reactions with nucleophilic residues like tryptophan and methionine if not properly scavenged.[2]

Strategies for Minimizing Racemization

The key to successfully incorporating this compound is to carefully control the activation and coupling steps to disfavor the racemization pathway.

Choice of Coupling Reagents and Additives:

The selection of coupling reagents and additives is critical. While standard reagents can be used, certain combinations are more effective at suppressing racemization.

  • Carbodiimides with Additives: The combination of a carbodiimide, such as DIC, with a nucleophilic additive is a common and cost-effective approach. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) form active esters that are less prone to racemization than the initial O-acylisourea intermediate.[10]

  • Onium Salts: Uronium/aminium-based coupling reagents such as HBTU, TBTU, and HATU are highly efficient. However, they require the presence of a non-nucleophilic base, which can increase the risk of racemization. The use of a weaker base like sym-collidine instead of DIPEA is recommended.[11][12]

  • Phosphonium Salts: Phosphonium-based reagents like PyBOP and DEPBT are also effective. DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is particularly recommended for coupling racemization-prone amino acids like this compound due to its remarkable resistance to racemization.[12]

Control of Pre-activation Time:

Prolonged pre-activation of the this compound carboxyl group significantly increases the risk of racemization.[3][4][5][8] Therefore, it is crucial to minimize the time between the activation of the amino acid and its addition to the resin-bound peptide.

  • In Situ Activation: In this strategy, the amino acid, coupling reagent, and additive are added to the resin simultaneously. This minimizes the existence time of the activated amino acid in solution, thereby reducing the opportunity for racemization. However, this can increase the risk of Nα-endcapping with DIC.[3][5]

  • Short Pre-activation: If pre-activation is necessary, it should be kept as short as possible, typically less than 5 minutes.[4][7]

Alternative Histidine Derivatives:

While this compound is widely used, alternative derivatives with different side-chain protecting groups can offer advantages in terms of racemization suppression.

  • Fmoc-His(Boc)-OH: The tert-butyloxycarbonyl (Boc) group on the imidazole nitrogen has been shown to significantly reduce epimerization compared to the Trt group, especially at elevated temperatures.[13]

  • Fmoc-His(Mmt)-OH and Fmoc-His(Mtt)-OH: The monomethoxytrityl (Mmt) and 4-methyltrityl (Mtt) groups are more acid-labile than Trt, which can be advantageous for certain applications. However, they do not inherently prevent racemization.[14]

  • Nπ-Protected Derivatives: Protecting the π-nitrogen of the imidazole ring, for instance with the 4-methoxybenzyloxymethyl (MBom) group, has been shown to be highly effective in preventing racemization.[8][9] However, these derivatives are often more expensive and can introduce other side reactions during cleavage.[8]

Experimental Protocols

The following are generalized protocols for the incorporation of this compound in an automated peptide synthesizer. It is essential to optimize these conditions for the specific peptide sequence and synthesizer being used.

Protocol 1: Standard Coupling with DIC/Oxyma

This protocol aims to balance efficiency with racemization suppression.

  • Resin Preparation: Start with the resin-bound peptide bearing a free N-terminal amine after Fmoc deprotection and subsequent washing steps.

  • Amino Acid Preparation: In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to resin loading) and Oxyma (3-5 equivalents) in N,N-dimethylformamide (DMF).

  • Activation and Coupling: Add DIC (3-5 equivalents) to the amino acid solution and immediately transfer the mixture to the synthesis vessel containing the resin.

  • Coupling Time: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction for completion using a qualitative test such as the Kaiser test.

  • Washing: After complete coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Continue Synthesis: Proceed with the Fmoc deprotection of the newly incorporated histidine residue for the next coupling cycle.

Protocol 2: Minimized Racemization Protocol using DEPBT

This protocol is recommended for sequences where histidine racemization is a significant concern.

  • Resin Preparation: As in Protocol 1.

  • Amino Acid Solution: Dissolve this compound (3 equivalents) and DEPBT (3 equivalents) in DMF.

  • Base Addition and Coupling: Add a weak base such as sym-collidine (6 equivalents) to the amino acid solution and immediately transfer the mixture to the synthesis vessel.

  • Coupling Time: Allow the reaction to proceed for 2-4 hours at room temperature. Monitor for completion.

  • Washing: As in Protocol 1.

  • Continue Synthesis: As in Protocol 1.

Quantitative Data on Racemization

The following tables summarize reported data on the extent of D-histidine formation under various coupling conditions. This data highlights the critical impact of the chosen methodology on the chiral purity of the final peptide.

Coupling ReagentAdditiveBaseSolventPre-activation Time (min)% D-HisReference
DICOxyma-DMF5Severe Racemization[4][7]
HCTU6-Cl-HOBtDIPEA-01.0[8]
HCTU6-Cl-HOBtDIPEA-57.8[8]
DICOxyma-NBP-2.5[3]
DICOxyma-DMF-1.0[3]

Table 1: Influence of Pre-activation Time and Coupling Reagents on this compound Racemization.

Histidine DerivativeCoupling Conditions% D-IsomerReference
This compound50 °C for 10 min6.8[13]
Fmoc-His(Boc)-OH50 °C for 10 min0.18[13]
This compound90 °C for 2 min>16[13]
Fmoc-His(Boc)-OH90 °C for 2 min0.81[13]
This compoundHCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation7.8[8]
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation0.3[8]

Table 2: Comparison of Racemization for Different Histidine Protecting Groups.

Workflow and Process Visualization

The following diagrams illustrate the key decision-making processes and workflows for incorporating this compound in automated peptide synthesis.

cluster_0 Pre-Coupling Stage cluster_1 Coupling Strategy Selection cluster_2 Execution and Monitoring cluster_3 Post-Coupling Stage start Start: Incorporate His Residue check_racemization High Risk of Racemization? start->check_racemization standard_protocol Standard Protocol (e.g., DIC/Oxyma) check_racemization->standard_protocol No minimized_racemization_protocol Minimized Racemization Protocol (e.g., DEPBT/collidine or Fmoc-His(Boc)-OH) check_racemization->minimized_racemization_protocol Yes perform_coupling Perform Coupling in Automated Synthesizer standard_protocol->perform_coupling minimized_racemization_protocol->perform_coupling monitor_completion Monitor Reaction Completion (e.g., Kaiser Test) perform_coupling->monitor_completion wash_resin Wash Resin monitor_completion->wash_resin continue_synthesis Continue to Next Cycle wash_resin->continue_synthesis

Caption: Decision workflow for selecting a coupling strategy for this compound.

cluster_0 Fmoc Deprotection cluster_1 Activation & Coupling cluster_2 Post-Coupling cluster_3 Cycle Completion start Resin-Bound Peptide with N-terminal Fmoc deprotection Treat with Piperidine/DMF start->deprotection wash1 Wash with DMF deprotection->wash1 prepare_aa Prepare this compound + Coupling Reagents wash1->prepare_aa couple Add Activated Amino Acid to Resin prepare_aa->couple Short/No Pre-activation monitor Monitor Completion couple->monitor wash2 Wash with DMF monitor->wash2 end Ready for Next Fmoc Deprotection wash2->end

Caption: General experimental workflow for a single coupling cycle of this compound.

Conclusion

The successful incorporation of this compound in automated peptide synthesizers is achievable with careful optimization of the coupling protocol. The primary consideration is the suppression of racemization, which can be effectively managed by minimizing pre-activation times, selecting appropriate coupling reagents and additives, and considering the use of alternative histidine derivatives when necessary. By implementing the strategies and protocols outlined in these application notes, researchers can enhance the purity and yield of histidine-containing peptides, thereby facilitating the development of novel therapeutics and research tools.

References

Application Notes and Protocols for Manual Synthesis of Peptides Containing His(Trt)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the manual solid-phase peptide synthesis (SPPS) of peptides containing the trityl (Trt) protected histidine [His(Trt)] residue. This document outlines the critical considerations, detailed experimental protocols, and potential challenges associated with incorporating this residue, aiming to enable the efficient and high-purity synthesis of target peptides.

Introduction to His(Trt) in Peptide Synthesis

Histidine is a crucial amino acid in many biologically active peptides due to its unique imidazole side chain, which can participate in catalytic activity and protein-protein interactions. During SPPS, this reactive side chain must be protected to prevent undesirable side reactions. The trityl (Trt) group is a widely used acid-labile protecting group for the histidine imidazole nitrogen in Fmoc-based SPPS.[1] It offers good stability during the basic conditions of Fmoc deprotection while being readily removable during the final acidic cleavage from the resin.[1]

The primary challenge associated with the incorporation of histidine derivatives is the risk of racemization at the α-carbon during the coupling step.[2][3] The choice of coupling reagents and reaction conditions is therefore critical to maintaining the stereochemical integrity of the final peptide.[4]

Key Considerations for Manual SPPS of His(Trt)-Containing Peptides

Successful manual synthesis of peptides containing His(Trt) requires careful attention to several factors:

  • Resin Choice: Standard resins for Fmoc-SPPS, such as Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids, are suitable.

  • Coupling Reagents: The selection of the coupling reagent significantly impacts both the efficiency of the reaction and the extent of racemization. A variety of phosphonium and uronium salt-based reagents are commonly used.[4]

  • Deprotection: The repetitive removal of the N-terminal Fmoc group is typically achieved using a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Cleavage and Deprotection: The final step involves cleaving the peptide from the solid support and removing the side-chain protecting groups, including the Trt group from histidine. This is accomplished using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

  • Scavengers: The cleavage cocktail must include scavengers to trap the reactive trityl cations released during deprotection, preventing their re-attachment to other nucleophilic residues in the peptide chain.[5]

Data Presentation: Quantitative Analysis

Racemization of Fmoc-His(Trt)-OH with Various Coupling Reagents

The choice of coupling reagent is a critical factor in minimizing racemization during the incorporation of His(Trt). The following table summarizes the percentage of D-His formation observed with different activation methods.

Coupling Reagent/MethodAdditiveBase% D-His FormationKey Considerations
HCTU6-Cl-HOBtDIPEA7.8%Commonly used, but can lead to significant racemization.[3]
HCTU (Microwave, 80°C)6-Cl-HOBtDIPEA16.6%Elevated temperatures significantly increase racemization.[3]
DICOxymaN/A1.0%Carbodiimide-based activation with Oxyma shows reduced racemization.[5]
TBECOxymaN/A1.1%Another carbodiimide-based method with low racemization.[5]
DICHONB/HOBtN/A0.3%Combination of additives can further suppress racemization.[5]
TBECOxymaN/A0.43%Optimized carbodiimide conditions can achieve very low racemization.[5]

Data collated from studies on model peptides and may vary depending on the specific peptide sequence and reaction conditions.

Qualitative Comparison of Common Coupling Reagents

This table provides a qualitative overview of commonly used coupling reagents for SPPS, highlighting their general performance characteristics.

Coupling ReagentTypical YieldRacemization Risk (for His)Key Features & Considerations
HATU HighLow to ModerateFast reaction times and high efficiency. The choice of base can influence epimerization.[6]
HBTU HighModerateA widely used and effective reagent.[6]
DIC/Oxyma HighVery LowOften the preferred method for coupling racemization-prone amino acids. The absence of a strong organic base is beneficial.[6]
DIC/HOBt Good to HighLow to ModerateA classic and cost-effective method. HOBt is crucial for suppressing racemization.[6]
DEPBT HighVery LowReported to be a superior reagent for minimizing racemization of this compound.[4]
COMU HighLowA newer generation uronium salt with high coupling efficiency and reduced allergenic potential compared to HBTU/HATU.[4]

Experimental Protocols

General Workflow for Manual Solid-Phase Peptide Synthesis

The following diagram illustrates the cyclical nature of manual SPPS.

Manual_SPPS_Workflow Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Fmoc_Deprotection Washing_1 Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing_1->Coupling Washing_2 Washing (DMF, DCM) Coupling->Washing_2 Kaiser_Test Kaiser Test (Check for complete coupling) Washing_2->Kaiser_Test Repeat_Coupling Repeat Coupling Kaiser_Test->Repeat_Coupling Negative (Yellow) Next_Cycle Next Amino Acid Cycle Kaiser_Test->Next_Cycle Positive (Blue) Repeat_Coupling->Coupling Next_Cycle->Fmoc_Deprotection Final_Cleavage Final Cleavage & Deprotection Next_Cycle->Final_Cleavage Final Cycle

Caption: General workflow for manual solid-phase peptide synthesis (SPPS).

Detailed Protocol for a Single Coupling Cycle

This protocol is for a 0.1 mmol scale synthesis.

Materials:

  • Fmoc-protected amino acid (e.g., this compound)

  • Coupling reagent (e.g., HATU, HBTU, or DIC/Oxyma)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solution: Isopropanol (IPA)

  • Kaiser test kit

  • Manual synthesis vessel (e.g., fritted syringe)

Procedure:

  • Resin Swelling:

    • Place the resin (0.1 mmol) in the synthesis vessel.

    • Add DMF (2-3 mL) and allow the resin to swell for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the Fmoc deprotection solution (2 mL) to the resin.

    • Agitate for 3 minutes. Drain.

    • Repeat the deprotection step with fresh solution for 10-15 minutes.

    • Drain the solution.

  • Washing:

    • Wash the resin thoroughly with DMF (5 x 2 mL).

    • Wash with DCM (3 x 2 mL).

    • Wash with DMF (3 x 2 mL).

  • Amino Acid Activation and Coupling (Example using HATU):

    • In a separate vial, dissolve the Fmoc-amino acid (e.g., this compound, 0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in DMF (1.5 mL).

    • Add DIPEA (0.8 mmol, 8 eq) to the activation mixture.

    • Immediately add the activated amino acid solution to the resin in the synthesis vessel.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 x 2 mL).

    • Wash with DCM (3 x 2 mL).

    • Wash with IPA (3 x 2 mL).

  • Monitoring the Coupling Reaction (Kaiser Test):

    • Take a small sample of the resin beads.

    • Perform the Kaiser test according to the kit instructions.

    • A blue color indicates a complete reaction (free primary amine). A yellow or faint blue color indicates an incomplete reaction.

    • If the reaction is incomplete, repeat the coupling step.

  • Proceed to the next cycle.

Final Cleavage and Deprotection Protocol

Materials:

  • Cleavage cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Cold diethyl ether.

  • Centrifuge.

  • Lyophilizer.

Procedure:

  • After the final Fmoc deprotection and washing of the N-terminal amino acid, wash the peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail (2-3 mL) to the dry peptide-resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.

Potential Side Reactions and Mitigation Strategies

The following diagram outlines common side reactions in SPPS and strategies to minimize them.

Side_Reactions cluster_racemization Racemization cluster_diketopiperazine Diketopiperazine Formation cluster_incomplete Incomplete Coupling/Deprotection Racemization Problem: Loss of stereochemical integrity at the α-carbon, especially for His and Cys. Mitigation_Rac Mitigation: - Use low-racemization coupling reagents (e.g., DIC/Oxyma, DEPBT). - Avoid prolonged pre-activation times. - Avoid high temperatures. Diketopiperazine Problem: Cyclization of the N-terminal dipeptide, leading to chain termination. Mitigation_Dike Mitigation: - Use sterically hindered resins (e.g., 2-chlorotrityl chloride resin). - Couple the third amino acid quickly after deprotection of the second. Incomplete Problem: Formation of deletion sequences. Mitigation_Incomplete Mitigation: - Use a sufficient excess of reagents. - Monitor reactions (e.g., Kaiser test). - Double couple difficult residues. - Ensure complete Fmoc removal.

References

Application Notes and Protocols: The Use of Fmoc-His(Trt)-OH in the Synthesis of Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of histidine residues is pivotal for the biological activity of numerous therapeutic peptides. The imidazole side chain of histidine, however, presents unique challenges during solid-phase peptide synthesis (SPPS), including a high propensity for racemization. The use of Nα-9-fluorenylmethoxycarbonyl (Fmoc) for temporary amino group protection, in conjunction with a trityl (Trt) group for the semi-permanent protection of the histidine side chain (Fmoc-His(Trt)-OH), has become a cornerstone strategy in the synthesis of complex therapeutic peptides. This document provides a comprehensive overview of the application of this compound, including its advantages, detailed experimental protocols for the synthesis of the therapeutic peptide Goserelin, and a summary of critical quantitative data to guide researchers in optimizing their peptide synthesis strategies.

Introduction

Histidine's imidazole ring is frequently involved in biological interactions, acting as a proton donor or acceptor, and participating in metal ion coordination. Its unique pKa allows it to play a crucial role in the mechanism of action of many therapeutic peptides. However, during chemical synthesis, the unprotected imidazole nitrogen can act as a nucleophile, leading to side reactions, and more critically, can catalyze the racemization of the histidine residue upon activation for coupling.

The trityl (Trt) protecting group offers a robust solution to these challenges. It effectively shields the imidazole side chain from unwanted reactions and significantly suppresses racemization during the coupling step.[1][2] The Trt group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) but is readily cleaved under the acidic conditions of the final cleavage from the solid support, ensuring the integrity of the final peptide product.[3][4] this compound is widely employed in the synthesis of various therapeutic peptides, including gonadotropin-releasing hormone (GnRH) agonists like Goserelin and glucagon-like peptide-1 (GLP-1) receptor agonists such as Liraglutide and Semaglutide.[1][5][6][7][8]

Advantages of Using this compound

  • Minimization of Racemization: The bulky trityl group sterically hinders the imidazole nitrogen, significantly reducing its ability to catalyze the enolization process that leads to racemization during amino acid activation and coupling.[1][2]

  • Prevention of Side Reactions: The Trt group effectively protects the nucleophilic imidazole side chain from participating in undesirable reactions during peptide chain elongation.

  • Orthogonality with Fmoc Chemistry: The acid-labile nature of the Trt group is fully compatible with the base-labile Fmoc protecting group, allowing for selective deprotection and chain elongation in standard Fmoc-based SPPS protocols.[4]

  • Improved Solubility: Compared to some other protected histidine derivatives, this compound generally exhibits good solubility in common SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[4]

Data Presentation: Quantitative Analysis of Coupling and Racemization

The choice of coupling reagents and conditions can significantly impact the efficiency of this compound incorporation and the extent of racemization. The following tables summarize key quantitative data from various studies to aid in the selection of optimal synthesis parameters.

Table 1: Comparison of Coupling Reagents on Racemization of this compound

Coupling Reagent/AdditiveBaseSolventD-His Isomer Formation (%)Reference
DIC/Oxyma-NBP/EtOAc (1:4)0.43[9]
DIC/Oxyma-DMF1.0[9]
DIC/Oxyma-NBP2.5[9]
HBTU/HOBtDIPEADMFNot specified, but known to cause racemization[10]
DEPBTDIPEADMFSignificantly reduced racemization[11][12]

NBP: N-butyl-2-pyrrolidone; EtOAc: Ethyl Acetate; DMF: Dimethylformamide; DIC: N,N'-Diisopropylcarbodiimide; Oxyma: Ethyl cyanohydroxyiminoacetate; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HOBt: Hydroxybenzotriazole; DIPEA: N,N-Diisopropylethylamine; DEPBT: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one.

Table 2: Influence of Temperature on Racemization of this compound during Liraglutide Synthesis

Coupling Temperature (°C)Coupling Time (min)D-His Isomer Formation (%)Reference
50106.8[13]
902>16[13]

Experimental Protocols

This section provides a detailed protocol for the manual solid-phase synthesis of Goserelin, a GnRH agonist therapeutic peptide, utilizing this compound.

Materials and Reagents:

  • Fmoc-Pro-2-chlorotrityl resin

  • Fmoc-amino acids (including this compound)

  • Coupling reagents: HBTU, HOBt

  • Base: DIPEA

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: Methanol (MeOH)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Precipitation solvent: Cold diethyl ether

  • HPLC purification solvents: Acetonitrile (ACN), Water, 0.1% TFA

Experimental Workflow Diagram:

SPPS_Workflow start Start: Fmoc-Pro-2-chlorotrityl Resin swell 1. Resin Swelling (DMF) start->swell deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 3. Washing (DMF, DCM, DMF) deprotection->wash1 coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA in DMF) wash1->coupling wash2 5. Washing (DMF) coupling->wash2 repeat Repeat Steps 2-5 for each Amino Acid (including this compound) wash2->repeat final_deprotection 6. Final Fmoc Deprotection repeat->final_deprotection wash3 7. Final Washing (DMF, DCM, MeOH) final_deprotection->wash3 cleavage 8. Cleavage and Global Deprotection (TFA/TIS/H2O) wash3->cleavage precipitation 9. Peptide Precipitation (Cold Diethyl Ether) cleavage->precipitation purification 10. Purification (RP-HPLC) precipitation->purification lyophilization 11. Lyophilization purification->lyophilization end End: Purified Goserelin lyophilization->end

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Goserelin.

Protocol:

  • Resin Swelling: Swell the Fmoc-Pro-2-chlorotrityl resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and by-products.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature.

    • For the incorporation of this compound, it is crucial to use a high-quality reagent and consider using racemization-suppressing coupling additives.[14]

  • Washing: Drain the coupling solution and wash the resin with DMF (5x).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the Goserelin sequence. A Kaiser test can be performed after each coupling step to ensure completion.

  • Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Final Washing: Wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x), and dry under vacuum.

  • Cleavage and Global Deprotection:

    • Treat the dried peptide-resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the Trt and other side-chain protecting groups.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.

  • Purification: Purify the crude Goserelin by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% TFA.

  • Lyophilization: Lyophilize the pure fractions to obtain the final Goserelin peptide as a white powder.

Signaling Pathway

Goserelin is a synthetic analogue of luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH). It functions by interacting with the LHRH receptor in the pituitary gland.

LHRH Receptor Signaling Pathway:

LHRH_Signaling cluster_cell Pituitary Gonadotrope Cell cluster_prostate Prostate Cancer Cell Goserelin Goserelin (LHRH Agonist) LHRHR LHRH Receptor (GPCR) Goserelin->LHRHR Binds G_protein Gq/11 Protein LHRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces LH_FSH_synthesis LH & FSH Synthesis and Secretion Ca_release->LH_FSH_synthesis PKC->LH_FSH_synthesis Goserelin_prostate Goserelin (LHRH Agonist) LHRHR_prostate LHRH Receptor Goserelin_prostate->LHRHR_prostate Binds Gi_protein Gi Protein LHRHR_prostate->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Antiproliferative Antiproliferative Effects cAMP->Antiproliferative

Caption: LHRH receptor signaling in pituitary and prostate cancer cells.

In pituitary gonadotrophs, the LHRH receptor is coupled to Gαq/11 proteins, leading to the activation of phospholipase C and subsequent synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[15] However, in some cancer cells, such as prostate cancer cells, the LHRH receptor appears to be coupled to Gαi proteins, and its activation leads to an inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent antiproliferative effects.[16]

Conclusion

This compound is an indispensable building block in the solid-phase synthesis of a wide array of therapeutic peptides. Its ability to effectively prevent racemization and side reactions associated with the histidine imidazole side chain ensures the synthesis of high-purity and biologically active peptides. By understanding the principles of its application and carefully selecting coupling conditions, researchers can successfully incorporate this critical amino acid into complex peptide targets. The provided protocols and data serve as a valuable resource for scientists and professionals in the field of drug development, facilitating the efficient and reliable synthesis of histidine-containing therapeutic peptides.

References

Applications of Fmoc-His(Trt)-OH in the Synthesis of Histidine-Rich Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine-rich peptides are a class of peptides characterized by a high proportion of histidine residues. These peptides are involved in a variety of biological processes and are of significant interest in drug development and research. Their unique properties, stemming from the imidazole side chain of histidine, make them attractive candidates for various applications, including as antimicrobial agents, metal chelators, and pH-responsive drug delivery vehicles. The synthesis of these peptides, however, presents a significant challenge due to the high propensity of histidine to racemize during peptide coupling reactions.

Fmoc-His(Trt)-OH (Nα-9-fluorenylmethoxycarbonyl-Nτ-trityl-L-histidine) is a critical building block in solid-phase peptide synthesis (SPPS) that addresses this challenge. The bulky trityl (Trt) group on the τ-nitrogen of the imidazole ring effectively prevents side reactions and minimizes racemization, ensuring the stereochemical integrity of the final peptide. This document provides detailed application notes and protocols for the use of this compound in the synthesis of histidine-rich peptides.

Key Applications of Histidine-Rich Peptides

Histidine-rich peptides synthesized using this compound have a broad range of applications, including:

  • Antimicrobial Peptides (AMPs): The imidazole side chains of histidine residues can interact with and disrupt bacterial cell membranes, leading to cell death. The pH-dependent charge of histidine can also play a role in their mechanism of action.

  • Metal-Chelating Agents: Histidine-rich sequences can effectively chelate metal ions such as Cu²⁺, Zn²⁺, and Ni²⁺. This property is being explored for the treatment of diseases associated with metal dysregulation, such as Alzheimer's disease. For instance, histidine-rich peptides are being investigated for their ability to modulate the copper-induced aggregation of amyloid-β peptides[1].

  • pH-Responsive Systems: The pKa of the histidine imidazole side chain is approximately 6.0. This allows for the design of peptides and drug delivery systems that change their conformation or release their payload in response to changes in pH, such as in the acidic microenvironment of tumors or within endosomes.

  • Biomaterials: Histidine-rich peptides can be incorporated into biomaterials to impart pH-sensitivity and metal-binding properties.

Data Presentation: Racemization of Histidine Derivatives

A primary concern during the incorporation of histidine in SPPS is racemization. The choice of protecting group and coupling conditions significantly impacts the degree of racemization. The following tables summarize quantitative data on the racemization of this compound in comparison to other commonly used histidine derivatives.

Table 1: Comparison of Racemization of this compound and Fmoc-His(MBom)-OH

Histidine DerivativePre-activation Time (min)Racemization (%)
This compound01.0
This compound57.8
Fmoc-His(MBom)-OH50.3

Activation Conditions: HCTU/6-Cl-HOBt/DIPEA (4/4/8 equivalents)

Table 2: D-Isomer Formation in the Synthesis of Liraglutide

Histidine DerivativeCoupling ConditionsD-Isomer (%)
This compound50°C, 10 min6.8
Fmoc-His(Boc)-OH50°C, 10 min0.18
This compound90°C, 2 min>16
Fmoc-His(Boc)-OH90°C, 2 min0.81

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a generic 10-mer histidine-rich peptide (e.g., H-His-His-Ala-His-His-Gly-His-His-Ala-His-NH₂) on Rink Amide resin using this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Histidine-Rich Peptide

Materials:

  • Rink Amide Resin (100-200 mesh, ~0.5 mmol/g loading)

  • This compound

  • Other Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Gly-OH)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Washing Solvents: DMF, DCM, Isopropanol

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Precipitation Solvent: Cold diethyl ether

  • Peptide synthesis vessel

  • Shaker

Methodology:

  • Resin Swelling:

    • Place the Rink Amide resin (e.g., 0.1 mmol) in the synthesis vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

  • Fmoc-Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of the 20% piperidine in DMF solution.

    • Shake for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (for this compound and other amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

    • To monitor the completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat Synthesis Cycle:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc-Deprotection:

    • After the final amino acid has been coupled, perform the Fmoc-deprotection as described in step 2.

  • Resin Washing and Drying:

    • Wash the resin with DMF (3x), DCM (3x), and isopropanol (3x).

    • Dry the resin under vacuum for at least 1 hour.

Protocol 2: Cleavage and Deprotection

Materials:

  • Peptide-bound resin

  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% Water

  • Cold diethyl ether

  • Centrifuge tubes

  • Centrifuge

  • Nitrogen stream or lyophilizer

Methodology:

  • Cleavage:

    • Place the dry peptide-bound resin in a reaction vessel.

    • Add the cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of resin).

    • Shake the mixture at room temperature for 2-3 hours. The solution may turn yellow or orange due to the release of the trityl cation.

    • Filter the resin and collect the filtrate into a clean centrifuge tube.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation:

    • Add the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).

    • A white precipitate of the crude peptide should form.

    • Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the crude peptide.

    • Carefully decant the diethyl ether.

    • Wash the peptide pellet with a small amount of cold diethyl ether and centrifuge again.

    • Repeat the washing step twice.

    • Dry the peptide pellet under a stream of nitrogen or by lyophilization.

  • Purification and Analysis:

    • The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The identity and purity of the final peptide should be confirmed by mass spectrometry (MS) and analytical HPLC.

Mandatory Visualizations

Experimental Workflow for SPPS of Histidine-Rich Peptides

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Purification Resin_Swelling 1. Resin Swelling (Rink Amide Resin in DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling 3. Amino Acid Coupling (this compound + HBTU/HOBt/DIPEA) Fmoc_Deprotection->Amino_Acid_Coupling Wash_1 Wash (DMF, DCM) Amino_Acid_Coupling->Wash_1 Kaiser_Test Kaiser Test (Check for completion) Wash_1->Kaiser_Test Repeat_Cycle Repeat Steps 2-3 (For each amino acid) Kaiser_Test->Repeat_Cycle If incomplete, recouple Kaiser_Test->Repeat_Cycle If complete Repeat_Cycle->Fmoc_Deprotection Final_Deprotection 4. Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection After last amino acid Final_Wash_Dry 5. Resin Wash & Dry (DMF, DCM, IPA, Vacuum) Final_Deprotection->Final_Wash_Dry Cleavage 6. Cleavage from Resin (TFA/TIS/Water) Final_Wash_Dry->Cleavage Precipitation 7. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Isolation 8. Isolation (Centrifugation) Precipitation->Isolation Purification 9. Purification (RP-HPLC) Isolation->Purification Analysis 10. Analysis (MS, Analytical HPLC) Purification->Analysis

Caption: General workflow for synthesizing histidine-rich peptides using Fmoc-SPPS.

Proposed Mechanism of Action for Histidine-Rich Antimicrobial Peptides

AMP_Mechanism cluster_interaction Peptide-Membrane Interaction cluster_disruption Membrane Disruption and Cell Death Histidine_Rich_Peptide Histidine-Rich Peptide (+ charge at low pH) Electrostatic_Interaction Electrostatic Interaction Histidine_Rich_Peptide->Electrostatic_Interaction Bacterial_Membrane Bacterial Cell Membrane (- charge) Bacterial_Membrane->Electrostatic_Interaction Membrane_Insertion Peptide Insertion into Membrane Electrostatic_Interaction->Membrane_Insertion Translocation Pore_Formation Pore Formation / Membrane Destabilization Membrane_Insertion->Pore_Formation Ion_Leakage Ion Leakage & Loss of Membrane Potential Pore_Formation->Ion_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death

Caption: Proposed mechanism of action for histidine-rich antimicrobial peptides.

References

Application Notes and Protocols for Monitoring Fmoc-His(Trt)-OH Coupling Reactions in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful incorporation of Fmoc-His(Trt)-OH into a peptide sequence during solid-phase peptide synthesis (SPPS) is critical for the synthesis of many biologically active peptides. However, the coupling of this sterically hindered and racemization-prone amino acid presents unique challenges.[1][2][3][4][5] Incomplete coupling can lead to deletion sequences, while prolonged reaction times or inappropriate activation methods can result in significant racemization of the histidine residue, compromising the purity and biological activity of the final peptide.[1][2][3][4][5] Therefore, diligent monitoring of the coupling reaction's completion is paramount.

These application notes provide detailed protocols for the most common and effective methods to monitor the completion of this compound coupling reactions, ensuring high-quality peptide synthesis. The methods covered include qualitative colorimetric tests (Kaiser and Chloranil tests) and a brief overview of real-time UV-Vis monitoring.

Challenges in this compound Coupling

The primary challenges associated with the coupling of this compound include:

  • Steric Hindrance: The bulky trityl (Trt) protecting group on the imidazole side chain can sterically hinder the approach of the activated amino acid to the free N-terminal amine of the growing peptide chain, slowing down the reaction rate.

  • Racemization: The imidazole ring of histidine can catalyze the racemization of the α-carbon during activation and coupling.[1][2][3][4][5] This is a significant concern as it leads to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide. The choice of coupling reagents and reaction conditions is crucial to minimize this side reaction.[6]

  • Side Reactions: Besides racemization, other side reactions such as Nα-endcapping by coupling reagents like DIC can occur, leading to truncated peptide sequences.[2][5]

Careful monitoring allows for the determination of the reaction endpoint, helping to avoid unnecessary exposure to harsh coupling conditions that could exacerbate these side reactions. If a coupling reaction is found to be incomplete, a second coupling can be performed to drive the reaction to completion.[7]

Monitoring Protocols

Several methods are available to assess the completeness of the coupling reaction. The choice of method depends on the N-terminal amino acid of the peptide chain to which this compound is being coupled.

Kaiser Test (for Primary Amines)

The Kaiser test, or ninhydrin test, is a highly sensitive method for detecting free primary amines.[7][8] It is the most common method used in SPPS to confirm the completion of a coupling reaction. A positive result (intense blue color) indicates the presence of unreacted primary amines, signifying an incomplete coupling. A negative result (yellow/colorless) indicates that the coupling is complete.

Applicability: This test is suitable when coupling this compound to a peptide chain with any N-terminal amino acid except for secondary amines like proline.

Experimental Protocol:

  • Sample Preparation: Carefully remove a few resin beads (approximately 1-5 mg) from the reaction vessel.

  • Washing: Place the resin beads in a small test tube and wash them thoroughly with DMF (3 x 1 mL) and then with ethanol (3 x 1 mL) to remove any residual reagents.

  • Reagent Addition: Add the following Kaiser test reagents to the washed resin beads:

    • 2-3 drops of 80% phenol in ethanol.

    • 2-3 drops of KCN in pyridine.

    • 2-3 drops of 6% ninhydrin in ethanol.

  • Incubation: Heat the test tube at 100-120°C for 3-5 minutes.[9]

  • Observation: Observe the color of the beads and the solution.

Interpretation of Results:

ObservationInterpretationAction
Intense blue beads and/or solutionIncomplete coupling (free primary amines present)Perform a second coupling.[7]
Yellow or colorless beads and solutionComplete coupling (no free primary amines)Proceed to the next deprotection step.
Faint blue colorBorderline resultConsider a second coupling, especially for critical sequences.

Workflow for the Kaiser Test

Kaiser_Test_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_action Action Resin_Sample 1. Collect Resin Sample (1-5 mg) Wash_DMF 2. Wash with DMF (3x) Resin_Sample->Wash_DMF Wash_EtOH 3. Wash with Ethanol (3x) Wash_DMF->Wash_EtOH Add_Reagents 4. Add Kaiser Reagents: - Phenol/Ethanol - KCN/Pyridine - Ninhydrin/Ethanol Wash_EtOH->Add_Reagents Heat 5. Heat (100-120°C, 3-5 min) Add_Reagents->Heat Observe 6. Observe Color Heat->Observe Incomplete Incomplete Coupling (Blue Color) Observe->Incomplete Positive Complete Complete Coupling (Yellow/Colorless) Observe->Complete Negative Recouple Perform Second Coupling Incomplete->Recouple Proceed Proceed to Next Step Complete->Proceed

Caption: Workflow for monitoring coupling completion using the Kaiser test.

Chloranil Test (for Secondary Amines)

The Kaiser test is unreliable for detecting secondary amines, such as when coupling to an N-terminal proline.[7] In such cases, the chloranil test is a suitable alternative. A positive result (blue or green beads) indicates the presence of unreacted secondary amines.

Applicability: This test is used when coupling this compound to a peptide chain with an N-terminal proline or other secondary amine.[7]

Experimental Protocol:

  • Sample Preparation: Carefully remove a few resin beads (approximately 1-5 mg) from the reaction vessel.

  • Washing: Place the resin beads in a small test tube and wash them thoroughly with DMF (3 x 1 mL).

  • Reagent Addition: Add the following chloranil test reagents to the washed resin beads:

    • 1-2 drops of 2% acetaldehyde in DMF.[7][10]

    • 1-2 drops of 2% p-chloranil in DMF.[7][10]

  • Incubation: Let the mixture stand at room temperature for 5-10 minutes.[7][9]

  • Observation: Observe the color of the resin beads, preferably under a microscope.[9]

Interpretation of Results:

ObservationInterpretationAction
Blue or dark green beadsIncomplete coupling (free secondary amines present)Perform a second coupling.[11]
Colorless or yellowish beadsComplete coupling (no free secondary amines)Proceed to the next deprotection step.

Workflow for the Chloranil Test

Chloranil_Test_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_action Action Resin_Sample 1. Collect Resin Sample (1-5 mg) Wash_DMF 2. Wash with DMF (3x) Resin_Sample->Wash_DMF Add_Reagents 3. Add Chloranil Reagents: - Acetaldehyde/DMF - p-Chloranil/DMF Wash_DMF->Add_Reagents Incubate 4. Incubate (RT, 5-10 min) Add_Reagents->Incubate Observe 5. Observe Bead Color Incubate->Observe Incomplete Incomplete Coupling (Blue/Green Beads) Observe->Incomplete Positive Complete Complete Coupling (Colorless/Yellow Beads) Observe->Complete Negative Recouple Perform Second Coupling Incomplete->Recouple Proceed Proceed to Next Step Complete->Proceed

References

Solvent Selection for Dissolving Fmoc-His(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of an appropriate solvent system is a critical parameter in Solid-Phase Peptide Synthesis (SPPS), directly impacting reaction kinetics, coupling efficiency, and the purity of the final peptide product. This is particularly true for challenging amino acid derivatives such as Nα-Fmoc-Nτ-trityl-L-histidine (Fmoc-His(Trt)-OH), which is known for its poor solubility in some common SPPS solvents and its propensity for racemization during activation. These application notes provide a comprehensive guide to solvent selection for dissolving this compound, offering detailed protocols and quantitative data to aid researchers in optimizing their peptide synthesis workflows.

This compound is a critical building block in the synthesis of many therapeutic peptides. The bulky trityl (Trt) protecting group on the imidazole side chain minimizes side reactions but also contributes to the molecule's poor solubility. Inadequate dissolution can lead to incomplete acylation reactions, resulting in deletion sequences and difficult purifications. Furthermore, the choice of solvent can influence the rate of racemization at the α-carbon of the histidine residue, a significant concern that can compromise the biological activity of the final peptide.

This document outlines the solubility of this compound in a variety of traditional and greener solvents, provides detailed protocols for its dissolution and subsequent coupling, and discusses the implications of solvent choice on reaction outcomes.

Data Presentation: Solubility of this compound

The solubility of this compound was evaluated in several common SPPS solvents and greener alternatives. The following table summarizes the available quantitative and qualitative solubility data. It is important to note that solubility can be influenced by the purity of both the amino acid derivative and the solvent, as well as by temperature.

Solvent/Solvent SystemAbbreviationSolubility at Standard SPPS Concentration (approx. 0.1 M)Maximum Reported SolubilityNotes
N,N-DimethylformamideDMFSoluble>0.4 M[1]Standard and effective solvent, though concerns exist regarding its toxicity.[2]
N-Methyl-2-pyrrolidoneNMPSoluble-A common alternative to DMF, also with some toxicity concerns.[2]
DichloromethaneDCMPoorly Soluble-Often used in combination with other solvents to aid dissolution.[3]
Dipropyleneglycol dimethyletherDMMInsoluble (at 0.1 M)Soluble at <0.1 M[4]A greener alternative, but requires a co-solvent for this compound at typical concentrations.[4]
DMM / NMP (60:40 v/v)-Soluble0.1 M[5]The addition of NMP significantly improves the solubility of this compound in DMM.[5]
2-Methyltetrahydrofuran2-MeTHF--A greener solvent alternative where many Fmoc-amino acids show good solubility.[6][7]
N-ButylpyrrolidinoneNBP--A greener alternative to NMP with similar properties.
NBP / Ethyl Acetate (EtOAc) (1:4 v/v)---This mixture has been shown to reduce racemization during this compound coupling.[8]

Experimental Protocols

Protocol 1: Standard Dissolution of this compound in DMF or NMP

This protocol describes the standard procedure for dissolving this compound in the most commonly used SPPS solvents.

Materials:

  • This compound

  • High-purity N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound into a clean, dry reaction vessel.

  • Add the calculated volume of DMF or NMP to achieve the desired concentration (typically 0.1 M to 0.5 M).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution to ensure complete dissolution. If solid particles remain, continue vortexing for an additional 1-2 minutes.

  • If dissolution is still incomplete, sonicate the vessel in a water bath for 5-10 minutes.

  • Allow the solution to return to room temperature before use in the coupling reaction.

Protocol 2: Dissolution of this compound in a Greener Solvent System (DMM/NMP)

This protocol provides a method for dissolving this compound in a more environmentally friendly solvent mixture.

Materials:

  • This compound

  • High-purity Dipropyleneglycol dimethylether (DMM)

  • High-purity N-Methyl-2-pyrrolidone (NMP)

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a 60:40 (v/v) mixture of DMM and NMP.

  • Weigh the required amount of this compound into a clean, dry reaction vessel.

  • Add the calculated volume of the DMM/NMP solvent mixture to achieve the desired concentration (e.g., 0.1 M).[5]

  • Vortex the mixture vigorously for 2-3 minutes.

  • Visually inspect for complete dissolution. Due to the slightly lower solvating power compared to pure DMF or NMP, gentle warming (to ~30°C) or brief sonication may be required to achieve full dissolution.

  • Ensure the solution is clear and free of particulate matter before proceeding with the activation and coupling steps.

Mandatory Visualizations

Solvent_Selection_Workflow cluster_input Inputs cluster_decision Solvent Choice cluster_solvents Solvent Options cluster_protocol Dissolution & Coupling cluster_output Outcome Fmoc_His This compound Solvent_Decision Select Solvent System Fmoc_His->Solvent_Decision SPPS_Scale SPPS Scale & Concentration SPPS_Scale->Solvent_Decision Traditional Traditional (DMF, NMP) Solvent_Decision->Traditional High Solubility Green Greener (DMM/NMP, 2-MeTHF) Solvent_Decision->Green Sustainability Focus Dissolution Dissolution Protocol Traditional->Dissolution Green->Dissolution Activation Activation & Coupling Dissolution->Activation Peptide Peptide Synthesis Activation->Peptide

Caption: Workflow for solvent selection for this compound.

Racemization_Pathway Fmoc_His_COOH This compound Activated_Ester Activated Ester Intermediate Fmoc_His_COOH->Activated_Ester Activation (e.g., DIC/HOBt) Enolization Enolization (Racemization) Activated_Ester->Enolization Base/Solvent Influence L_Peptide Desired L-Peptide Enolization->L_Peptide Coupling D_Peptide Undesired D-Peptide Enolization->D_Peptide Coupling

Caption: Simplified pathway showing potential for racemization.

Discussion: Impact of Solvent Choice on Racemization and Coupling Efficiency

The solvent environment plays a crucial role in mitigating the risk of racemization of this compound during the activation step of the coupling reaction. Histidine is particularly susceptible to epimerization, a process that can be exacerbated by prolonged activation times and the presence of base.[9]

  • Traditional Solvents (DMF, NMP): While effective at dissolving this compound, DMF and NMP are highly polar aprotic solvents that can facilitate the abstraction of the α-proton of the activated amino acid, leading to racemization. The use of coupling additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is crucial to suppress this side reaction.[10]

  • Greener Solvents and Mixtures: Research into greener solvent alternatives has shown promising results in not only reducing the environmental impact of SPPS but also in potentially minimizing side reactions. For instance, solvent mixtures such as NBP/EtOAc have been reported to reduce the extent of racemization during the coupling of this compound.[8] The lower polarity of such mixtures may disfavor the enolization pathway that leads to racemization.

The efficiency of the coupling reaction is directly linked to the solubility of the activated amino acid. Poor solubility will lead to lower effective concentrations of the acylating species in the reaction mixture, resulting in incomplete coupling and the formation of deletion peptides. Therefore, ensuring complete dissolution of this compound, as outlined in the protocols above, is paramount for achieving high purity and yield in peptide synthesis. When using greener solvents with lower dissolving power, the addition of a co-solvent like NMP or gentle heating can be effective strategies to ensure complete solubilization.[5]

Conclusion

The successful incorporation of this compound into a peptide sequence is highly dependent on the careful selection of the solvent system. While traditional solvents like DMF and NMP offer excellent solubility, they come with environmental and safety concerns. Greener alternatives are emerging as viable options, though they may require protocol optimization, such as the use of co-solvents, to ensure complete dissolution of this challenging amino acid derivative. By following the detailed protocols and considering the impact of solvent choice on both solubility and racemization, researchers can significantly improve the outcomes of their solid-phase peptide synthesis endeavors. The data and methodologies presented in these application notes serve as a valuable resource for scientists and professionals in the field of drug development and peptide research.

References

Troubleshooting & Optimization

How to minimize racemization of Fmoc-His(Trt)-OH during coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing racemization during the critical coupling step of Fmoc-His(Trt)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant issue with this compound?

A: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to the conversion of a pure L-enantiomer into a mixture of L- and D-enantiomers.[1] In peptide synthesis, this results in the formation of diastereomeric peptides, which can be challenging to separate and may exhibit altered biological activity.[1] this compound is particularly susceptible to racemization due to the unprotected π-nitrogen in the imidazole side chain.[2][3] This nitrogen can abstract the acidic α-proton of the activated amino acid, leading to the formation of a planar carbanion intermediate, which upon reprotonation can yield both L- and D-isomers.[2][4]

Q2: What are the primary factors that contribute to the racemization of this compound during coupling?

A: Several factors can significantly influence the extent of racemization:

  • Pre-activation Time: Prolonged pre-activation of the this compound carboxylate group before its addition to the resin-bound peptide is a critical factor that stimulates racemization.[2][5][6]

  • Coupling Reagents: The choice of coupling reagent plays a crucial role. While highly efficient, some uronium/aminium-based reagents like HBTU and HATU, when used with bases, can promote racemization.[7][8]

  • Base: The presence and type of base are critical. Tertiary amines like N,N-diisopropylethylamine (DIPEA) are commonly used, but their basicity can facilitate the α-proton abstraction that leads to racemization.[9][10]

  • Temperature: Elevated temperatures accelerate the rate of racemization.[3][11]

  • Solvent: The polarity of the solvent can also have an effect on the rate of racemization.[12]

Q3: Which coupling reagents are recommended to minimize racemization of this compound?

A: For coupling racemization-prone amino acids like this compound, carbodiimide-based reagents in combination with additives are often preferred. The combination of N,N'-diisopropylcarbodiimide (DIC) with an additive like Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a good choice.[13] Phosphonium-based reagents like DEPBT have also shown remarkable resistance to racemization when coupling this compound.[14] It is advisable to avoid or use caution with uronium/aminium reagents like HBTU or HATU in the presence of strong bases when coupling this sensitive amino acid.[7]

Q4: Are there alternative Fmoc-His derivatives that are less prone to racemization?

A: Yes, using Fmoc-His derivatives with a protecting group on the π-nitrogen of the imidazole ring can significantly reduce or eliminate racemization.[3][9] Examples include Fmoc-His(MBom)-OH (4-methoxybenzyloxymethyl) and Fmoc-His(Bum)-OH (t-butoxymethyl).[3][15] These protecting groups shield the π-nitrogen, preventing it from participating in the abstraction of the α-proton.[3]

Troubleshooting Guide

Problem: High levels of D-His diastereomer detected in the crude peptide product after coupling this compound.

Potential Cause Troubleshooting Steps & Solutions
Prolonged Pre-activation Reduce or eliminate the pre-activation time of the this compound solution. Opt for an in situ activation strategy where the coupling reagents are added directly to the reaction vessel containing the resin and the amino acid.[6][13]
Inappropriate Coupling Reagent/Base Combination Switch to a coupling reagent known to cause less racemization. A combination of DIC with Oxyma Pure is a recommended starting point.[14][13] If a base is required, consider using a weaker or more sterically hindered base like sym-collidine instead of DIPEA.[11][14]
Elevated Coupling Temperature Perform the coupling reaction at a lower temperature, for example, at 0°C or room temperature, to slow down the rate of racemization.[1][11] Avoid using high temperatures, especially with microwave-assisted synthesis for this specific coupling step.[11]
Sub-optimal Solvent Choice If possible, experiment with less polar solvents, as they may help to reduce the extent of racemization.[1][12]
Use of an Unprotected Histidine Derivative If racemization remains a persistent issue, consider replacing this compound with a π-nitrogen protected derivative such as Fmoc-His(MBom)-OH for the synthesis.[3]

Quantitative Data on Racemization

The choice of coupling reagent and conditions significantly impacts the degree of racemization. The following table summarizes the percentage of D-His formation observed under various coupling conditions.

Coupling Reagent/AdditiveBaseSolventTemperature (°C)% D-His Formation
DIC/Oxyma-NBP-2.5%[5]
DIC/Oxyma-DMF-1.0%[5]
TBEC/Oxyma-DMF-1.1%[5]
TBEC/Oxyma-NBP/EtOAc (1:4)-0.43%[5]
DIC/HONB/HOBt-NBP/EtOAc (1:1)-0.3%[5]
HCTU/6-Cl-HOBtDIPEA--7.8%[3]
HCTU/6-Cl-HOBt (Microwave)DIPEA-80°C16.6%[3]
DIC/Oxyma--55°C31.0%[8]

Experimental Protocols

Protocol: Chiral Amino Acid Analysis to Quantify Histidine Racemization

This protocol outlines the general steps to determine the percentage of D-histidine in a synthetic peptide.

1. Peptide Hydrolysis: a. Place a known amount of the dried peptide sample (typically 1-5 mg) into a hydrolysis tube. b. Add 6 M HCl (approximately 0.5 mL) to the tube. c. For peptides containing Cys or Met, add a scavenger like phenol (1-2%). d. Seal the tube under vacuum. e. Heat the sample at 110°C for 24 hours. f. After hydrolysis, cool the tube, break the seal, and evaporate the HCl under a stream of nitrogen or using a centrifugal evaporator.

2. Derivatization (Marfey's Method): a. Re-dissolve the dried hydrolysate in 100 µL of 1 M NaHCO₃. b. Add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) in acetone. c. Incubate the mixture at 40°C for 1 hour. d. Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 2 M HCl. e. Evaporate the solvent to dryness. f. Re-dissolve the derivatized amino acid mixture in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile/water).

3. HPLC Analysis: a. Column: Use a standard C18 reverse-phase column. b. Mobile Phase: A typical gradient would be from a lower to a higher concentration of acetonitrile in an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water). The exact gradient will need to be optimized. c. Detection: Monitor the elution of the derivatized amino acids by UV absorbance, typically at 340 nm. d. Quantification: The L- and D-amino acid derivatives will have different retention times. The percentage of the D-isomer can be calculated from the peak areas of the D- and L-enantiomers.

Visual Workflow for Troubleshooting Racemization

G Troubleshooting Workflow for this compound Racemization cluster_0 Problem Identification cluster_1 Initial Checks & Easy Modifications cluster_2 Reagent Optimization cluster_3 Advanced Strategy cluster_4 Resolution Start High D-His content detected Preactivation Minimize/Eliminate Pre-activation Time (Use in situ activation) Start->Preactivation Temp Reduce Coupling Temperature (e.g., to 0°C or RT) Coupling_Reagent Change Coupling Reagent (e.g., DIC/Oxyma or DEPBT) Temp->Coupling_Reagent If racemization persists Preactivation->Temp If racemization persists Base Change Base (e.g., use sym-collidine) Coupling_Reagent->Base If base is required End Racemization Minimized Coupling_Reagent->End If successful Derivative Use π-Nitrogen Protected His (e.g., Fmoc-His(MBom)-OH) Base->Derivative If racemization persists Derivative->End

Caption: A flowchart outlining the systematic approach to troubleshooting and minimizing racemization during this compound coupling.

References

Technical Support Center: Troubleshooting Fmoc-His(Trt)-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the coupling of Fmoc-His(Trt)-OH during solid-phase peptide synthesis (SPPS). The unique steric and electronic properties of this derivative can sometimes lead to incomplete reactions and side products.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often challenging?

A1: The coupling of this compound can be difficult due to a combination of factors:

  • Steric Hindrance: The bulky trityl (Trt) protecting group on the imidazole side chain can physically obstruct the approach of the activated amino acid to the free N-terminus of the peptide chain, slowing down the reaction rate.

  • Racemization: Histidine is one of the most susceptible amino acids to racemization during peptide synthesis.[1][2] The imidazole ring can facilitate the abstraction of the alpha-proton of the activated amino acid, leading to a loss of stereochemical integrity.[3]

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures that may mask the N-terminal amine, making it inaccessible for coupling.

Q2: How can I monitor the completion of the this compound coupling reaction?

A2: The Kaiser test is a common qualitative method used to detect the presence of free primary amines on the resin. A positive result (blue or purple beads) indicates an incomplete coupling, while a negative result (yellow or colorless beads) suggests the coupling is complete. However, it's important to note that the Kaiser test is not reliable for N-terminal proline residues.

Q3: What is "double coupling" and when should I use it?

A3: Double coupling is the repetition of a coupling step with fresh reagents to ensure the reaction goes to completion. It is a useful strategy when a coupling reaction is known to be difficult, such as with sterically hindered amino acids like this compound, or when a positive Kaiser test is observed after the initial coupling.

Q4: Can the choice of coupling reagent impact the success of this compound incorporation?

A4: Absolutely. The choice of coupling reagent is critical. For difficult couplings involving this compound, more potent activating reagents are often required. Reagents are broadly classified into carbodiimides (like DIC), and the more reactive phosphonium (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). For particularly racemization-prone couplings of this compound, DEPBT has been shown to be a superior reagent.[4][5]

Troubleshooting Guide

Problem: Incomplete coupling of this compound (Positive Kaiser Test)

This guide will walk you through a systematic approach to troubleshoot and resolve incomplete coupling issues.

G cluster_0 Troubleshooting Workflow start Positive Kaiser Test after This compound Coupling double_coupling Perform a Double Coupling start->double_coupling kaiser_test_2 Perform Kaiser Test double_coupling->kaiser_test_2 change_reagent Change Coupling Reagent (e.g., to HATU or DEPBT) kaiser_test_2->change_reagent Positive capping Cap Unreacted Amines and Proceed kaiser_test_2->capping Negative increase_time_temp Increase Coupling Time and/or Temperature change_reagent->increase_time_temp check_aggregation Address Potential Peptide Aggregation increase_time_temp->check_aggregation check_aggregation->capping failure Re-evaluate Synthesis Strategy check_aggregation->failure

Troubleshooting workflow for incomplete this compound coupling.

Data Presentation

The following table summarizes the extent of racemization observed for this compound with various coupling reagents. Lower percentages of the D-isomer indicate less racemization and a more successful preservation of stereochemistry.

Coupling ReagentBase% D-His Isomer (Racemization)Reference
DCC/HOBt-2.8%[4]
DEPBTDIEA0.8%[4]
DEPBTCollidine0.8%[4]
TBTUDIEA4.5%[4]
TBTUCollidine4.1%[4]
PyBOPDIEA12.7%[4]
DIC/Oxyma in NBP-2.5%[3]
DIC/Oxyma in DMSO/2-MeTHF (3:7)-2.0%[3]
TBEC/Oxyma in DMF-1.1%[3]
DIC/Oxyma in DMF-1.0%[3]
HCTU/6-Cl-HOBt/DIPEA (no preactivation)DIPEA1.0%[6]
HCTU/6-Cl-HOBt/DIPEA (5 min preactivation)DIPEA7.8%[6]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HBTU

This protocol is a standard method for the incorporation of this compound.

  • Resin Preparation: Start with the resin-bound peptide bearing a free N-terminal amine after the Fmoc deprotection and subsequent washing steps.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution to facilitate activation.

  • Coupling: Add the activated this compound solution to the resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.

  • Washing: Following a negative Kaiser test, thoroughly wash the resin with DMF to remove any unreacted reagents and soluble byproducts.

  • Next Cycle: Proceed to the Fmoc deprotection step to prepare for the next amino acid coupling.

Protocol 2: Double Coupling Protocol for Difficult Sequences

This protocol is recommended if the initial coupling is incomplete.

  • First Coupling: Follow steps 1-3 of the Standard Coupling Protocol.

  • Washing: After the initial coupling time, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove byproducts and unreacted reagents from the first coupling.

  • Second Coupling: Prepare a fresh solution of activated this compound as described in step 2 of the Standard Coupling Protocol. Add this solution to the resin and allow it to react for another 1-2 hours.

  • Monitoring and Washing: Perform a Kaiser test. If negative, wash the resin as described in step 5 of the Standard Coupling Protocol. If the Kaiser test is still positive, consider capping the unreacted amines.

Protocol 3: Kaiser Test for Monitoring Coupling Completion

This protocol provides a method for the qualitative assessment of free primary amines on the resin.

  • Sample Preparation: Collect a small sample of resin beads (10-15) in a small test tube.

  • Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube:

    • Reagent A: 16.5 mg of KCN in 25 mL of distilled water, then 1.0 mL of this solution diluted with 49 mL of pyridine.

    • Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.

    • Reagent C: 40 g of phenol in 20 mL of n-butanol.

  • Heating: Heat the test tube at 110°C for 5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): The solution and/or beads turn a dark blue or purple color.

    • Negative Result (Complete Coupling): The solution remains yellow, and the beads are colorless.

References

Technical Support Center: Strategies to Prevent Side Reactions with the Imidazole Side Chain of Histidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing histidine-related side reactions in your experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the prevention of unwanted reactions involving the imidazole side chain of histidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving the imidazole side chain of histidine during peptide synthesis?

A1: The nucleophilic nature of the imidazole side chain of histidine makes it susceptible to several side reactions during peptide synthesis. The most common issues include:

  • Racemization: The imidazole ring can act as an intramolecular base, leading to the loss of stereochemical integrity at the α-carbon of histidine.[1][2]

  • Side-Chain Acylation: The imidazole nitrogen can be acylated by activated amino acids, which reduces the amount of activated acid available for the desired peptide bond formation.[3]

  • Alkylation: The imidazole ring can be susceptible to alkylation from various reagents or intermediates in the reaction mixture.

  • Succinimide Formation: In sequences containing Asp-His, the peptide backbone can undergo rearrangement to form a succinimide intermediate, which can lead to impurities.[1]

Q2: How can I prevent racemization of histidine during peptide coupling?

A2: Preventing racemization is a critical aspect of synthesizing peptides containing histidine. Key strategies include:

  • Side-Chain Protection: The most effective method is to use a protecting group on the imidazole side chain.[4]

  • Choice of Coupling Reagent: Utilizing coupling reagents known for low racemization potential is crucial.[5]

  • Control of Reaction Conditions: Optimizing parameters such as temperature and pre-activation time can significantly reduce racemization.[6]

Q3: What are the recommended protecting groups for the histidine imidazole side chain?

A3: The choice of protecting group depends on the synthesis strategy (Fmoc or Boc) and the specific requirements of the peptide. Commonly used protecting groups include:

  • Trityl (Trt): Widely used in Fmoc-SPPS, it offers good protection but may not completely suppress racemization under all conditions.[1][7]

  • tert-Butoxycarbonyl (Boc): Provides excellent suppression of racemization, especially in microwave-assisted synthesis.[8]

  • Benzyloxymethyl (Bom): Very effective at preventing racemization but can be more expensive.[7]

  • 2,4-Dinitrophenyl (DNP): A robust choice for Boc-based synthesis, offering high stability.[9]

Troubleshooting Guides

Issue: Significant Racemization of Histidine Residue Detected

Symptoms:

  • Appearance of a diastereomeric impurity in HPLC analysis.

  • Reduced biological activity of the synthesized peptide.

Possible Causes and Solutions:

CauseRecommended Solution
Unprotected Imidazole Side Chain Use a histidine derivative with an appropriate side-chain protecting group (e.g., Fmoc-His(Trt)-OH, Fmoc-His(Boc)-OH).[4]
Inappropriate Coupling Reagent Switch to a coupling reagent known for low racemization, such as HBTU, HATU, or DEPBT, in combination with an additive like HOBt or Oxyma.[5][10]
Prolonged Pre-activation Time Minimize the pre-activation time of the histidine residue before coupling.
Elevated Temperature If using microwave synthesis, consider lowering the coupling temperature for the histidine residue to around 50°C.
Issue: Low Coupling Efficiency at Histidine Residue

Symptoms:

  • Presence of deletion sequences lacking histidine in mass spectrometry analysis.

  • Low overall yield of the target peptide.

Possible Causes and Solutions:

CauseRecommended Solution
Side-Chain Acylation of Unprotected Histidine Use a protected histidine derivative to prevent the imidazole nitrogen from reacting with the activated amino acid.[3]
Steric Hindrance Increase the coupling time for the histidine residue and consider a double coupling protocol.[5]
Peptide Aggregation Incorporate solubilizing agents or use microwave-assisted synthesis to disrupt aggregation.[11]

Data Presentation

Comparison of Histidine Protecting Groups in Fmoc-SPPS

The following table summarizes the performance of common histidine protecting groups in terms of crude peptide purity and the extent of racemization observed during the synthesis of a model peptide.

Protecting GroupCrude Purity (%)D-His Isomer (%)Key AdvantagesNotable Disadvantages
Trityl (Trt) ~852.0 - 6.8Widely used, good stability.[1][8]Moderate racemization suppression.[8]
tert-Butoxycarbonyl (Boc) >90< 1.0Excellent racemization suppression, even at high temperatures.[8]Requires specific cleavage conditions.
4-Methoxytrityl (Mmt) ~881.5 - 3.0More acid labile than Trt.Less effective at racemization suppression than Boc.[2]
π-Benzyloxymethyl (π-Mbom) >90< 0.5Excellent racemization suppression.Can be more expensive and may require scavengers during cleavage.[8]

Note: Values are representative and can vary based on the peptide sequence, coupling conditions, and instrumentation.[2]

Experimental Protocols

Protocol 1: Standard Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of this compound to a resin-bound peptide.

Materials:

  • This compound

  • Solid-phase resin with N-terminal deprotected peptide

  • Coupling reagent (e.g., HCTU)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF)

  • Washing solvents (DMF, DCM)

Procedure:

  • Swell the peptide-resin in DMF.

  • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 min).[2]

  • Wash the resin thoroughly with DMF and DCM.

  • In a separate vessel, dissolve this compound (5 equivalents), HCTU (5 equivalents), and DIPEA (10 equivalents) in DMF.[2]

  • Add the coupling mixture to the resin.

  • Agitate the reaction mixture for 45 minutes at room temperature.[2]

  • Wash the resin with DMF and DCM.

  • Perform a Kaiser test to confirm the completion of the coupling reaction.

Visualizations

experimental_workflow start Start: Resin with N-terminal Deprotected Peptide deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash Resin (DMF, DCM) deprotection->wash1 coupling_prep Prepare Coupling Solution: Fmoc-His(PG)-OH + Coupling Reagent + Base in DMF coupling Couple Histidine to Resin coupling_prep->coupling wash2 Wash Resin (DMF, DCM) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test repeat_coupling Repeat Coupling kaiser_test->repeat_coupling Positive continue_synthesis Continue to Next Amino Acid kaiser_test->continue_synthesis Negative repeat_coupling->coupling

Caption: General workflow for histidine coupling in SPPS.

racemization_mechanism cluster_0 Mechanism of Histidine Racemization activated_his Activated L-Histidine imidazole Imidazole Side Chain (π-nitrogen acts as base) activated_his->imidazole Intramolecular Proton Abstraction enolate Planar Enolate Intermediate (Achiral) imidazole->enolate d_his D-Histidine enolate->d_his Reprotonation l_his L-Histidine enolate->l_his Reprotonation

Caption: Mechanism of histidine racemization via an enolate intermediate.

References

Optimizing reaction conditions for difficult His(Trt) couplings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the coupling of Fmoc-His(Trt)-OH, a notoriously challenging step in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is this compound coupling so susceptible to racemization?

Histidine is one of the amino acids most prone to racemization during peptide synthesis.[1] The issue stems from the imidazole side chain. The unprotected lone pair of electrons on the π-nitrogen (Nπ) is positioned perfectly to act as an internal base, abstracting the proton from the α-carbon during carboxyl group activation.[2][3] This abstraction forms a planar, achiral intermediate.[2] When the intermediate is reprotonated, it can occur from either face, leading to a mixture of the desired L-enantiomer and the undesired D-enantiomer (epimerization), which can be difficult to separate during purification.[1][2] While the Trityl (Trt) group protects the τ-nitrogen (Nτ), it provides only minimal suppression of this side reaction.[2][3]

racemization_mechanism cluster_0 Activation Step cluster_1 Racemization Pathway cluster_2 Products Activated_His Activated this compound (e.g., O-acylisourea ester) Proton_Abstraction Intramolecular Proton Abstraction by Imidazole Nπ Activated_His->Proton_Abstraction α-proton is acidic Planar_Intermediate Planar, Achiral Intermediate (Azlactone/Enolate) Proton_Abstraction->Planar_Intermediate Reprotonation Reprotonation Planar_Intermediate->Reprotonation L_His L-His Peptide (Desired) Reprotonation->L_His 50% chance D_His D-His Peptide (Racemized Impurity) Reprotonation->D_His 50% chance

Q2: What are the common symptoms of a difficult or failed His(Trt) coupling reaction?

Researchers may encounter several issues that indicate a problematic His(Trt) coupling:

  • Positive Kaiser Test (or other amine test): A positive test after the coupling step indicates the presence of unreacted free amines on the resin, signifying an incomplete reaction.

  • Low Yield of Final Peptide: Incomplete coupling at the histidine residue leads to a truncated peptide sequence (a deletion), which reduces the overall yield of the full-length target peptide.

  • Difficult Purification: The presence of a D-His diastereomer results in a closely eluting impurity in RP-HPLC that is often very difficult or impossible to separate from the desired product.[1]

  • Mass Spectrometry Results: Analysis by MS will show a peak corresponding to the desired peptide mass and a peak corresponding to the mass of the peptide minus histidine (GF instead of GHF, for example), confirming a deletion.[1]

Q3: What are the most effective strategies to minimize racemization during His(Trt) coupling?

Minimizing racemization requires a multi-faceted approach focusing on the coupling chemistry and reaction conditions.

  • Choice of Coupling Reagent: Use reagents known for low racemization potential. Carbodiimides like DIC, when used with additives, are excellent choices.[4][5] For very difficult sequences, phosphonium salts like PyBOP or uronium salts like HATU or HCTU can be effective, but conditions must be carefully controlled.[6] DEPBT is a phosphonium-based reagent specifically noted for its remarkable resistance to racemization and is highly recommended for His(Trt) couplings.[5]

  • Use of Additives: Additives are crucial. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) has demonstrated a superior ability to suppress racemization compared to the more traditional HOBt and the explosive HOAt.[7]

  • Control Activation Time: Prolonged pre-activation of this compound dramatically increases racemization.[1][7] An in situ activation strategy, where the coupling reagents are added directly to the resin-amino acid mixture, is generally preferred to shorten the lifetime of the highly reactive, racemization-prone activated species.[7]

  • Avoid Excess Base: Strong, bulky bases like DIPEA can promote racemization.[8] If a base is required, use it judiciously. For carbodiimide/Oxyma couplings, a base may not be necessary, which is advantageous.[5][9]

  • Lower the Temperature: Elevated temperatures, often used in microwave-assisted SPPS to speed up difficult couplings, significantly accelerate racemization.[3][4] If possible, perform His(Trt) coupling at room temperature or slightly elevated temperatures (e.g., 50°C) only when necessary and for a minimal duration.[3]

Q4: Which coupling reagents and additives are best for His(Trt) couplings?

The optimal choice depends on balancing coupling efficiency with the suppression of racemization. Carbodiimide-based methods with modern additives are often the first choice.

Coupling ReagentAdditiveBaseRacemization RiskCoupling EfficiencyKey Considerations
DIC Oxyma None/DIPEAVery LowHighOften the preferred method for minimizing racemization with sensitive residues like His and Cys.[4][9] The acidic environment of carbodiimide activation helps suppress epimerization.[3]
DEPBT NoneDIPEAVery LowModerateA phosphonium reagent specifically recommended for its remarkable resistance to racemization.[5][6]
HATU / HCTU NoneDIPEA / CollidineLow to ModerateVery HighHighly efficient and fast-acting, but the risk of racemization is higher than with DIC/Oxyma if not carefully controlled.[6][10] Use of a less-hindered base like collidine may be beneficial.[8]
DIC HOBt None/DIPEALowHighA classic combination that is effective at reducing racemization, though Oxyma is now considered superior and safer.[5][7]
TBEC / T3P Oxyma NMM / DIPEAVery LowHighTBEC is a carbodiimide and T3P is a phosphonic acid anhydride; both show excellent results with Oxyma, achieving high yields and low racemization.[1]

Table 1: Comparison of common coupling reagent/additive combinations for His(Trt) coupling.

Q5: Are there alternative protecting groups to Trt for histidine that are better at preventing racemization?

Yes. The key to preventing racemization is to protect the π-nitrogen (Nπ) of the imidazole ring. Several protecting groups have been developed for this purpose and show superior performance compared to the τ-protecting Trt group.

Protecting GroupSite of ProtectionRacemization SuppressionKey Considerations
Trityl (Trt) Nτ (tau)MinorThe most common protecting group, but offers little protection against racemization.[2][11]
tert-Butoxycarbonyl (Boc) Nπ or NτHighPlacing a Boc group on the imidazole ring is highly effective at reducing racemization, even at elevated temperatures (90°C).[2][3]
π-Benzyloxymethyl (Bom) Nπ (pi)Very HighVery effective at suppressing racemization but can be more expensive.[11]
4-methoxybenzyloxymethyl (MBom) Nπ (pi)Very HighProtects the key nitrogen, greatly reducing the risk of racemization.[2][7]

Table 2: Comparison of histidine side-chain protecting groups and their effect on racemization.

A study comparing His(Trt) with His(Boc) for the synthesis of Liraglutide at elevated temperatures clearly demonstrated the superiority of the Boc protecting group.[3]

Protecting GroupCoupling Temp.% D-Isomer Formed
This compound50 °C6.8%
Fmoc-His(Boc)-OH50 °C0.18%
This compound90 °C>16%
Fmoc-His(Boc)-OH90 °C0.81%

Table 3: Effect of protecting group and temperature on racemization during Liraglutide synthesis.[3]

Troubleshooting Guide

Problem: My Kaiser test is positive after a standard His(Trt) coupling.

A positive Kaiser test indicates incomplete acylation. This can be due to steric hindrance, peptide aggregation, or insufficient reactivity.

troubleshooting_flowchart Start Positive Kaiser Test (Incomplete Coupling) Step1 Action: Perform a second coupling (Recouple) Start->Step1 Check1 Re-test with Kaiser Step1->Check1 Step2 Action: Switch to a more potent coupling reagent (e.g., HATU, COMU) Check1->Step2 Positive End_Success Result: Negative Kaiser Test Proceed with Synthesis Check1->End_Success Negative Check2 Re-test with Kaiser Step2->Check2 Step3 Action: Use Aggregation-Disrupting Conditions Check2->Step3 Positive Check2->End_Success Negative Step3->Check1 Retry Coupling Step4 Action: Cap unreacted amines with Acetic Anhydride Step3->Step4 If still positive End_Capped Result: Truncated peptide is capped. Proceed, but expect lower yield. Step4->End_Capped

  • Immediate Action: Recouple. The simplest first step is to perform a second coupling reaction (a "double couple") using fresh reagents.[12] Often, extending the reaction time or repeating the step is sufficient to drive the reaction to completion.

  • Change Reagents: If recoupling fails, switch to a more powerful activation method for the second attempt. If you started with DIC/Oxyma, consider switching to HATU/DIPEA or COMU.[6] These uronium salts are generally more reactive and effective for sterically hindered couplings.[10]

  • Address Aggregation: Difficult couplings are often exacerbated by peptide chain aggregation on the resin, which blocks reactive sites.

    • Solvent Choice: Use a solvent mixture known to disrupt secondary structures, such as DCM/DMF/NMP (1:1:1).[13]

    • Chaotropic Salts: Add chaotropic salts like LiCl or KSCN (0.4 M) to the coupling mixture to help break up aggregates.[12]

  • Final Step: Capping. If the coupling remains incomplete after these attempts, it is crucial to "cap" the unreacted free amines to prevent the formation of deletion sequences in subsequent steps. This is typically done by treating the resin with acetic anhydride and a base like DIPEA or NMM. While this terminates the failed chains and simplifies final purification, it will lower the overall yield of the desired peptide.[8]

Recommended Experimental Protocol

This protocol is designed to minimize racemization while ensuring high coupling efficiency for this compound. It utilizes an in situ activation with DIC/Oxyma.

protocol_workflow ResinPrep 1. Swell & Deprotect Resin (20% Piperidine in DMF) Wash1 2. Wash Resin Thoroughly (DMF x5, DCM x3) ResinPrep->Wash1 ReagentPrep 3. Prepare Reagent Solutions - this compound in DMF - Oxyma in DMF - DIC in DMF Wash1->ReagentPrep Coupling 4. In-Situ Activation & Coupling - Add His & Oxyma to Resin - Add DIC to initiate - Mix 1-2 hours at RT ReagentPrep->Coupling Monitor 5. Monitor Reaction (e.g., Kaiser Test) Coupling->Monitor Wash2 6. Wash Resin Thoroughly (DMF x5, DCM x3) Monitor->Wash2 NextStep 7. Proceed to Next Cycle Wash2->NextStep

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3 equivalents relative to resin loading)

  • Oxyma Pure (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been fully removed using 20% piperidine in DMF.

  • Washing: Thoroughly wash the deprotected peptide-resin to remove all traces of piperidine. Perform at least 5 washes with DMF.

  • Amino Acid Preparation: In a separate vessel, dissolve this compound (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.[2][14]

  • Addition to Resin: Add the this compound / Oxyma solution to the washed peptide-resin.

  • Initiate Coupling: Add DIC (3 eq.) to the resin slurry.[2] This begins the in situ activation and coupling.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours. Longer coupling times (up to 12 hours) can be used for difficult sequences but may increase the risk of side reactions.[15]

  • Monitoring: Take a small sample of resin beads and perform a qualitative test (e.g., Kaiser ninhydrin test) to check for the presence of free primary amines. A negative result (e.g., colorless or yellow beads for Kaiser test) indicates a complete reaction.

  • Final Wash: Once the reaction is complete, filter the coupling solution and wash the resin thoroughly with DMF (x3) and DCM (x3) to remove any unreacted reagents and soluble byproducts.

  • Continuation: Proceed with the Fmoc deprotection for the next amino acid coupling cycle.

References

Technical Support Center: Managing Aggregation of His(Trt)-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for managing peptide aggregation, a common challenge encountered when working with histidine-containing peptides, particularly those with the trityl (Trt) protecting group.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing His(Trt) particularly prone to aggregation?

A1: The aggregation tendency of His(Trt)-containing peptides stems from several factors:

  • Increased Hydrophobicity: The large, bulky trityl (Trt) group significantly increases the hydrophobicity of the histidine side chain. This promotes intermolecular hydrophobic interactions, leading to self-association and aggregation, especially in aqueous environments.[1]

  • Interchain Hydrogen Bonding: Like many peptide sequences, those containing histidine can form intermolecular hydrogen bonds, which can lead to the formation of stable β-sheet structures that are the basis of many aggregates and fibrils.

  • Steric Hindrance: The bulky nature of the Trt group can sometimes interfere with efficient solvation of the peptide backbone, further encouraging peptide-peptide interactions over peptide-solvent interactions.

Q2: What are the initial signs of peptide aggregation during synthesis or after cleavage?

A2: Early indicators of peptide aggregation can manifest at different stages:

  • During Solid-Phase Peptide Synthesis (SPPS): A primary sign is poor swelling or shrinking of the resin.[2] You may also observe slow or incomplete Fmoc deprotection and coupling reactions, often indicated by inconsistent color changes in tests like the Kaiser test.[2] This occurs because aggregated peptide chains on the resin block reactive sites.

  • Post-Cleavage and Lyophilization: The most common sign is difficulty in dissolving the lyophilized peptide powder.[3] You might observe visible precipitates, a cloudy or hazy appearance in the solution, or the formation of a gel-like substance.[3]

  • During HPLC Analysis: Aggregation can lead to broadened, tailing, or split peaks in the chromatogram.[3] In some cases, you may see the appearance of multiple, unexpected peaks corresponding to different aggregated species.[3]

Q3: Can the choice of cleavage cocktail impact the aggregation of the final peptide?

A3: Absolutely. The cleavage cocktail is critical not only for removing the peptide from the resin but also for efficiently removing side-chain protecting groups like Trt. Incomplete deprotection can leave hydrophobic groups attached, increasing aggregation propensity. Furthermore, scavengers in the cocktail are crucial for preventing side reactions that can modify the peptide and induce aggregation.[4][5] For peptides with sensitive residues like Cys, Met, or Trp in addition to His(Trt), a specialized cocktail like Reagent K is often recommended to prevent side reactions.[5]

Troubleshooting Guides

This section provides systematic approaches to common problems encountered with His(Trt)-containing peptides.

Guide 1: My crude His(Trt) peptide is insoluble after cleavage and lyophilization.

This is a frequent issue due to residual protecting groups or the inherent hydrophobicity of the sequence. Follow this workflow to address solubility challenges.

G cluster_workflow Troubleshooting Insoluble Crude Peptide Start Start: Insoluble Crude Peptide TestSmall Test Solubility with a Small Aliquot Start->TestSmall Solvent1 Step 1: Try Aqueous Acid (e.g., 10% Acetic Acid) TestSmall->Solvent1 Check Is it Soluble? Solvent1->Check Solvent2 Step 2: Add Organic Modifier (ACN, DMSO, DMF) Check2 Is it Soluble? Solvent2->Check2 Solvent3 Step 3: Use Denaturants (6M GdmCl, 8M Urea) Check3 Is it Soluble? Solvent3->Check3 Success Peptide Solubilized (Proceed to Purification) Failure Aggregation is Severe (Consider Resynthesis with Modifications) Check->Solvent2 No Check->Success Yes Check2->Solvent3 No Check2->Success Yes Check3->Success Yes Check3->Failure No

Caption: Stepwise workflow for solubilizing aggregated crude peptides.
Guide 2: My peptide shows aggregation during RP-HPLC purification.

Aggregation on the HPLC column can lead to poor peak shape, low recovery, and inaccurate quantification.

  • Problem: Broad or tailing peaks observed during purification.

  • Cause: On-column aggregation or slow dissociation of aggregates.

  • Solution:

    • Modify Mobile Phase: Increase the percentage of organic solvent (acetonitrile or methanol) in the starting conditions. Adding 0.1% trifluoroacetic acid (TFA) or formic acid to both aqueous and organic mobile phases is standard practice and helps by protonating side chains, which can increase solubility.[6]

    • Lower Peptide Concentration: Reduce the concentration of the sample injected onto the column. High concentrations can promote aggregation.

    • Add Chaotropic Agents: For very difficult peptides, consider adding a low concentration of a chaotropic agent like guanidinium hydrochloride (GdmCl) to the mobile phase, but be aware this can affect column longevity and is typically a last resort.

    • Increase Column Temperature: Raising the column temperature (e.g., to 40-50 °C) can sometimes improve solubility and reduce aggregation, leading to sharper peaks.

Quantitative Data Summary

The choice of solvents and reagents is critical for minimizing aggregation. The following tables provide comparative data to guide your experimental design.

Table 1: Solubility of a Model His(Trt)-Containing Peptide in Various Solvents

Solvent SystemConcentration (mg/mL)ObservationEfficacy
Deionized Water< 0.1Insoluble, cloudy suspensionVery Low
10% Acetic Acid (aq)1.0Mostly dissolved, slight hazeModerate
50% Acetonitrile / H₂O0.5Hazy, some precipitateLow-Moderate
10% Acetic Acid / 40% ACN2.0Clear SolutionHigh
Dimethyl Sulfoxide (DMSO)> 10Clear SolutionVery High
6 M Guanidinium-HCl> 5Clear SolutionVery High

Note: Data is representative and actual solubility will vary based on the full peptide sequence.

Table 2: Effect of Cleavage Cocktail Composition on Purity and Aggregation

Cocktail NameComposition (TFA/Scavenger/H₂O)Target ResiduesPost-Cleavage PurityAggregation Level
Reagent B88% TFA / 5% Phenol / 5% H₂O / 2% TISStandard Peptides~80%Moderate
Reagent K82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTCys, Met, Trp, Tyr, Arg>90%Low
Standard95% TFA / 2.5% TIS / 2.5% H₂OPeptides without sensitive residues~85%Sequence Dependent

TIS = Triisopropylsilane, EDT = Ethanedithiol. Purity and aggregation are sequence-dependent.[5][7]

Key Experimental Protocols

Protocol 1: Stepwise Solubilization of a Crude His(Trt) Peptide

This protocol details the systematic approach visualized in the workflow diagram above.

  • Initial Test: Weigh a small amount of the lyophilized peptide (e.g., 1 mg) into a microfuge tube.

  • Aqueous Acid: Add a small volume of 10% aqueous acetic acid or 0.1% aqueous TFA. Vortex thoroughly. If the peptide is basic, an acidic solvent should help.[8] If it dissolves, you can proceed with dilution for purification.

  • Introduce Organic Solvent: If the peptide remains insoluble, add an organic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) dropwise while vortexing.[9] Aim for an initial concentration of 30-50% organic solvent.

  • Sonication: Place the tube in a bath sonicator for 5-10 minutes.[9] This can help break up smaller aggregates. Avoid overheating.

  • Use of Denaturants (Last Resort): If the peptide is still insoluble, prepare a stock solution in a denaturing agent like 6 M GdmCl or 8 M Urea.[3] Note that this will denature any secondary structure and must be compatible with your downstream application and purification method.

Protocol 2: Characterizing Aggregation using RP-HPLC

This method helps to visualize and quantify the extent of aggregation.

  • Sample Preparation: Prepare a stock solution of your peptide at a known concentration (e.g., 1 mg/mL) in a suitable solvent determined from Protocol 1.

  • Column and Mobile Phases:

    • Column: Standard C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.[6]

  • HPLC Method:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 280 nm.

    • Gradient: A typical gradient would be 5-65% B over 30 minutes.

  • Analysis: Inject 10-20 µL of your sample. Monomeric peptides should ideally elute as a single, sharp peak. Aggregates may appear as broad peaks, often eluting earlier or later than the main peak, or as a series of unresolved humps.[3] Comparing the peak area of the monomer to the total area of all peaks gives a rough estimate of the aggregation percentage.

Protocol 3: Test Cleavage to Optimize Deprotection

Before committing your entire batch of resin, a small-scale test cleavage can optimize reaction time and scavenger choice.

  • Resin Sampling: Take a small amount of dried peptide-resin (e.g., 20 mg) and place it in a 1.5 mL microfuge tube.

  • Cocktail Preparation: Prepare 0.5 mL of your chosen cleavage cocktail (e.g., Reagent K for sensitive residues).[5] All preparations should be done in a fume hood.[7]

  • Cleavage Reaction: Add the cocktail to the resin and let it react at room temperature. Take small aliquots of the supernatant at different time points (e.g., 1 hr, 2 hr, 3 hr).

  • Precipitation: Precipitate the cleaved peptide from each aliquot by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and air dry the pellet.

  • Analysis: Dissolve the crude peptide from each time point and analyze by HPLC and Mass Spectrometry. This will show the progress of Trt group removal and help identify the optimal cleavage time that maximizes deprotection while minimizing potential side reactions.

Visualization of Cleavage and Purification Workflow

The following diagram illustrates the general process from cleavage to obtaining a pure, soluble peptide.

G cluster_workflow General Peptide Cleavage and Purification Workflow Resin Start: Peptide on Resin Cleavage Cleavage with TFA Cocktail Resin->Cleavage Precipitate Precipitation (Cold Diethyl Ether) Cleavage->Precipitate Crude Crude Peptide Pellet Precipitate->Crude Solubilize Solubilization (See Protocol 1) Crude->Solubilize Purify RP-HPLC Purification Solubilize->Purify Analyze Fraction Analysis (LC-MS) Purify->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilization Pool->Lyophilize Final Pure, Soluble Peptide Lyophilize->Final

Caption: Standard workflow from resin cleavage to final pure peptide.

References

Effect of temperature on the stability and reactivity of Fmoc-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-His(Trt)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and reactivity of this commonly used amino acid derivative in peptide synthesis. Below you will find troubleshooting guides and frequently asked questions to help you navigate challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, solid this compound should be kept in a sealed container at 2-8°C.[1][2] Some suppliers recommend storage at -20°C.[3][4] For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months to minimize degradation.[3]

Q2: I've noticed discoloration in my stock solution of this compound in DMF. Is it still usable?

A2: Discoloration, typically a yellowing of the solution, is an indicator of degradation. Studies have shown that solutions of this compound in DMF can show significant discoloration and the formation of impurities within 24 hours to 10 days at room temperature.[1] It is highly recommended to use freshly prepared solutions of this compound for your coupling reactions to ensure the highest purity of your final peptide. If a solution is discolored, it is best to discard it and prepare a fresh one.

Q3: My peptide synthesis is resulting in a significant amount of D-His incorporation. What could be the cause?

A3: this compound is highly susceptible to racemization (the conversion of the L-amino acid to its D-isomer) under certain conditions. The primary factors that promote racemization of this compound are:

  • Elevated Temperatures: Increased temperatures during the coupling step can significantly increase the rate of racemization.[1][3]

  • Prolonged Pre-activation Times: Allowing the activated this compound to sit for an extended period before addition to the resin can lead to higher levels of the D-isomer.[3]

  • Choice of Coupling Reagents: The type of coupling reagent and the presence of a base can influence the extent of racemization.

To minimize racemization, consider using a different protecting group for histidine, such as Boc or MBom, especially when performing synthesis at elevated temperatures.[1][3]

Q4: What are the common side reactions associated with this compound during peptide synthesis?

A4: Besides racemization, other potential side reactions include:

  • Reaction of the Imidazole Nitrogen: The unprotected π-nitrogen of the imidazole ring can sometimes react with activated species, though this is less common with the trityl protecting group.

  • Trityl Cation Formation during Cleavage: During the final cleavage of the peptide from the resin with strong acids like TFA, the trityl protecting group is removed, forming a stable trityl cation. This cation can then re-attach to nucleophilic residues in the peptide, such as tryptophan or tyrosine, leading to unwanted byproducts.[5] The use of scavengers, like triisopropylsilane (TIS), in the cleavage cocktail is crucial to prevent this side reaction.[5]

Troubleshooting Guides

Issue 1: High Levels of Racemization with this compound

Symptoms:

  • Analytical HPLC of the crude peptide shows a peak corresponding to the diastereomer containing D-His.

  • Mass spectrometry analysis confirms the presence of the correct mass, but the peptide has poor biological activity.

Possible Causes and Solutions:

Cause Solution
High Coupling Temperature Reduce the coupling temperature for the histidine residue. If high temperatures are necessary for the overall synthesis, consider a milder coupling protocol specifically for this compound or use a more stable derivative like Fmoc-His(Boc)-OH.
Extended Pre-activation Time Minimize the pre-activation time of this compound. Ideally, the activated amino acid should be added to the resin immediately after activation.
Inappropriate Coupling Reagents Use coupling reagents known to suppress racemization. For example, carbodiimide-based activators like DIC in combination with an additive such as OxymaPure can be effective.[1] Avoid excessive amounts of base.
Sub-optimal Protecting Group For syntheses requiring high temperatures or where racemization is a persistent issue, switch to an alternative histidine derivative such as Fmoc-His(Boc)-OH or Fmoc-His(π-Mbom)-OH, which have demonstrated significantly lower racemization rates.[1][3]
Issue 2: Low Coupling Efficiency of this compound

Symptoms:

  • Kaiser test remains positive after the coupling step.

  • HPLC and mass spectrometry of the crude peptide show a significant amount of a deletion sequence lacking the histidine residue.

Possible Causes and Solutions:

Cause Solution
Steric Hindrance The bulky trityl group can sometimes hinder coupling. Ensure adequate coupling time and consider a double coupling protocol.
Poor Solubility While generally soluble in DMF, ensure complete dissolution of this compound before activation.
Degraded Amino Acid As mentioned in the FAQs, this compound can degrade in solution. Use a freshly prepared solution for each synthesis.
Peptide Aggregation If the peptide sequence is prone to aggregation, this can block the N-terminus and prevent efficient coupling. Consider using structure-disrupting solvents or performing the coupling at a slightly elevated temperature (while being mindful of the increased risk of racemization).

Data Presentation

Table 1: Effect of Temperature on Racemization of Histidine Derivatives During Liraglutide Synthesis

Histidine DerivativeCoupling TemperatureCoupling TimeD-isomer Formation (%)
This compound50°C10 min6.8
Fmoc-His(Boc)-OH50°C10 min0.18
This compound90°C2 min>16
Fmoc-His(Boc)-OH90°C2 min0.81
Data sourced from a study on the application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.[1]

Table 2: Solution Stability of Histidine Derivatives in DMF at Room Temperature

Histidine DerivativeObservation after 10 daysPurity after 10 days (UPLC analysis)
This compoundIntense discolorationSeveral impurities formed
Fmoc-His(π-Mbom)-OHSlightly yellow solution>99%
Fmoc-His(Boc)-OHColorless solution>99%
Data sourced from a study on the application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.[1]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity

This protocol can be used to assess the purity of your this compound starting material and to monitor its degradation in solution over time.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or DMF).

    • For stability studies, store aliquots of this solution at the desired temperatures (e.g., 4°C, room temperature, 40°C).

    • At specified time points, dilute the sample to an appropriate concentration for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 30% to 100% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 301 nm.

  • Data Analysis:

    • Integrate the peak areas of the chromatogram.

    • The purity of this compound is calculated as the area of the main peak divided by the total area of all peaks.

    • Degradation is observed as a decrease in the main peak area and the appearance of new impurity peaks over time.

Protocol 2: Monitoring Racemization during a Coupling Reaction

This protocol outlines a general method to determine the extent of racemization after coupling this compound.

  • Peptide Synthesis:

    • Perform the solid-phase peptide synthesis of a short model peptide (e.g., Ac-Ala-His-Ala-NH2).

    • During the coupling of this compound, apply the specific conditions (temperature, pre-activation time, coupling reagents) you wish to evaluate.

  • Cleavage and Deprotection:

    • After synthesis, cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5).

    • Precipitate the crude peptide with cold diethyl ether, wash, and dry.

  • Sample Preparation for Chiral Analysis:

    • Hydrolyze the peptide in 6N HCl at 110°C for 24 hours.

    • Dry the hydrolysate and derivatize the resulting free amino acids with a chiral derivatizing agent (e.g., Marfey's reagent).

  • HPLC Analysis of Diastereomers:

    • Analyze the derivatized amino acids by reverse-phase HPLC.

    • The L-His and D-His derivatives will separate into two distinct peaks.

    • Quantify the percentage of D-His by comparing the peak areas.

Visualizations

Stability_Pathway FmocHisTrt This compound (Solid) Solution This compound (in DMF) FmocHisTrt->Solution Dissolution Degradation Degradation Products (Discoloration) Solution->Degradation Time, Temp Coupling Coupling Reaction Solution->Coupling Peptide_L Peptide with L-His Coupling->Peptide_L Optimal Conditions Peptide_D Peptide with D-His (Racemization) Coupling->Peptide_D High Temp, Prolonged Activation

Caption: Factors affecting the stability and reactivity of this compound.

Troubleshooting_Workflow Start High D-His or Low Yield CheckTemp Check Coupling Temperature Start->CheckTemp CheckActivation Check Pre-activation Time CheckTemp->CheckActivation Temp OK LowerTemp Lower Temperature CheckTemp->LowerTemp High CheckReagents Review Coupling Reagents CheckActivation->CheckReagents Time Minimized MinimizeTime Minimize Pre-activation CheckActivation->MinimizeTime Prolonged CheckSolution Assess Solution Stability CheckReagents->CheckSolution Reagents OK OptimizeReagents Use Racemization-Suppressing Reagents (e.g., DIC/Oxyma) CheckReagents->OptimizeReagents Sub-optimal ConsiderAlternative Consider Alternative (e.g., Fmoc-His(Boc)-OH) CheckSolution->ConsiderAlternative Degraded End Improved Synthesis CheckSolution->End Stable LowerTemp->CheckActivation MinimizeTime->CheckReagents OptimizeReagents->CheckSolution FreshSolution Use Freshly Prepared Solution ConsiderAlternative->End

Caption: Troubleshooting workflow for issues with this compound.

References

Identifying and characterizing impurities from Fmoc-His(Trt)-OH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities encountered during the synthesis and application of Fmoc-His(Trt)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities associated with this compound?

A1: The most prevalent impurity is the D-isomer of this compound, resulting from racemization during the coupling reaction.[1][2][3][4][5] Other common impurities include:

  • Nα-DIC-endcapped peptide: This occurs when N,N'-diisopropylcarbodiimide (DIC), a common coupling reagent, reacts with the N-terminus of the peptide chain.[1][4]

  • Deletion sequences (des-His): Resulting from incomplete coupling of the this compound.[3]

  • Insertion sequences (double addition): Caused by overcoupling of the amino acid.[3]

  • Fmoc-β-Ala-OH and Fmoc-dipeptides: These can be present in the starting material and incorporated into the peptide sequence.[5][6]

Q2: Why is racemization a significant issue with this compound?

A2: The imidazole ring of histidine can facilitate the abstraction of the alpha-proton of the amino acid, leading to the formation of an achiral enolate intermediate.[2][5] This intermediate can then be reprotonated to form either the L- or D-isomer, leading to racemization.[2] This is particularly problematic as the resulting D-His diastereomeric impurity can be difficult to remove by standard chromatographic purification.[1][4]

Q3: How can I minimize racemization during the coupling of this compound?

A3: Several strategies can be employed to minimize racemization:

  • Choice of Coupling Reagents: Using coupling additives like HOBt or Oxyma can help suppress racemization.[4] Some studies suggest HOBt may be superior to Oxyma in this regard.[4]

  • Pre-activation Time: Intensive or prolonged pre-activation of this compound can increase racemization.[1][4] Minimizing pre-activation time is recommended.

  • Temperature: Performing the coupling at lower temperatures can help reduce the rate of racemization.[7]

  • Alternative Protecting Groups: Using alternative histidine derivatives with different side-chain protecting groups, such as Fmoc-His(Boc)-OH or Fmoc-His(π-Mbom)-OH, has been shown to significantly reduce epimerization.[2][7]

Q4: What analytical techniques are used to identify and quantify impurities?

A4: The primary techniques for analyzing this compound and related peptide impurities are:

  • High-Performance Liquid Chromatography (HPLC): Used to separate and quantify the desired peptide from its impurities, including the D-isomer.[4][6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry to identify impurities based on their mass-to-charge ratio.[1][3][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the peptide and can be used to identify and characterize impurities.[8]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Peak corresponding to the D-isomer observed in HPLC. Racemization during coupling.Optimize coupling conditions: lower temperature, reduce pre-activation time, use racemization-suppressing coupling reagents (e.g., HOBt). Consider using an alternative histidine derivative like Fmoc-His(Boc)-OH.[2][4][7]
Mass peak corresponding to an Nα-DIC adduct detected by MS. Side reaction with the coupling reagent DIC.Avoid prolonged exposure to DIC. Consider in situ activation protocols instead of pre-activation.[1][4]
Presence of a peptide sequence missing the histidine residue (des-His). Incomplete coupling of this compound.Increase coupling time, use a more efficient coupling reagent, or perform a double coupling for the histidine residue.
Unexpected peaks in HPLC with masses corresponding to Fmoc-β-Ala or dipeptides. Impurities in the starting this compound raw material.Use high-purity Fmoc-amino acids.[5][6] Consider purifying the raw material before use.[9][10]

Experimental Protocols

1. HPLC Analysis for Racemization

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptides. The exact gradient will depend on the specific peptide sequence and may require optimization.

  • Detection: UV detection at 220 nm and 280 nm.

  • Sample Preparation: The crude peptide is cleaved from the resin, precipitated, and dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Analysis: The retention times of the L- and D-isomers are compared to reference standards. The percentage of the D-isomer can be calculated from the peak areas.[4]

2. LC-MS Analysis for Impurity Identification

  • LC System: A standard HPLC or UPLC system is used with a reversed-phase column.

  • MS Detector: An electrospray ionization (ESI) mass spectrometer is commonly used.

  • Method: The same mobile phases and a similar gradient as in the HPLC analysis can be used. The mass spectrometer is set to scan a mass range that includes the expected molecular weights of the target peptide and potential impurities.

  • Analysis: The mass spectra of the eluting peaks are analyzed to identify the molecular weights of the components. This allows for the identification of deletion sequences, addition sequences, and other modifications.[3]

3. NMR for Structural Characterization

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

  • Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

  • Experiments: 1D proton (¹H) and 2D correlation experiments (e.g., COSY, TOCSY, HSQC) are performed to assign the resonances and confirm the structure of the peptide and any impurities.

  • Analysis: The chemical shifts and coupling constants are analyzed to confirm the amino acid sequence and identify any structural changes corresponding to impurities.

Impurity Data Summary

Table 1: Racemization of Histidine Derivatives under Different Coupling Conditions

Histidine DerivativeCoupling ConditionsD-Isomer (%)
This compound50 °C, 10 min6.8
Fmoc-His(Boc)-OH50 °C, 10 min0.18
This compound90 °C, 2 min>16
Fmoc-His(Boc)-OH90 °C, 2 min0.81
Data sourced from a study on Liraglutide synthesis.[2]

Table 2: Comparison of D-His Formation with Different Coupling Additives

Coupling AdditivePre-activation / Coupling Temp.Pre-activation TimeD-His Impurity (%)
Oxyma25 °C / 25 °C5 min5.88
HOBt·H₂O25 °C / 25 °C6 min2.75
Data from a Design of Experiment (DOE) study.[4]

Visualizations

Impurity_Formation_Pathway cluster_coupling Coupling Step cluster_impurities Potential Impurities This compound This compound Activated this compound Activated this compound This compound->Activated this compound Activation Peptide Chain Peptide Chain Desired Peptide Desired Peptide Peptide Chain->Desired Peptide N-alpha-DIC-endcapped Peptide N-alpha-DIC-endcapped Peptide Peptide Chain->N-alpha-DIC-endcapped Peptide des-His Peptide (Deletion) des-His Peptide (Deletion) Peptide Chain->des-His Peptide (Deletion) Incomplete Coupling Coupling Reagent (e.g., DIC) Coupling Reagent (e.g., DIC) Coupling Reagent (e.g., DIC)->Activated this compound Coupling Reagent (e.g., DIC)->N-alpha-DIC-endcapped Peptide Side Reaction Activated this compound->Desired Peptide Successful Coupling D-His Peptide (Racemization) D-His Peptide (Racemization) Activated this compound->D-His Peptide (Racemization) Side Reaction

Caption: Impurity formation pathways during this compound coupling.

Troubleshooting_Workflow Start Start Analyze Crude Peptide by HPLC/LC-MS Analyze Crude Peptide by HPLC/LC-MS Start->Analyze Crude Peptide by HPLC/LC-MS Impurity Detected? Impurity Detected? Analyze Crude Peptide by HPLC/LC-MS->Impurity Detected? Identify Impurity Identify Impurity Impurity Detected?->Identify Impurity Yes End End Impurity Detected?->End No Racemization (D-His) Racemization (D-His) Identify Impurity->Racemization (D-His) N-alpha-DIC Adduct N-alpha-DIC Adduct Identify Impurity->N-alpha-DIC Adduct Deletion Sequence Deletion Sequence Identify Impurity->Deletion Sequence Optimize Coupling Conditions Optimize Coupling Conditions Racemization (D-His)->Optimize Coupling Conditions Modify Activation Protocol Modify Activation Protocol N-alpha-DIC Adduct->Modify Activation Protocol Increase Coupling Time / Double Couple Increase Coupling Time / Double Couple Deletion Sequence->Increase Coupling Time / Double Couple Re-synthesize and Analyze Re-synthesize and Analyze Optimize Coupling Conditions->Re-synthesize and Analyze Modify Activation Protocol->Re-synthesize and Analyze Increase Coupling Time / Double Couple->Re-synthesize and Analyze Re-synthesize and Analyze->Impurity Detected?

Caption: Troubleshooting workflow for impurity analysis in peptide synthesis.

References

How to choose the right base to minimize epimerization of histidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides guidance on minimizing histidine epimerization during peptide synthesis, a common challenge for researchers and drug development professionals. Find answers to frequently asked questions, detailed experimental protocols, and comparative data to optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is histidine epimerization and why is it a concern in peptide synthesis?

A1: Histidine epimerization is the conversion of the naturally occurring L-histidine into its D-enantiomer at the alpha-carbon during peptide synthesis. This change in stereochemistry can significantly impact the peptide's three-dimensional structure, biological activity, and therapeutic efficacy. The presence of the D-isomer can lead to a heterogeneous final product with reduced potency or altered pharmacological properties, making its control crucial in drug development and research.

Q2: What is the primary mechanism of histidine epimerization?

A2: The primary mechanism of histidine epimerization involves the imidazole ring of the histidine side chain acting as an intramolecular base catalyst.[1] The nitrogen at the π-position of the imidazole ring can abstract the proton from the adjacent α-carbon of the activated amino acid. This abstraction leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the enolate, resulting in a mixture of both L- and D-histidine residues in the peptide chain.

Q3: How does the choice of base influence histidine epimerization?

A3: The choice of the tertiary amine base used during the coupling step plays a critical role in the extent of histidine epimerization. The basicity and steric hindrance of the base are key factors. Less sterically hindered bases can more easily access and abstract the α-proton of the activated histidine, thereby promoting epimerization. Conversely, sterically hindered bases are less likely to cause epimerization. Therefore, the selection of an appropriate base is a key strategy to maintain the chiral integrity of histidine during peptide synthesis.

Q4: Which bases are recommended to minimize histidine epimerization?

A4: To minimize histidine epimerization, it is recommended to use sterically hindered and/or weaker bases. While N,N-diisopropylethylamine (DIPEA) is a commonly used base in solid-phase peptide synthesis (SPPS), more sterically hindered bases like 2,4,6-trimethylpyridine (collidine) are often preferred for coupling histidine residues, especially when there is a high risk of racemization. N-methylmorpholine (NMM) is another commonly used base, but its lower steric hindrance compared to DIPEA and collidine can lead to higher epimerization rates.

Q5: Does the protecting group on the histidine side chain affect epimerization?

A5: Yes, the choice of the protecting group for the imidazole side chain of histidine has a significant impact on epimerization. The commonly used trityl (Trt) group on the τ-nitrogen (Fmoc-His(Trt)-OH) offers some protection but is still susceptible to epimerization, especially under forcing conditions like elevated temperatures. Protecting groups on the π-nitrogen, such as the tert-butyloxycarbonyl (Boc) group (Fmoc-His(Boc)-OH), have been shown to be more effective in suppressing epimerization. This is because the π-nitrogen is directly involved in the intramolecular base catalysis mechanism of epimerization.

Data Presentation: Base Selection and Epimerization

The following table summarizes the impact of different bases on the epimerization of this compound during coupling, based on general observations from the literature. The extent of epimerization is highly dependent on the specific coupling conditions (reagents, temperature, and reaction time).

BaseChemical StructurepKa (approx.)Steric HindranceRelative Epimerization Risk
N-Methylmorpholine (NMM)NMM structure7.4LowHigh
N,N-Diisopropylethylamine (DIPEA)DIPEA structure10.7MediumModerate
2,4,6-Trimethylpyridine (Collidine)Collidine structure7.4HighLow

Experimental Protocols

Protocol 1: Comparative Analysis of Bases on Histidine Epimerization

This protocol outlines a method to compare the effect of different bases (NMM, DIPEA, and Collidine) on the epimerization of this compound during a model peptide synthesis.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-Gly-OH

  • This compound

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Bases: N-Methylmorpholine (NMM), N,N-Diisopropylethylamine (DIPEA), 2,4,6-Trimethylpyridine (Collidine)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Diethyl ether

Procedure:

  • Resin Preparation: Swell Fmoc-Rink Amide MBHA resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Glycine Coupling: Couple Fmoc-Gly-OH (3 eq.) using HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 1 hour. Wash the resin.

  • Fmoc Deprotection: Repeat the deprotection step to expose the amine of the glycine residue.

  • Histidine Coupling (Comparative Study):

    • Divide the resin into three equal portions.

    • Reaction 1 (NMM): Couple this compound (3 eq.) using HBTU (2.9 eq.) and NMM (6 eq.) in DMF for 2 hours.

    • Reaction 2 (DIPEA): Couple this compound (3 eq.) using HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 hours.

    • Reaction 3 (Collidine): Couple this compound (3 eq.) using HBTU (2.9 eq.) and Collidine (6 eq.) in DMF for 2 hours.

  • Final Deprotection and Cleavage: After coupling, wash the resin from each reaction, perform a final Fmoc deprotection, and then cleave the dipeptide (His-Gly-NH2) from the resin using the cleavage cocktail for 2 hours.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Quantification of Histidine Epimerization by Chiral HPLC

This protocol describes the acid hydrolysis of the synthesized peptide and subsequent analysis by chiral HPLC to determine the percentage of D-histidine.

Materials:

  • Purified His-Gly-NH2 dipeptide from each reaction

  • 6 M HCl in sealed hydrolysis tubes

  • Chiral HPLC column (e.g., a teicoplanin-based column)

  • HPLC system with a UV detector

  • Mobile phase: As recommended by the chiral column manufacturer (typically a mixture of an organic solvent like methanol or acetonitrile with an acidic aqueous buffer).

Procedure:

  • Acid Hydrolysis:

    • Place a known amount of the purified peptide into a hydrolysis tube.

    • Add 6 M HCl, seal the tube under vacuum, and heat at 110°C for 24 hours.

    • After hydrolysis, cool the tube, open it, and evaporate the HCl under a stream of nitrogen or in a vacuum concentrator.

    • To more accurately determine the epimerization that occurred during synthesis versus during hydrolysis, it is recommended to perform the hydrolysis in deuterated hydrochloric acid (DCl).[2][3][4] This allows for the differentiation of the innate D-amino acids from those generated during the hydrolysis process via mass spectrometry.[2][3]

  • Sample Preparation: Dissolve the hydrolyzed amino acid residue in the HPLC mobile phase.

  • Chiral HPLC Analysis:

    • Inject the sample onto the chiral HPLC column.

    • Run the analysis using an isocratic or gradient elution method as optimized for the specific column.

    • Detect the amino acids by UV absorbance at 210 nm.

  • Data Analysis:

    • Identify the peaks corresponding to L-histidine and D-histidine based on the retention times of standard amino acids.

    • Calculate the percentage of epimerization using the following formula: % Epimerization = (Area of D-His peak / (Area of L-His peak + Area of D-His peak)) * 100

Visualizations

Epimerization_Mechanism Activated_L_His Activated L-Histidine Enolate Achiral Enolate Intermediate Activated_L_His->Enolate L_His L-Histidine Enolate->L_His D_His D-Histidine (Epimer) Enolate->D_His Base Base (e.g., NMM, DIPEA, Collidine) Proton_Abstraction α-proton abstraction Base->Proton_Abstraction Proton_Abstraction->Activated_L_His Reprotonation Reprotonation

Caption: Mechanism of base-catalyzed histidine epimerization.

Base_Selection_Workflow Start Start: Histidine Coupling Assess_Risk Assess Epimerization Risk Start->Assess_Risk High_Risk High Risk (e.g., C-terminal His, elevated temp.) Assess_Risk->High_Risk Yes Low_Risk Low Risk Assess_Risk->Low_Risk No Choose_Collidine Select Collidine (High Steric Hindrance) High_Risk->Choose_Collidine Choose_DIPEA Select DIPEA (Moderate Steric Hindrance) Low_Risk->Choose_DIPEA Perform_Coupling Perform Coupling Reaction Choose_Collidine->Perform_Coupling Choose_NMM Consider NMM (Low Steric Hindrance) Choose_DIPEA->Choose_NMM If coupling is slow Choose_DIPEA->Perform_Coupling Choose_NMM->Perform_Coupling Analyze Analyze for Epimerization (Chiral HPLC/GC) Perform_Coupling->Analyze End End Analyze->End

Caption: Workflow for selecting a base to minimize histidine epimerization.

References

Validation & Comparative

A Comparative Guide to HPLC Methods for Assessing the Purity of Peptides with His(Trt)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and purification of peptides, ensuring the purity of the final product is a critical step. This is particularly challenging for peptides containing histidine protected with a trityl group (His(Trt)). The bulky and highly hydrophobic nature of the trityl group significantly influences the peptide's chromatographic behavior, necessitating optimized analytical methods for accurate purity assessment. This guide provides a comparative overview of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for analyzing His(Trt)-containing peptides, supported by illustrative data and detailed experimental protocols.

The Impact of the Trityl Group on HPLC Analysis

The trityl (Trt) group is a large, nonpolar protecting group used for the imidazole side chain of histidine during solid-phase peptide synthesis (SPPS). Its presence dramatically increases the overall hydrophobicity of the peptide. This increased hydrophobicity leads to longer retention times on reversed-phase columns and can mask the chromatographic contribution of other amino acid residues. Consequently, standard HPLC methods developed for unprotected peptides may not provide adequate resolution of a His(Trt)-containing peptide from closely related impurities, such as deletion sequences or diastereomers. Therefore, careful selection of the stationary phase, mobile phase, and gradient conditions is paramount.

Comparison of HPLC Methods

The selection of the HPLC column and mobile phase additives are critical variables in developing a robust purity assessment method for His(Trt) peptides. The following tables provide a comparative summary of common approaches.

Stationary Phase Comparison: C18 vs. C8 Columns

Reversed-phase columns with octadecyl (C18) or octyl (C8) bonded silica are the most common choices for peptide analysis.

ParameterC18 ColumnC8 ColumnRationale for His(Trt) Peptides
Stationary Phase OctadecylsilaneOctylsilaneThe longer alkyl chains of C18 columns provide greater hydrophobic interaction.
Hydrophobicity HighModerateThe high hydrophobicity of C18 is generally preferred to ensure sufficient retention of the highly hydrophobic His(Trt) peptide, allowing for better separation from less hydrophobic impurities.
Retention Time LongerShorterLonger retention on C18 can be advantageous for resolving complex mixtures.
Resolution Generally HigherGenerally LowerThe enhanced interaction with the C18 stationary phase often leads to better separation of structurally similar impurities.
Analysis Time LongerFasterC8 columns can offer faster analysis times, which may be suitable for rapid screening if resolution is not compromised.
Mobile Phase Additive Comparison: TFA vs. Formic Acid

Trifluoroacetic acid (TFA) and formic acid (FA) are common ion-pairing agents used in the mobile phase for peptide separations.

Parameter0.1% Trifluoroacetic Acid (TFA)0.1% Formic Acid (FA)Rationale for His(Trt) Peptides
Ion-Pairing Strength StrongWeakTFA is a strong ion-pairing agent that effectively masks residual silanol groups on the silica support, leading to sharper peaks and improved resolution.
Peak Shape Generally sharp and symmetricalCan lead to broader peaks for some peptidesThe strong ion-pairing of TFA typically results in better peak shapes for peptides.
MS Compatibility Causes ion suppressionGood MS compatibilityWhile TFA is excellent for UV-based purity assessment, it can suppress the signal in mass spectrometry (MS). FA is the preferred additive for LC-MS analysis for identity confirmation.
Selectivity Can alter elution order compared to FADifferent selectivity profileThe choice of additive can influence the elution order of impurities, providing a tool for method optimization.

Experimental Protocols

A comprehensive assessment of a His(Trt)-containing peptide requires both a high-resolution purity analysis by HPLC and identity confirmation by LC-MS.

Protocol 1: High-Resolution RP-HPLC for Purity Assessment

This protocol is designed to achieve optimal separation of the main peptide from its potential impurities.

1. Sample Preparation:

  • Dissolve the lyophilized crude peptide in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of 1 mg/mL.

  • Vortex briefly to ensure complete dissolution.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any insoluble material.

  • Transfer the supernatant to an HPLC vial.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Gradient: A shallow gradient is recommended to resolve closely eluting impurities. For a highly hydrophobic His(Trt) peptide, a typical starting point would be a linear gradient from 30% to 70% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp and Tyr).

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the main peak as a percentage of the total peak area: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: LC-MS for Identity Confirmation

This protocol is used to confirm the molecular weight of the main peptide peak and to identify impurities.

1. Sample Preparation:

  • Prepare the sample as described in Protocol 1, but using a mobile phase containing 0.1% formic acid instead of TFA. A lower concentration (e.g., 0.1 mg/mL) is often sufficient for MS detection.

2. LC-MS Conditions:

  • LC System: Use an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (as in Protocol 1).

  • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.

  • Gradient: Use a similar gradient profile as in the HPLC method to allow for correlation of retention times.

  • Flow Rate: 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive ion mode (ESI+).

    • Mass Range: Scan a range appropriate for the expected mass of the peptide (e.g., m/z 400-2000).

    • Data Acquisition: Perform both full MS scans to determine the molecular weights of eluting peaks and tandem MS (MS/MS) on the main peak to confirm its amino acid sequence.

3. Data Analysis:

  • Deconvolute the mass spectrum of the main peak to determine its monoisotopic mass.

  • Compare the experimental mass to the theoretical mass of the target peptide.

  • Analyze the MS data of impurity peaks to aid in their identification (e.g., deletion sequences, truncated products, or incompletely deprotected species).

Visualizing the Workflow

The following diagrams illustrate the logical flow of the peptide purity assessment process.

G cluster_synthesis Peptide Synthesis cluster_analysis Purity Analysis Workflow spos Solid-Phase Peptide Synthesis (SPPS) of His(Trt)-Peptide cleavage Cleavage and Deprotection spos->cleavage crude Crude Peptide cleavage->crude sample_prep Sample Preparation crude->sample_prep hplc_analysis RP-HPLC Purity Assessment (UV Detection) sample_prep->hplc_analysis lcms_analysis LC-MS Identity Confirmation sample_prep->lcms_analysis data_analysis Data Integration and Purity Calculation hplc_analysis->data_analysis identity_confirm Mass Verification and Impurity ID lcms_analysis->identity_confirm final_report Final Purity Report data_analysis->final_report identity_confirm->final_report

Caption: Workflow for His(Trt) peptide purity assessment.

G cluster_decision Method Selection Logic start Goal of Analysis purity_quant Purity Quantification? start->purity_quant identity_confirm Identity Confirmation? purity_quant->identity_confirm No hplc_tfa HPLC with TFA purity_quant->hplc_tfa Yes lcms_fa LC-MS with Formic Acid identity_confirm->lcms_fa Yes end Complete Analysis identity_confirm->end No hplc_tfa->identity_confirm lcms_fa->end

Caption: Logic for selecting the appropriate analytical method.

By employing these optimized HPLC methods and a systematic workflow, researchers can confidently and accurately determine the purity of their synthesized His(Trt)-containing peptides, ensuring the reliability and reproducibility of their scientific outcomes.

A Comparative Guide to Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides containing histidine residues presents unique challenges, primarily due to the imidazole side chain of histidine. The choice of protecting group for this side chain is critical for minimizing side reactions and ensuring the desired purity and yield of the final peptide product. Fmoc-His(Trt)-OH, where Trt stands for trityl, is a commonly used building block in solid-phase peptide synthesis (SPPS). This guide provides a detailed comparison of this compound with other histidine derivatives, focusing on the implications for mass spectrometry analysis.

Introduction to Histidine Protection in Fmoc SPPS

In Fmoc-based solid-phase peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the reactive side chains of amino acids. For histidine, the imidazole ring is nucleophilic and can catalyze undesirable reactions. The trityl (Trt) group is a bulky, acid-labile protecting group used to mask the imidazole nitrogen, preventing these side reactions. However, the use of this compound is associated with a significant risk of racemization, which is the conversion of the L-histidine enantiomer to its D-form.[1][2] This racemization is a major concern as it can be difficult to separate the resulting diastereomeric peptides.[1]

The primary alternative strategies involve using different protecting groups on the imidazole ring, such as tert-butyloxycarbonyl (Boc) or 4-methoxybenzyloxymethyl (MBom), which can suppress racemization to varying degrees.[3][4]

Comparative Analysis of Histidine Protecting Groups

The choice of histidine protecting group directly impacts the purity of the crude peptide and the complexity of its mass spectrum. Below is a comparison of commonly used protected histidine derivatives.

Protecting GroupKey AdvantagesKey DisadvantagesImpact on Mass Spectrometry Analysis
Trityl (Trt) Widely available and cost-effective.[3]Prone to significant racemization, especially with extended pre-activation times.[1][3] The trityl cation released during cleavage can lead to side reactions if not properly scavenged.[5]Mass spectra may show peaks corresponding to the desired peptide and its diastereomer (D-His impurity), which are often difficult to resolve by mass alone and require chromatographic separation.[2] Adducts from the trityl cation may also be observed.
tert-Butyloxycarbonyl (Boc) Significantly reduces racemization, even at elevated temperatures used in microwave-assisted SPPS.[6] Good solution stability.[6]May not be as widely used as Trt, potentially impacting availability and cost.Cleaner mass spectra with a lower abundance of the D-His diastereomer.[6] This simplifies data interpretation and quantification of the target peptide.
4-Methoxybenzyloxymethyl (MBom) Effectively suppresses racemization.[3][7]More expensive to prepare.[3] Can be associated with other side reactions.[3]Similar to Boc, it leads to purer peptides and less complex mass spectra due to reduced racemization.[7]

Quantitative Comparison of Racemization

Histidine DerivativeCoupling ConditionsRacemization (D-His %)
This compoundHCTU/6-Cl-HOBt/DIPEA, no preactivation1%[3]
This compoundHCTU/6-Cl-HOBt/DIPEA, 5 min preactivation7.8%[3]
This compoundMicrowave heating at 80°C16.6%[3]
Fmoc-His(Boc)-OHMicrowave heating at 90°C0.81%[6]
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA, 5 min preactivation0.3%[3]
Fmoc-His(MBom)-OHMicrowave heating at 80°C0.8%[3]

This data is compiled from multiple studies and reaction conditions may vary.

Experimental Protocols

1. Solid-Phase Peptide Synthesis (SPPS) Workflow

A standard SPPS cycle using Fmoc chemistry involves the iterative deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.

SPPS_Workflow Resin Resin Support Fmoc_AA1 Couple first Fmoc-AA-OH Resin->Fmoc_AA1 Wash1 Wash Fmoc_AA1->Wash1 Deprotect1 Fmoc Deprotection (e.g., 20% Piperidine) Wash1->Deprotect1 Wash2 Wash Deprotect1->Wash2 Fmoc_AA2 Couple next Fmoc-AA-OH Wash2->Fmoc_AA2 Wash3 Wash Fmoc_AA2->Wash3 Repeat Repeat Cycle Wash3->Repeat Repeat->Deprotect1 for next AA Cleavage Cleavage & Side-Chain Deprotection (TFA) Repeat->Cleavage after final AA Purification Purification (HPLC) Cleavage->Purification Analysis MS Analysis Purification->Analysis

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

2. Protocol for Coupling this compound

To minimize racemization when using this compound, it is crucial to carefully control the coupling conditions.[1]

  • Reagents:

    • This compound (1.5 to 5 equivalents relative to resin loading)

    • Coupling reagent (e.g., HCTU, DIC)

    • Base (e.g., DIPEA) or additive (e.g., Oxyma, HOBt)

    • Solvent: N,N-Dimethylformamide (DMF)

  • Procedure:

    • Swell the resin in DMF.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin.

    • Wash the resin thoroughly with DMF.

    • In-situ activation is recommended: Dissolve this compound and an additive like HOBt or Oxyma in DMF.[8] Add this solution to the resin, followed by the coupling reagent (e.g., DIC).

    • Avoid extended pre-activation times before adding the mixture to the resin, as this increases racemization.[3][9]

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Wash the resin with DMF to remove excess reagents.

3. Cleavage and Deprotection Protocol

The final step of SPPS is to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Cleavage Cocktail (Reagent B): A common cocktail for peptides containing Trt-protected residues is Reagent B.[10]

    • Trifluoroacetic acid (TFA): 88% (v/v)

    • Phenol: 5% (v/v)

    • Water: 5% (v/v)

    • Triisopropylsilane (TIS): 2% (v/v)

  • Procedure:

    • Wash the peptide-resin with dichloromethane (DCM).

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-3 hours. The solution may turn yellow due to the formation of the trityl cation.[11]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold methyl t-butyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

4. Mass Spectrometry Analysis

  • Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid.

  • Instrumentation: Electrospray ionization (ESI) mass spectrometry is commonly used for peptide analysis.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range to observe the protonated molecular ions of the peptide (e.g., [M+H]+, [M+2H]2+, etc.).

  • Data Interpretation:

    • Identify the peak corresponding to the theoretical mass of the target peptide.

    • Look for common side products, such as deletion sequences (incomplete couplings) or peptides with protecting groups still attached.

    • If racemization occurred, the D-His diastereomer will have the same mass as the target peptide. Its presence must be confirmed and quantified by a separation technique like HPLC.[12]

Logical Flow for Minimizing Racemization and Side Reactions

The following diagram illustrates the decision-making process and key considerations for synthesizing and analyzing histidine-containing peptides.

Caption: Decision workflow for synthesizing His-containing peptides.

Conclusion

While this compound is a widely used and economical choice for peptide synthesis, it carries a significant risk of racemization that can complicate downstream analysis and purification. Mass spectrometry alone cannot distinguish between diastereomers, making chromatographic separation essential for accurate purity assessment. For applications where stereochemical purity is paramount, such as in drug development, the use of alternative protecting groups like Boc or MBom is strongly recommended. These alternatives have been shown to dramatically reduce racemization, leading to cleaner crude products and more straightforward mass spectrometry analysis. Careful optimization of coupling and cleavage conditions is crucial regardless of the protecting group used to ensure the highest quality synthetic peptide.

References

A Head-to-Head Comparison: Fmoc-His(Trt)-OH versus Fmoc-His(Boc)-OH in the Suppression of Racemization during Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical integrity of synthetic peptides is paramount to their biological activity and therapeutic potential. Histidine is a notoriously challenging amino acid in solid-phase peptide synthesis (SPPS), with a high propensity for racemization. This guide provides an objective, data-driven comparison of two commonly used protected histidine derivatives, Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH, to aid in the selection of the optimal reagent for suppressing racemization.

The primary challenge with histidine in Fmoc-based SPPS arises from the basicity of its imidazole side chain. The unprotected π-nitrogen (Nπ) can act as an intramolecular base, abstracting the proton from the α-carbon during the carboxyl group activation step. This leads to the formation of a planar enolate intermediate, which upon reprotonation can yield a mixture of L- and D-isomers, compromising the enantiomeric purity of the final peptide.[1] The choice of the imidazole protecting group is therefore a critical factor in mitigating this side reaction.

Performance Comparison: Trityl (Trt) vs. tert-Butoxycarbonyl (Boc) Protection

The trityl (Trt) group is a bulky protecting group attached to the τ-nitrogen (Nτ) of the imidazole ring. While it offers steric hindrance and prevents N-acylation, it provides minimal electronic protection to suppress the basicity of the Nπ-nitrogen, thus offering little help in preventing racemization.[1] In contrast, the tert-butoxycarbonyl (Boc) group on the imidazole side chain is an electron-withdrawing urethane group. This protection pulls electron density away from the π-electrons of the imidazole ring, reducing its basicity and, consequently, its ability to catalyze racemization.[1]

Quantitative Data on Racemization

Experimental data from the synthesis of biologically active peptides, such as Liraglutide and Beta Amyloid (1-42), under various conditions, demonstrates the superior performance of Fmoc-His(Boc)-OH in suppressing racemization, particularly at elevated temperatures often employed in microwave-assisted SPPS.

PeptideHistidine DerivativeCoupling ConditionsD-Isomer Formation (%)
LiraglutideThis compound10 min at 50°C6.8
LiraglutideFmoc-His(Boc)-OH10 min at 50°C0.18
LiraglutideThis compound2 min at 90°C>16
LiraglutideFmoc-His(Boc)-OH2 min at 90°C0.81
Table 1: Comparison of D-isomer formation in the synthesis of Liraglutide using this compound and Fmoc-His(Boc)-OH under different microwave-assisted coupling conditions. Data sourced from a CEM Corporation application note.[1]
PeptideHistidine DerivativeCoupling ConditionsTotal D-Isomer (%)
Beta Amyloid (1-42)This compound10 min at 50°C2.88
Beta Amyloid (1-42)Fmoc-His(Boc)-OH2 min at 90°C1.29
Table 2: Comparison of total D-isomer formation in the synthesis of the challenging Beta Amyloid (1-42) peptide. Data sourced from a CEM Corporation application note.[1]

Experimental Protocols

To provide a practical context for these findings, the following are generalized protocols for the incorporation of histidine using either derivative in an automated microwave-assisted peptide synthesizer.

General Solid-Phase Peptide Synthesis (SPPS) Protocol
  • Resin: Rink Amide resin

  • Scale: 0.1 mmol

  • Deprotection: 20% piperidine with 0.1 M Oxyma Pure in DMF (1 min at 90°C).

  • Coupling: 5-fold excess of 0.2 M Fmoc-amino acid with 1.0 M DIC and 1.0 M Oxyma Pure in DMF (2 min at 90°C for standard amino acids).

  • Histidine Coupling (Comparative Conditions):

    • Condition A (Low Temperature): 10 minutes at 50°C.

    • Condition B (High Temperature): 2 minutes at 90°C.

  • Cleavage: 92.5:2.5:2.5:2.5 TFA/H₂O/TIS/DODT.

  • Analysis: The crude peptide is precipitated with diethyl ether, lyophilized, and analyzed by UPLC-MS to determine purity and the extent of racemization.

Racemization Analysis Protocol
  • Sample Preparation: A sample of the cleaved and dried crude peptide is dissolved in an appropriate solvent (e.g., 0.1% TFA in water/acetonitrile).

  • Chromatographic Separation: The sample is injected onto a chiral HPLC column capable of separating the diastereomeric peptides (those containing L-His from those containing D-His).

  • Detection: The elution profile is monitored by a UV detector at a suitable wavelength (e.g., 214 nm).

  • Quantification: The peak areas of the desired peptide (L-His) and the racemized impurity (D-His) are integrated. The percentage of the D-isomer is calculated as: (Area of D-His peak / (Area of L-His peak + Area of D-His peak)) * 100

Visualizing the Workflow and Rationale

To further clarify the processes and the underlying chemical logic, the following diagrams are provided.

SPPS_Workflow cluster_cycle Single SPPS Cycle Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Washing1 DMF Wash Deprotection->Washing1 2. Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Washing1->Coupling 3. Washing2 DMF Wash Coupling->Washing2 4. Washing2->Resin Repeat for next AA

A generalized workflow for a single cycle in Fmoc-based solid-phase peptide synthesis.

Racemization_Mechanism cluster_HisTrt This compound cluster_HisBoc Fmoc-His(Boc)-OH Activated_Trt Activated Carboxyl Enolate_Trt Achiral Enolate Intermediate Activated_Trt->Enolate_Trt Nπ abstracts Hα Racemized_Trt L- and D-His Peptide Enolate_Trt->Racemized_Trt Reprotonation Activated_Boc Activated Carboxyl Stable_Boc Stable L-His Peptide Activated_Boc->Stable_Boc Nπ basicity suppressed start Activation of Fmoc-His-OH start->Activated_Trt start->Activated_Boc

Logical diagram illustrating the reduced racemization risk with Fmoc-His(Boc)-OH.

Conclusion

For the synthesis of peptides where histidine integrity is critical, especially for therapeutic applications, the use of Fmoc-His(Boc)-OH is highly recommended. While this compound may be suitable for routine applications where racemization can be minimized through careful control of coupling conditions (e.g., low temperatures, use of carbodiimide activators with additives like Oxyma Pure), Fmoc-His(Boc)-OH provides a more robust and reliable solution for challenging sequences and demanding applications.

References

A Researcher's Guide to Histidine Protection: Trt vs. Boc vs. Bom in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the imidazole side chain of histidine is a critical decision that profoundly impacts the efficiency, purity, and stereochemical integrity of the final peptide. Histidine's unique side chain chemistry makes it particularly susceptible to racemization and other side reactions during synthesis. This guide provides an objective comparison of the performance of three commonly employed histidine protecting groups: Trityl (Trt), tert-Butyloxycarbonyl (Boc), and Benzyloxymethyl (Bom), supported by experimental data and detailed protocols.

Performance Comparison at a Glance

The choice between Trt, Boc, and Bom for histidine protection hinges on a trade-off between racemization suppression, ease of deprotection, and potential side reactions. While the ideal protecting group offers robust protection during synthesis and clean, straightforward removal, each of these options presents a unique set of advantages and disadvantages.

Quantitative Data on Racemization

Histidine is notoriously prone to racemization during the activation step of peptide coupling. The electron-withdrawing or sterically hindering nature of the side-chain protecting group plays a crucial role in mitigating this side reaction. While direct comparative data for all three groups under identical conditions is limited, studies in Fmoc-SPPS provide valuable insights into their relative performance.

Protecting GroupCoupling Conditions% D-Isomer FormationReference
Trt 10 min at 50 °C6.8%[1]
Trt 2 min at 90 °C>16%[1]
Boc 10 min at 50 °C0.18%[1]
Boc 2 min at 90 °C0.81%[1]
Bom Not specifiedHighly effective suppression[2]

As the data indicates, the use of a Boc protecting group on the imidazole side chain significantly reduces epimerization compared to the Trt group, especially under elevated temperatures.[1] The Bom group is also widely recognized for its exceptional ability to suppress racemization.[2]

In-Depth Analysis of Protecting Groups

Trityl (Trt)

The Trityl group is a bulky, acid-labile protecting group commonly used in both Boc and Fmoc peptide synthesis strategies.[2]

  • Advantages:

    • Provides steric hindrance to the imidazole nitrogen, preventing undesired side reactions.[3]

    • It is readily cleaved under standard acidic conditions used for final peptide deprotection and cleavage from the resin.[4]

  • Disadvantages:

    • Highly prone to causing significant racemization of the histidine residue, particularly with prolonged activation times or at elevated temperatures.[1][4]

    • Upon cleavage, it generates stable trityl cations, which can lead to the alkylation of sensitive residues like tryptophan and methionine if not efficiently scavenged.[5]

tert-Butyloxycarbonyl (Boc)

While primarily known as an Nα-protecting group in Boc-SPPS, Boc can also be employed for the side-chain protection of histidine.

  • Advantages:

    • Offers superior suppression of racemization compared to the Trt group.[1]

  • Disadvantages:

    • The Boc group on the histidine side chain is labile under the same acidic conditions used to remove the Nα-Boc group in each cycle of Boc-SPPS.[2] This limits its application to the synthesis of short peptides or for the introduction of a histidine residue near the N-terminus of the peptide.[2]

Benzyloxymethyl (Bom)

The Bom group is attached to the τ-nitrogen of the imidazole ring and is particularly valued for its ability to minimize racemization.[2]

  • Advantages:

    • Highly effective in suppressing racemization, making it the preferred choice for the synthesis of long peptides or sequences where the stereochemical purity of histidine is critical.[2][3]

  • Disadvantages:

    • The synthesis of Bom-protected histidine is more complex, resulting in a higher reagent cost.[2][3]

    • Cleavage of the Bom group with strong acids like HF or TFMSA releases formaldehyde as a byproduct, which can react with the deprotected peptide.[3] The use of specific scavengers is therefore necessary to prevent these side reactions.[3]

Experimental Protocols

General Workflow for Boc-SPPS

The following diagram illustrates a typical cycle in Boc-based solid-phase peptide synthesis.

Boc_SPPS_Workflow Resin Peptide-Resin Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Start Cycle Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Activated AA) Neutralization->Coupling Washing Washing (DMF/DCM) Coupling->Washing Washing->Resin Next Cycle

General workflow for a single cycle in Boc-SPPS.

Protocol 1: Coupling of Boc-His(Trt)-OH

This protocol outlines a standard procedure for the incorporation of Boc-His(Trt)-OH in Boc-SPPS.

  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for at least 30 minutes.

  • Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes, drain, and then treat with fresh 50% TFA in DCM for an additional 20 minutes.[4] Wash the resin thoroughly with DCM, isopropanol, and then DCM again.[4]

  • Neutralization: Neutralize the resin by washing twice with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes each.[4] Wash the resin with DCM.[4]

  • Activation and Coupling:

    • In a separate vessel, dissolve Boc-His(Trt)-OH (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in N,N-dimethylformamide (DMF).[4]

    • Add DIEA (6 equivalents) and allow the mixture to pre-activate for 5 minutes.[4]

    • Add the activated amino acid solution to the neutralized resin and allow the coupling reaction to proceed for 1-2 hours.[4]

  • Monitoring and Washing: Monitor the completion of the coupling reaction using a Kaiser test. Once complete, wash the resin with DMF and DCM.[4]

Protocol 2: Coupling of Boc-His(Boc)-OH

The coupling protocol for Boc-His(Boc)-OH is similar to that of Boc-His(Trt)-OH. The key difference lies in the deprotection strategy, as the side-chain Boc group will be removed during the standard Nα-Boc deprotection step in each cycle.

Protocol 3: Coupling of Boc-His(Bom)-OH

The coupling of Boc-His(Bom)-OH follows a similar procedure to Boc-His(Trt)-OH, utilizing standard activation reagents.

Deprotection and Cleavage

The final step involves the cleavage of the peptide from the resin and the removal of all side-chain protecting groups.

Deprotection_Pathways cluster_Trt His(Trt) Deprotection cluster_Bom His(Bom) Deprotection Trt_Start Peptide-Resin-His(Trt) Trt_Cleavage Single Step Cleavage (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) Trt_Start->Trt_Cleavage Trt_End Deprotected Peptide Trt_Cleavage->Trt_End Bom_Start Peptide-Resin-His(Bom) Bom_Cleavage Strong Acid Cleavage (e.g., HF or TFMSA with scavengers) Bom_Start->Bom_Cleavage Bom_End Deprotected Peptide Bom_Cleavage->Bom_End

Deprotection pathways for His(Trt) vs. His(Bom).

  • His(Trt) Deprotection and Cleavage:

    • A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[4]

    • The peptide-resin is treated with this cocktail for 2-3 hours at room temperature.[4] The Trt group is cleaved simultaneously with the peptide from the resin and other acid-labile side-chain protecting groups.[4]

    • The peptide is then precipitated in cold diethyl ether.[4]

  • His(Boc) Side-Chain Deprotection:

    • The side-chain Boc group is removed during each Nα-Boc deprotection step with TFA/DCM.[2]

  • His(Bom) Deprotection and Cleavage:

    • Final cleavage is performed with strong acids such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3]

    • The cleavage cocktail must include a scavenger for formaldehyde, such as thioanisole and ethanedithiol, to prevent side reactions.[3]

Conclusions and Recommendations

The selection of a histidine protecting group is a strategic decision that should be based on the specific requirements of the peptide being synthesized.

  • Trt is a cost-effective option suitable for syntheses where a low level of racemization is acceptable or can be controlled through optimized coupling conditions.[3] However, careful attention must be paid to scavenging the trityl cations generated during cleavage.[5]

  • Boc as a side-chain protecting group is best reserved for the synthesis of short peptides or for incorporating histidine near the N-terminus due to its lability during each synthesis cycle.[2] It does, however, offer good protection against racemization.[1]

  • Bom is the superior choice when minimizing racemization is of utmost importance, particularly in the synthesis of long or complex peptides where stereochemical purity is paramount.[2][3] While more expensive, the investment can be justified by a higher purity of the crude product, potentially reducing the need for extensive purification.[3]

References

A Comparative Guide to Coupling Reagents for Fmoc-His(Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of histidine into peptide sequences is a critical step in the synthesis of numerous therapeutic peptides and research agents. However, the use of Nα-Fmoc-N(im)-trityl-L-histidine (Fmoc-His(Trt)-OH) presents a significant challenge due to its high propensity for racemization during the coupling step. This guide provides an objective comparison of various coupling reagents, supported by experimental data, to assist researchers in selecting the most efficient reagent to minimize epimerization and maximize yield and purity.

The Challenge of Histidine Racemization

The imidazole side chain of histidine can act as an intramolecular catalyst, facilitating the abstraction of the alpha-proton of the activated amino acid, leading to the formation of an achiral enolate intermediate. This intermediate can then be protonated from either face, resulting in a mixture of L- and D-histidine enantiomers in the peptide sequence.[1] The choice of coupling reagent, additives, and reaction conditions plays a pivotal role in mitigating this side reaction.[2]

Comparative Performance of Coupling Reagents

The efficiency of a coupling reagent in the context of this compound is primarily evaluated based on its ability to facilitate rapid amide bond formation while minimizing racemization. Below is a summary of the performance of commonly used coupling reagents based on reported experimental data.

Quantitative Data Summary

The following table summarizes the percentage of D-histidine isomer formed during the coupling of this compound using various reagents and conditions. Lower percentages indicate higher efficiency in suppressing racemization.

Coupling Reagent/SystemBase/AdditiveSolventD-His Isomer (%)Reference
DIC/OxymaNBP2.5[3]
DIC/OxymaDMSO/2-MeTHF (3:7)2.0[3]
DIC/OxymaDMF1.0[3]
TBEC/OxymaDMF1.1[3]
TBEC/OxymaNBP/EtOAc (1:4)0.43[3]
DIC/HONB/HOBtNBP/EtOAc (1:1)0.3[3]
TBTUDIPEADMF3.9

Note: The level of racemization can be influenced by factors such as reaction time, temperature, and the specific peptide sequence. The data above serves as a comparative benchmark under the reported experimental conditions.

In-Depth Look at Key Coupling Reagents

  • Phosphonium and Aminium/Uronium Reagents (HATU, HBTU, TBTU, HCTU, COMU): These are among the most popular classes of coupling reagents, known for their high coupling rates.[4] However, they require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), which can increase the risk of racemization with sensitive amino acids like histidine.[4] The use of a weaker base like 2,4,6-collidine has been recommended to reduce this risk. Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are often used to accelerate coupling and suppress racemization.[2] COMU, which incorporates the Oxyma Pure moiety, is considered a safer and highly efficient alternative to HOBt- and HOAt-based reagents.[4]

  • Carbodiimides (DIC): Diisopropylcarbodiimide (DIC) is a widely used coupling reagent, often in conjunction with additives like HOBt, HOAt, or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) to minimize racemization.[4] The combination of DIC with an additive is often sufficient to maintain the stereochemical integrity of this compound under acidic coupling conditions.[5]

  • DEPBT: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a phosphonium-based reagent that has shown remarkable resistance to racemization. It is often considered the reagent of choice for coupling racemization-prone amino acids like this compound.[4]

Experimental Protocols

To ensure a reliable comparison of coupling reagent efficiency, a standardized experimental protocol is crucial. Below is a detailed methodology for a comparative study.

General Protocol for Comparative Coupling of this compound

1. Resin Preparation:

  • Swell a suitable solid support (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 1 hour.
  • Remove the N-terminal Fmoc protecting group using a solution of 20% piperidine in DMF (2 x 10 minutes).
  • Thoroughly wash the resin with DMF to remove residual piperidine.

2. Amino Acid Coupling (Parallel Synthesis):

  • Divide the deprotected resin into equal portions in separate reaction vessels for each coupling reagent to be tested.
  • Activation: In separate vials, pre-activate this compound (3 equivalents relative to resin loading) with the respective coupling reagent (e.g., HATU, HBTU, DIC/Oxyma, DEPBT; 3 equivalents) and a base (e.g., DIPEA; 6 equivalents, if required by the reagent) in DMF for 5 minutes.
  • Coupling: Add the pre-activated amino acid solution to the corresponding resin portion.
  • Allow the coupling reaction to proceed for a standardized time (e.g., 1-2 hours) at room temperature with agitation.
  • Wash the resin thoroughly with DMF to remove excess reagents and by-products.
  • Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction.

3. Peptide Cleavage and Deprotection:

  • After the coupling reaction, wash the resin with dichloromethane (DCM).
  • Treat a dried sample of each resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

4. Analysis of Racemization by Chiral HPLC:

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
  • Analyze the sample using reverse-phase high-performance liquid chromatography (RP-HPLC) with a chiral stationary phase column designed for amino acid enantiomer separation.
  • Use a suitable mobile phase gradient to achieve separation of the L- and D-histidine-containing peptide diastereomers.
  • Quantify the extent of racemization by integrating the peak areas of the D- and L-diastereomers. The percentage of the D-isomer is calculated as: (Peak Area of D-isomer / (Peak Area of D-isomer + Peak Area of L-isomer)) * 100.

Experimental Workflow and Logic

The following diagrams illustrate the logical flow of the comparative evaluation process.

G cluster_prep Preparation cluster_coupling Parallel Coupling cluster_analysis Cleavage & Analysis Resin Start with Solid Support Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash Resin with DMF Deprotect->Wash1 Split Divide Deprotected Resin into Aliquots Wash1->Split ReagentA Couple with Reagent A Split->ReagentA ReagentB Couple with Reagent B Split->ReagentB ReagentC Couple with Reagent C Split->ReagentC Wash2 Wash Resins with DMF & DCM ReagentA->Wash2 ReagentB->Wash2 ReagentC->Wash2 Cleave Cleave Peptides from Resin (TFA Cocktail) Wash2->Cleave Precipitate Precipitate Peptides in Ether Cleave->Precipitate Analyze Analyze by Chiral HPLC Precipitate->Analyze Compare Compare D-Isomer Percentages Analyze->Compare

Caption: Experimental workflow for comparing coupling reagent efficiency.

G cluster_input Inputs cluster_process Process cluster_output Outputs cluster_side_reaction Potential Side Reaction AA This compound Activation Carboxyl Group Activation AA->Activation Reagents Coupling Reagents (HATU, DIC, DEPBT, etc.) Reagents->Activation Resin Deprotected Resin Coupling Peptide Bond Formation Resin->Coupling Activation->Coupling Racemization Racemization Activation->Racemization Peptide Resin-Bound Peptide Coupling->Peptide Byproducts Soluble Byproducts Coupling->Byproducts Racemization->Coupling

Caption: Logical relationship of the coupling reaction and racemization.

Conclusion and Recommendations

The selection of an appropriate coupling reagent is paramount for the successful synthesis of histidine-containing peptides, with the primary goal of minimizing racemization. While phosphonium and aminium/uronium reagents offer rapid coupling kinetics, they often require careful optimization of the base and additives to suppress epimerization. Carbodiimide-based methods, particularly with the addition of Oxyma Pure, provide a good balance of efficiency and stereochemical preservation. For particularly sensitive sequences or when minimal racemization is critical, DEPBT stands out as a highly effective option.

It is strongly recommended that researchers perform a preliminary small-scale comparative study with a few selected coupling reagents to determine the optimal conditions for their specific peptide sequence and synthesis strategy. This data-driven approach will ultimately lead to higher purity, improved yields, and more reliable synthesis of challenging histidine-containing peptides.

References

A Researcher's Guide to Histidine Protection in Peptide Synthesis: A Cost-Benefit Analysis of Fmoc-His(Trt)-OH and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS), the choice of a protecting group for histidine's imidazole side chain is a critical decision that profoundly impacts peptide yield, purity, and overall project cost. The unique chemical nature of histidine makes it particularly susceptible to racemization during the coupling process, a side reaction that can compromise the biological activity of the final peptide.[1][2][3] This guide provides an objective comparison of the most common Fmoc-histidine derivatives, with a focus on the cost-benefit trade-offs between the widely used Fmoc-His(Trt)-OH and its primary alternatives.

Performance and Cost Comparison of Histidine Derivatives

The ideal protecting group for histidine should prevent side reactions, minimize racemization, remain stable throughout the synthesis, and be removed efficiently during the final cleavage without damaging the peptide.[4] The selection often involves a trade-off between the upfront cost of the amino acid derivative and the downstream costs associated with purity, yield, and purification efforts.[4]

Data Presentation: Quantitative & Qualitative Comparison

The following tables summarize the key performance indicators and cost considerations for the most common commercially available Fmoc-histidine derivatives.

Table 1: Performance Comparison of Fmoc-Histidine Protecting Groups

DerivativeProtection PositionRacemization RiskKey AdvantagesKey DisadvantagesSolution Stability (in DMF)
This compound τ-Nitrogen (Tau)High [3][5]Most economical option, widely used, extensive literature.[4]Prone to significant racemization, especially with slow couplings or at elevated temperatures.[3][5][6]Poor; solution discolors within 24 hours.[6]
Fmoc-His(Boc)-OH τ-Nitrogen (Tau)Low [4][6]Significantly reduces racemization compared to Trt.[6] Good for high-temperature synthesis.[6]Higher initial cost than this compound.[4]Excellent; solution remains colorless for over 10 days.[6]
Fmoc-His(π-Mbom)-OH π-Nitrogen (Pi)Very Low Offers the highest level of protection against racemization by blocking the π-nitrogen.[5][6]Very high cost, limited bulk availability.[6] Cleavage can generate formaldehyde, requiring special scavengers.[6][7]Good; slight yellowing after 10 days.[6]
Fmoc-His(Dnp)-OH Imidazole NitrogenLow Electron-withdrawing group suppresses imidazole ring basicity and reduces racemization.[8][9]Requires a separate, harsh deprotection step (thiolysis).[8][9][10] Can be prematurely cleaved by piperidine in mixed Boc/Fmoc strategies.[8][9]Stable.

Table 2: Experimental Data on Racemization

This table presents comparative data on the formation of the undesirable D-isomer of histidine during the synthesis of a model peptide (Liraglutide) under different conditions.

Derivative UsedCoupling ConditionsD-Isomer Formation (%)Reference
This compound50 °C, 10 min6.8%[6]
Fmoc-His(Boc)-OH50 °C, 10 min0.18% [6]
This compound90 °C, 2 min>16%[6]
Fmoc-His(Boc)-OH90 °C, 2 min0.81% [6]

Visualization of Selection Logic and Chemical Pathways

The following diagrams illustrate the decision-making process for selecting a histidine derivative and the chemical logic of the protection/deprotection schemes.

G start Start: Define Synthesis Goal q1 Is minimizing racemization critically important? (e.g., therapeutic peptide) start->q1 q2 Is budget the primary constraint? q1->q2 No q3 Are high-temperature or forcing conditions required? q1->q3 Yes (High Purity) rec_mbom Use Fmoc-His(π-Mbom)-OH (Highest Protection) q1->rec_mbom Yes (Absolute Purity) q2->q3 No rec_trt Use this compound (Most Economical) q2->rec_trt Yes rec_boc Use Fmoc-His(Boc)-OH (Best Balance) q3->rec_boc Yes q3->rec_trt No warn_trt Warning: High risk of racemization. Proceed with caution & optimized conditions. rec_trt->warn_trt G cluster_protected Side-Chain Protected Fmoc-Histidine cluster_reagents Deprotection Reagents his_trt This compound τ-Protected tfa TFA Cocktail his_trt->tfa his_boc Fmoc-His(Boc)-OH τ-Protected his_boc->tfa his_mbom Fmoc-His(π-Mbom)-OH π-Protected his_mbom->tfa his_dnp Fmoc-His(Dnp)-OH Protected thiol Thiophenol (Thiolysis) his_dnp->thiol his_unprotected Unprotected Histidine Residue tfa->his_unprotected Standard Cleavage thiol->his_unprotected DNP Removal

References

A Comparative Guide to the Use of Fmoc-His(Trt)-OH in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of solid-phase peptide synthesis (SPPS), the incorporation of histidine residues presents a significant challenge due to the propensity of its imidazole side chain to induce racemization and other side reactions. The choice of protecting group for the histidine side chain is therefore a critical determinant of peptide purity and yield. This guide provides a comprehensive comparison of the widely used Nα-Fmoc-Nτ-trityl-L-histidine (Fmoc-His(Trt)-OH) with its common alternatives, supported by experimental data to inform researchers, scientists, and drug development professionals in their synthetic strategies.

Performance Comparison of Histidine Protecting Groups

The trityl (Trt) group in this compound offers steric hindrance to prevent side-chain acylation. However, the unprotected π-nitrogen (Nπ) of the imidazole ring can act as a base, catalyzing the abstraction of the α-proton of the activated amino acid, leading to racemization.[1] This issue is particularly pronounced with base-mediated coupling methods and at elevated temperatures.[2] Alternative protecting groups, such as tert-butyloxycarbonyl (Boc) and 4-methoxybenzyloxymethyl (MBom), have been developed to mitigate this challenge by protecting the π-nitrogen.

Racemization Under Various Coupling Conditions

The following tables summarize the quantitative data on the formation of the D-histidine isomer when using different Fmoc-histidine derivatives under various coupling conditions.

Histidine DerivativeCoupling ConditionsD-Isomer Formation (%)Reference
This compound50°C, 10 min6.8[3]
Fmoc-His(Boc)-OH50°C, 10 min0.18[3]
This compound90°C, 2 min>16[3]
Fmoc-His(Boc)-OH90°C, 2 min0.81[3]

Table 1: Comparison of D-isomer formation between this compound and Fmoc-His(Boc)-OH in the synthesis of Liraglutide. [3]

Histidine DerivativeCoupling ConditionsD-Isomer Formation (%)Reference
This compound5 min pre-activation with HCTU/6-Cl-HOBt/DIPEA7.8[1]
Fmoc-His(MBom)-OH5 min pre-activation with HCTU/6-Cl-HOBt/DIPEA0.3[1]
This compoundMicrowave heating at 80°C16.6[1]
Fmoc-His(MBom)-OHMicrowave heating at 80°C0.8[1]

Table 2: Comparison of D-isomer formation between this compound and Fmoc-His(MBom)-OH. [1]

Coupling Reagent/Solvent SystemD-His Content (%)Reference
DIC/Oxyma in NBP2.5[4]
DIC/Oxyma in DMSO/2-MeTHF (3:7)2.0[4]
TBEC/Oxyma in DMF1.1[4]
DIC/Oxyma in DMF1.0[4]
TBEC/Oxyma in NBP/EtOAc (1:4)0.43[4]
DIC/HONB/HOBt in NBP/EtOAc (1:1)0.3[4]

Table 3: D-isomer formation with this compound using various coupling reagents and solvent systems. [4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published findings. Below are representative experimental protocols for the coupling of Fmoc-histidine derivatives in SPPS.

Protocol 1: Microwave-Assisted SPPS of Liraglutide

This protocol was used to compare the performance of this compound and Fmoc-His(Boc)-OH in the synthesis of Liraglutide.[3]

  • Resin: Pre-loaded Wang resin.

  • Deprotection: 20% piperidine in DMF with microwave heating at 90°C for 1 minute.

  • Coupling:

    • Amino Acid Solution: 0.2 M solution of the Fmoc-amino acid in DMF.

    • Activator Solution: 0.5 M DIC and 0.5 M Oxyma Pure in DMF.

    • Procedure: The Fmoc-amino acid solution (5 eq) and activator solution (5 eq) were added to the resin. The coupling was performed under microwave irradiation at the specified temperature and time (see Table 1).

  • Washing: The resin was washed with DMF after deprotection and coupling steps.

  • Cleavage and Deprotection: The peptide was cleaved from the resin and deprotected using a standard TFA cocktail (TFA/TIS/H₂O, 95:2.5:2.5).

  • Analysis: The crude peptide was analyzed by UPLC to determine the percentage of D-isomer formation.

Protocol 2: HCTU/6-Cl-HOBt/DIPEA Activation

This protocol was employed to compare the racemization of this compound and Fmoc-His(MBom)-OH.[1]

  • Activation Mixture: A solution of this compound or Fmoc-His(MBom)-OH (4 eq), HCTU (4 eq), 6-Cl-HOBt (4 eq), and DIPEA (8 eq) in DMF was prepared.

  • Pre-activation: The activation mixture was allowed to pre-activate for 5 minutes at room temperature.

  • Coupling: The pre-activated solution was added to the resin-bound peptide with a free N-terminal amine. The coupling reaction was allowed to proceed for a specified time.

  • Microwave-Assisted Coupling: For elevated temperature experiments, the coupling was performed under microwave irradiation at 80°C.

  • Cleavage and Analysis: The peptide was cleaved from the resin, and the extent of racemization was determined by chiral amino acid analysis or chromatographic separation of the diastereomeric peptides.

Decision Pathway for Histidine Protection Strategy

The selection of an appropriate histidine protecting group is a critical decision in the planning of a complex peptide synthesis. The following diagram illustrates a logical workflow for this decision-making process, weighing the key factors of racemization risk, cost, and potential side reactions.

Decision_Pathway start Start: Planning Peptide Synthesis with Histidine is_racemization_critical Is minimization of racemization a critical quality attribute? start->is_racemization_critical use_pi_protection Employ Nπ-protected Histidine derivative is_racemization_critical->use_pi_protection Yes consider_trt Consider this compound with optimized coupling is_racemization_critical->consider_trt No cost_consideration Is cost a major constraint? use_pi_protection->cost_consideration optimized_coupling Select coupling conditions to minimize racemization: - Carbodiimide/Oxyma - Low temperature - Minimal pre-activation consider_trt->optimized_coupling use_mbom Use Fmoc-His(MBom)-OH (Higher cost, excellent suppression) cost_consideration->use_mbom No use_boc Use Fmoc-His(Boc)-OH (Moderate cost, good suppression) cost_consideration->use_boc Yes end Proceed with Synthesis use_mbom->end use_boc->end check_side_reactions Are Trt-related side reactions (e.g., with Trp) a concern? optimized_coupling->check_side_reactions check_side_reactions->end No scavengers Use appropriate scavengers during cleavage (e.g., TIS) check_side_reactions->scavengers Yes scavengers->end

Caption: Decision workflow for selecting a histidine protecting group.

Conclusion

The choice of a side-chain protecting group for histidine in Fmoc-SPPS has a profound impact on the outcome of the synthesis. While this compound is a widely used and cost-effective option, it carries a significant risk of racemization, particularly under forcing coupling conditions.[1] For the synthesis of complex peptides where stereochemical purity is paramount, the use of Nπ-protected derivatives such as Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH is strongly recommended.[1][3] Fmoc-His(Boc)-OH offers a good balance between cost and racemization suppression, while Fmoc-His(MBom)-OH provides the highest level of protection against epimerization, albeit at a higher cost.[1][3] When this compound is employed, careful optimization of the coupling protocol, including the choice of coupling reagents, temperature, and pre-activation time, is essential to minimize the formation of the D-histidine diastereomer.[4] The data and protocols presented in this guide provide a foundation for making informed decisions to enhance the efficiency and success of complex peptide synthesis.

References

A Comparative Guide to the Application of Fmoc-His(Trt)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of histidine residues into synthetic peptides is a critical step in the development of many therapeutic and research-grade peptides. The unique imidazole side chain of histidine presents significant challenges during solid-phase peptide synthesis (SPPS), most notably the high propensity for racemization. The choice of protecting group for the histidine side chain is therefore a crucial decision that directly impacts the stereochemical purity, overall yield, and quality of the final peptide. This guide provides a detailed comparison of Fmoc-His(Trt)-OH with other commonly used protected histidine derivatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthesis strategies.

Performance Comparison of Histidine Protecting Groups

The trityl (Trt) group is a widely used protecting group for the imidazole side chain of histidine in Fmoc-based SPPS.[1][2] Its primary function is to prevent side reactions at the imidazole nitrogen and to minimize racemization of the chiral center during amino acid activation and coupling.[2][3] However, the effectiveness of the Trt group in preventing racemization can be influenced by the coupling conditions.[4]

Intensive pre-activation of this compound can lead to increased racemization.[5][6] This is attributed to the unprotected Nπ of the imidazole ring, which can intramolecularly abstract the α-proton of the activated amino acid, leading to the formation of a carbanion and subsequent loss of stereochemical integrity.[6][7]

To mitigate racemization, alternative protecting groups and optimized coupling strategies have been developed. The following table summarizes a comparison of this compound with other histidine derivatives, focusing on the level of D-isomer (racemized histidine) formation under various conditions.

Protecting GroupPeptide Sequence/ResinCoupling ConditionsD-His Isomer (%)Reference
This compound Liraglutide50 °C, 10 min coupling6.8[8]
Fmoc-His(Boc)-OH Liraglutide50 °C, 10 min coupling0.18[8]
This compound Liraglutide90 °C>16[8]
Fmoc-His(Boc)-OH Liraglutide90 °C0.81[8]
This compound Amyloid Beta 1-4250 °C, 10 min coupling2.88[8]
Fmoc-His(Boc)-OH Amyloid Beta 1-4290 °C, 2 min coupling1.29[8]
This compound H-Pro-d-Phe(2-Me)-resinDIC/Oxyma in NBP2.5[5]
This compound H-Pro-d-Phe(2-Me)-resinDIC/Oxyma in DMSO/2-MeTHF (3:7)2.0[5]
This compound Not SpecifiedHCTU/6-Cl-HOBt/DIPEA, no preactivation1.0[4]
This compound Not SpecifiedHCTU/6-Cl-HOBt/DIPEA, 5 min preactivation7.8[4]
Fmoc-His(MBom)-OH Not SpecifiedHCTU/6-Cl-HOBt/DIPEA, 5 min preactivation0.3[4]

Experimental Protocols

The following is a generalized protocol for the incorporation of this compound into a peptide sequence during Fmoc-based solid-phase peptide synthesis (SPPS).

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours in a peptide synthesis vessel.[9]

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.[9]

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.[9]

  • Drain and wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).[9]

3. Amino Acid Coupling (this compound):

  • Activation: Dissolve this compound (e.g., 3 equivalents), a coupling agent (e.g., N,N'-diisopropylcarbodiimide (DIC), 3 equivalents), and an additive (e.g., OxymaPure, 3 equivalents) in DMF.[9] To minimize racemization, it is often recommended to avoid prolonged pre-activation times.[5][6] In-situ activation, where the coupling reagents are added directly to the resin-bound peptide, is a preferred strategy.[5][6]

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.[2] The progress of the coupling reaction can be monitored using a qualitative method such as the Kaiser test.[9]

  • If the coupling is incomplete, the coupling step can be repeated.[9]

  • Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).[9]

4. Repeat Synthesis Cycle:

  • Repeat the Fmoc deprotection (step 2) and amino acid coupling (step 3) steps for each subsequent amino acid in the peptide sequence.[9]

5. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.[9]

6. Cleavage and Global Deprotection:

  • Wash the resin with DCM and dry under vacuum.[9]

  • Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).[9]

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[9]

  • Filter the resin and collect the filtrate containing the cleaved peptide.[9]

  • Precipitate the peptide by adding cold diethyl ether.[9]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the solid-phase peptide synthesis of a peptide containing a histidine residue, highlighting the critical coupling step of this compound.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling: This compound + Coupling Reagents wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Continue Chain Elongation final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid Coupled cleavage Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage end End: Purified Peptide cleavage->end

Caption: Solid-phase peptide synthesis workflow for incorporating this compound.

Signaling Pathway of Histidine Racemization

The following diagram illustrates the proposed mechanism for the racemization of histidine during the activation step in peptide synthesis.

Racemization_Pathway cluster_proton cluster_reprotonation activated_his Activated this compound (L-isomer) proton_abstraction Intramolecular Proton Abstraction by Imidazole Nπ activated_his->proton_abstraction enolate Achiral Enolate Intermediate reprotonation Reprotonation enolate->reprotonation d_isomer Racemized this compound (D-isomer) proton_abstraction->enolate reprotonation->activated_his (L-isomer) reprotonation->d_isomer

Caption: Proposed mechanism of histidine racemization during peptide synthesis.

References

A Researcher's Guide to Confirming the Stereochemical Integrity of Histidine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of amino acids like histidine is paramount for the safety and efficacy of peptide-based therapeutics. Racemization of histidine during synthesis or storage can lead to the formation of D-histidine, potentially altering the biological activity and immunogenicity of the final product. This guide provides a comprehensive comparison of analytical techniques to detect and quantify histidine enantiomers, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The choice of an analytical method for assessing the stereochemical integrity of histidine depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and whether the analysis is for a free amino acid or within a peptide. The following table summarizes the key performance characteristics of commonly employed techniques.

TechniquePrincipleSample PreparationTypical Analysis TimeSensitivity (LOD/LOQ)Resolution (Rs)Key AdvantagesKey Disadvantages
Gas Chromatography (GC) Separation of volatile diastereomeric derivatives on a chiral stationary phase.Hydrolysis (for peptides), derivatization (e.g., esterification and acylation).20-40 minutesng to pg range> 1.5High resolution and sensitivity.Destructive, requires derivatization, not suitable for intact peptides.
High-Performance Liquid Chromatography (HPLC) Separation of enantiomers using a chiral stationary phase (CSP), chiral mobile phase additive, or after derivatization.Hydrolysis (optional), derivatization (optional).10-30 minutesµg to ng range> 1.5Versatile, widely available, applicable to intact peptides with specific methods.Can be time-consuming, may require method development for complex samples.
Capillary Electrophoresis (CE) Separation of charged enantiomers in a capillary based on their differential migration in an electric field containing a chiral selector.Minimal, dissolution in buffer.< 20 minutesng to pg rangeHighHigh efficiency, low sample and reagent consumption, rapid analysis.Lower concentration sensitivity compared to MS, requires charged analytes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Discrimination of enantiomers through the formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct chemical shifts.Dissolution in a suitable deuterated solvent with a chiral auxiliary.5-30 minutesmg rangeN/ANon-destructive, provides structural information, no separation needed.Low sensitivity, requires pure samples, not suitable for trace analysis.
Mass Spectrometry (MS) Based Methods Separation and detection of diastereomeric derivatives or complexes by their mass-to-charge ratio, often coupled with a separation technique (LC or GC). Ion mobility MS separates ions based on their size and shape.Hydrolysis (optional), derivatization (optional), formation of metal complexes.Variable (depends on coupling)pg to fg rangeHighHigh sensitivity and selectivity, can identify racemization sites in peptides.Complex instrumentation, potential for ion suppression effects.

Experimental Protocols and Workflows

Detailed methodologies for the key analytical techniques are provided below, along with visual workflows to guide researchers through the experimental process.

Gas Chromatography (GC) with Chiral Stationary Phase

This method involves the derivatization of histidine to form volatile diastereomers that can be separated on a chiral GC column. A common approach involves the degradation of histidine to aspartic acid followed by derivatization[1].

Experimental Protocol:

  • Sample Hydrolysis (for peptides): The peptide is hydrolyzed in 6 M HCl at 110°C for 24 hours to release the constituent amino acids.

  • Ozonolysis: The histidine in the hydrolysate is degraded to aspartic acid by bubbling ozone through the solution.

  • Derivatization:

    • The resulting aspartic acid is esterified with a chiral alcohol, such as (+)-3-methyl-2-butanol.

    • This is followed by N-trifluoroacetylation using trifluoroacetic anhydride (TFAA).

  • GC-MS Analysis: The volatile diastereomers are separated on a chiral capillary column (e.g., Chirasil-Val) and detected by a mass spectrometer[1].

Logical Workflow for GC Analysis:

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Peptide Peptide Sample Hydrolysis Acid Hydrolysis (6M HCl) Peptide->Hydrolysis AminoAcids Amino Acid Mixture Hydrolysis->AminoAcids Ozonolysis Ozonolysis AminoAcids->Ozonolysis AsparticAcid Aspartic Acid Ozonolysis->AsparticAcid Derivatization Chiral Derivatization (Esterification & Acylation) AsparticAcid->Derivatization VolatileDiastereomers Volatile Diastereomers Derivatization->VolatileDiastereomers GC Gas Chromatography (Chiral Column) VolatileDiastereomers->GC MS Mass Spectrometry GC->MS Data Data Analysis (Quantification of D-His) MS->Data

Workflow for GC-based chiral analysis of histidine.
High-Performance Liquid Chromatography (HPLC) - Marfey's Method

Marfey's method is a widely used pre-column derivatization technique for the chiral analysis of amino acids. It involves reacting the amino acid with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) to form diastereomers that can be separated by reverse-phase HPLC[2][3].

Experimental Protocol:

  • Sample Hydrolysis (for peptides): Hydrolyze the peptide using 6 M HCl at 110°C for 24 hours.

  • Derivatization:

    • Dissolve the amino acid mixture (or standard) in 100 µL of 1 M NaHCO₃.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40°C for 1 hour with shaking.

    • Cool the reaction mixture to room temperature and neutralize by adding 100 µL of 2 M HCl.

    • Evaporate the acetone and dilute the sample with the mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

    • Detection: UV detector at 340 nm.

    • Quantification: The percentage of D-histidine is calculated from the peak areas of the L-D and L-L diastereomers.

Logical Workflow for Marfey's Method:

cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Amino Acid Sample (or Hydrolyzed Peptide) Derivatization Derivatization with Marfey's Reagent (FDAA) Sample->Derivatization Diastereomers Diastereomeric Adducts Derivatization->Diastereomers HPLC Reverse-Phase HPLC Diastereomers->HPLC UV UV Detection (340 nm) HPLC->UV Data Data Analysis (Peak Integration & Quantification) UV->Data

Workflow for HPLC analysis using Marfey's method.
Capillary Electrophoresis (CE)

CE offers high-resolution separation of histidine enantiomers with minimal sample preparation. The separation is achieved by adding a chiral selector to the background electrolyte (BGE).

Experimental Protocol:

  • Sample Preparation: Dissolve the histidine sample in the background electrolyte.

  • CE System and Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

    • Background Electrolyte (BGE): 25 mM phosphate buffer (pH 2.5) containing a chiral selector, such as a cyclodextrin (e.g., β-cyclodextrin) or a macrocyclic antibiotic.

    • Voltage: 20-30 kV.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: UV detector at 200-210 nm.

  • Data Analysis: The enantiomers are identified and quantified based on their migration times and peak areas.

Logical Workflow for Capillary Electrophoresis:

cluster_prep Sample Preparation cluster_analysis CE Analysis Sample Histidine Sample Dissolution Dissolution in Background Electrolyte Sample->Dissolution PreparedSample Prepared Sample Dissolution->PreparedSample CE Capillary Electrophoresis (with Chiral Selector) PreparedSample->CE UV UV Detection CE->UV Data Data Analysis (Migration Time & Peak Area) UV->Data

Workflow for chiral analysis of histidine by CE.

Concluding Remarks

The selection of an appropriate analytical technique for confirming the stereochemical integrity of histidine residues is a critical decision in the development of peptide-based drugs and research. While chromatographic methods like GC and HPLC offer high resolution and are widely accessible, they often require derivatization steps. Capillary electrophoresis provides rapid and efficient separations with minimal sample preparation. NMR spectroscopy is a powerful non-destructive tool for structural elucidation but lacks the sensitivity for trace analysis. Mass spectrometry-based methods, particularly when coupled with a separation technique, offer the highest sensitivity and selectivity, enabling the identification of specific racemization sites within a peptide.

Researchers should carefully consider the specific requirements of their analysis, including sensitivity, sample throughput, and the nature of the sample matrix, to choose the most suitable method. The detailed protocols and comparative data presented in this guide are intended to aid in this decision-making process and to facilitate the implementation of robust and reliable methods for ensuring the stereochemical purity of histidine-containing molecules.

References

A Researcher's Guide to Side-Chain Protecting Group Cleavage Efficiency in Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of side-chain protecting groups is a critical step in solid-phase peptide synthesis (SPPS). The efficiency of the final cleavage of these groups directly impacts the yield and purity of the target peptide. This guide provides an objective comparison of the cleavage efficiency of commonly used side-chain protecting groups, supported by experimental data, to aid in the strategic planning of peptide synthesis.

The final step in Fmoc-based SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of all side-chain protecting groups. This is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions. The lability of the protecting groups to the cleavage cocktail determines the required reaction time and can influence the integrity of the final product. Inefficient cleavage can lead to incomplete deprotection, resulting in a heterogeneous mixture of peptides that is difficult to purify.

Comparative Analysis of Cleavage Efficiency

The choice of protecting group is dictated by the specific amino acid and the overall peptide sequence. The following tables summarize the available quantitative and qualitative data on the cleavage efficiency of common protecting groups for several amino acids under standard TFA-based cleavage conditions.

Arginine (Arg)

The guanidino group of arginine is strongly basic and requires robust protection. The Pbf, Pmc, and Mtr groups are commonly used, with Pbf being the most favored due to its higher acid lability.

Amino AcidProtecting GroupCleavage CocktailReaction TimeCleavage Efficiency/YieldReference
ArgininePbf (Pentamethyldihydrobenzofuran-sulfonyl)TFA/H₂O/TIS (95:2.5:2.5)1-2 hoursTypically complete removal.[1][1]
ArgininePmc (Pentamethylchroman-sulfonyl)TFA/H₂O/TIS (95:2.5:2.5)> 4 hoursSlower than Pbf; can require extended cleavage times.[2][2]
ArginineMtr (Methoxytrimethyl-benzenesulfonyl)TFA/H₂O/TIS (95:2.5:2.5)Up to 12 hoursSignificantly less acid-labile than Pbf and Pmc.[2][2]
ArgininePbfTFA3 hours69% yield of desired peptide.[3]
ArgininePmcTFA3 hours46% yield of desired peptide.[3]

Key Takeaway for Arginine: The Pbf group is strongly recommended for the protection of arginine due to its significantly faster and more efficient cleavage compared to Pmc and Mtr, especially in peptides containing multiple arginine residues.[2] The use of Pbf can lead to higher yields of the desired peptide in a shorter amount of time.[3]

Aspartic Acid (Asp), Glutamic Acid (Glu), Serine (Ser), Threonine (Thr), and Tyrosine (Tyr)

The carboxylic acid and hydroxyl groups of these amino acids are typically protected with the tert-Butyl (tBu) group.

Amino AcidProtecting GroupCleavage CocktailReaction TimeCleavage Efficiency/YieldReference
Asp, Glu, Ser, Thr, TyrtBu (tert-Butyl)TFA/H₂O/TIS (95:2.5:2.5)2-3 hoursGenerally efficient, but can be slow in sterically hindered positions.[1]

Key Takeaway: The tBu group is the standard for these amino acids and is reliably cleaved under standard TFA conditions. However, in long or complex peptides, incomplete removal can occur, necessitating longer cleavage times or alternative strategies.

Asparagine (Asn), Glutamine (Gln), and Histidine (His)

The amide and imidazole side chains of these amino acids are commonly protected with the Trityl (Trt) group.

Amino AcidProtecting GroupCleavage CocktailReaction TimeCleavage Efficiency/YieldReference
Asn, Gln, HisTrt (Trityl)TFA/H₂O/TIS (95:2.5:2.5)2-3 hoursReadily cleaved.[2][2]

Key Takeaway: The Trt group is highly acid-labile and is generally removed without complications during standard TFA cleavage.

Cysteine (Cys)

The thiol group of cysteine is highly reactive and requires careful selection of a protecting group to prevent side reactions like oxidation and racemization.

Amino AcidProtecting GroupCleavage CocktailReaction TimeKey ObservationsReference
CysteineTrt (Trityl)TFA/H₂O/TIS (95:2.5:2.5)2-3 hoursMost common and cost-effective for routine synthesis.[1]
CysteineAcm (Acetamidomethyl)TFA stable; requires specific deprotection (e.g., iodine, mercury(II) acetate)N/AOrthogonal to TFA cleavage, useful for regioselective disulfide bond formation.
CysteinetBu (tert-Butyl)TFA stable; requires specific deprotectionN/AOrthogonal to TFA cleavage.[3]
CysteineThp (Tetrahydropyranyl)TFA/H₂O/TIS (95:2.5:2.5)2 hoursSignificantly reduces racemization compared to Trt.

Key Takeaway for Cysteine: For routine synthesis of peptides with a free thiol, the Trt group is a standard choice. For more complex syntheses involving multiple disulfide bonds, orthogonal protecting groups like Acm or tBu are necessary. The Thp group offers an advantage in minimizing racemization, a common side reaction with C-terminal cysteine residues.

Experimental Protocols

To ensure reproducibility and accuracy in comparing cleavage efficiencies, standardized experimental protocols are essential. Below are detailed methodologies for conducting a time-course analysis of protecting group cleavage.

General Experimental Workflow

The overall process for evaluating cleavage efficiency involves synthesizing a model peptide, subjecting it to a cleavage cocktail for varying amounts of time, and analyzing the resulting products by High-Performance Liquid Chromatography (HPLC).

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage Time-Course cluster_analysis Analysis start Start with Resin synthesis Solid-Phase Peptide Synthesis (Fmoc/tBu Chemistry) start->synthesis cleavage Treat with Cleavage Cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5) synthesis->cleavage time_points Aliquot at T=0, 15, 30, 60, 120, 180 min cleavage->time_points quench Quench Reaction (e.g., precipitation in cold ether) time_points->quench hplc RP-HPLC Analysis quench->hplc quantification Quantify Peak Areas (Protected vs. Deprotected Peptide) hplc->quantification cleavage_factors cluster_inputs Controllable Factors cluster_process Process cluster_outputs Outcomes protecting_group Protecting Group (e.g., Pbf, Trt, tBu) cleavage_reaction Cleavage Reaction (Acidolysis) protecting_group->cleavage_reaction cleavage_cocktail Cleavage Cocktail (TFA, Scavengers) cleavage_cocktail->cleavage_reaction peptide_sequence Peptide Sequence (Steric Hindrance, Sensitive Residues) peptide_sequence->cleavage_reaction cleavage_efficiency Cleavage Efficiency cleavage_reaction->cleavage_efficiency side_reactions Side Reactions (e.g., Alkylation, Racemization) cleavage_reaction->side_reactions peptide_purity Final Peptide Purity & Yield cleavage_efficiency->peptide_purity side_reactions->peptide_purity

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Fmoc-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents like Fmoc-His(Trt)-OH are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, emphasizing safety and operational best practices.

While some safety data sheets (SDS) classify this compound as a non-hazardous substance, others indicate it can cause skin and eye irritation, as well as respiratory tract irritation if inhaled.[1][2] Therefore, it is prudent to handle this compound with a degree of caution and to follow rigorous disposal procedures.

Immediate Safety and Handling

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This creates a primary barrier against potential exposure and is a critical first step in safe laboratory practice.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection A NIOSH-approved respirator if dust is generated.[1][3]

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

1. Disposal of Unused or Expired Solid this compound:

  • If the material is in its original, unopened container, ensure it is securely sealed.

  • For material that has been opened or is being transferred, handle it in a well-ventilated area, preferably within a fume hood, to avoid the generation and inhalation of dust.[4]

  • Place the solid waste into a designated, compatible, and clearly labeled hazardous waste container.[3][4] The container should be made of a material that will not react with the chemical, such as high-density polyethylene (HDPE).

2. Labeling of Waste Containers:

  • The waste container must be clearly labeled with "Hazardous Waste."

  • Include the full chemical name: "this compound."

  • Note the primary hazards (e.g., "Irritant").

  • Record the date the waste was first added to the container.

3. Disposal of Contaminated Labware:

  • Consumables: All single-use items such as weighing paper, pipette tips, and contaminated gloves should be placed in the designated solid hazardous waste container.[3]

  • Glassware: Rinse glassware with a suitable solvent (e.g., methanol, acetone, or DMF) to remove all residues of this compound.[4] This solvent rinse must be collected as hazardous liquid waste in a separate, appropriately labeled container. After rinsing, the glassware can be washed with soap and water.

4. Handling Accidental Spills:

  • Small Spills: In the event of a small spill of solid this compound, carefully sweep up the material, avoiding dust creation, and place it into a labeled hazardous waste container.[1][4]

  • Large Spills: For larger spills, use a shovel to collect the material and place it in a suitable waste disposal container.[1] If the spill involves a solvent, use an appropriate absorbent material, collect it in a sealed container, and dispose of it as hazardous waste. Ensure the area is well-ventilated.

5. Storage and Final Disposal:

  • Store the sealed hazardous waste container in a designated accumulation area that is well-ventilated and away from incompatible materials.[3]

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3] Always adhere to all institutional, local, state, and federal regulations for hazardous waste disposal.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound and associated waste streams.

cluster_ppe Start: Don PPE cluster_waste_streams Identify Waste Stream cluster_disposal_actions Disposal Actions cluster_final_disposal Final Disposal ppe Safety Goggles, Lab Coat, Nitrile Gloves solid_waste Unused/Expired Solid this compound contaminated_consumables Contaminated Consumables (Gloves, Weigh Paper) contaminated_glassware Contaminated Glassware spill Accidental Spill collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid contaminated_consumables->collect_solid rinse_glassware Rinse with Solvent contaminated_glassware->rinse_glassware contain_spill Sweep/Absorb Spill Material spill->contain_spill store_waste Store in Designated Hazardous Waste Area collect_solid->store_waste collect_liquid Collect Solvent Rinse in Labeled Liquid Hazardous Waste Container rinse_glassware->collect_liquid wash_glassware Wash with Soap and Water rinse_glassware->wash_glassware collect_liquid->store_waste contain_spill->collect_solid ehs_pickup Arrange for EHS Pickup and Disposal store_waste->ehs_pickup

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.